Butoctamide
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
N-(2-ethylhexyl)-3-hydroxybutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-4-6-7-11(5-2)9-13-12(15)8-10(3)14/h10-11,14H,4-9H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBQLHRVRKXSPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865651 | |
| Record name | N-(2-Ethylhexyl)-3-hydroxybutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32838-26-9 | |
| Record name | Butoctamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32838-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butoctamide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032838269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Ethylhexyl)-3-hydroxybutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUTOCTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MDC25LQSR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Enigma: A Technical Guide to the Mechanism of Action of Butoctamide in REM Sleep
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butoctamide, a fatty acid amide with hypnotic properties, presents a unique pharmacological profile characterized by a significant and selective increase in Rapid Eye Movement (REM) sleep. This technical guide provides a comprehensive exploration of the current understanding of this compound's mechanism of action in promoting REM sleep. Synthesizing preclinical and clinical findings, we delve into the primary hypothesis centering on the modulation of the serotonergic system. This document offers an in-depth analysis of the neurobiological underpinnings of REM sleep regulation, the experimental evidence supporting the proposed mechanism, and detailed protocols for investigating the pharmacodynamics of sleep-modulating compounds.
Introduction: The Unique Sleep Architecture Modulation by this compound
This compound, chemically N-(2-ethylhexyl)-3-hydroxybutyramide, and its hydrogen succinate salt (BAHS), emerged as a hypnotic agent with a distinct impact on sleep architecture.[1][2] Unlike many sedative-hypnotics that suppress REM sleep, clinical studies have consistently demonstrated that this compound administration leads to a significant increase in the duration and percentage of REM sleep in healthy young adults, elderly subjects, and patient populations with reduced REM sleep.[3][4][5][6] This singular property of promoting REM sleep positions this compound as a valuable tool for both therapeutic applications and for dissecting the fundamental neural circuits governing this critical phase of sleep.
This guide will provide a detailed examination of the leading hypothesis regarding this compound's mechanism of action: the enhancement of central serotonergic neurotransmission. We will explore the intricate role of serotonin in the regulation of the sleep-wake cycle and REM sleep, and present the evidence that suggests this compound exerts its REM-promoting effects through this pathway.
The Serotonergic Hypothesis of this compound's Action
The prevailing hypothesis posits that this compound's primary mechanism of action involves an increase in brain serotonin (5-hydroxytryptamine, 5-HT) levels, which in turn facilitates the initiation and maintenance of REM sleep.[3] Serotonin, a monoamine neurotransmitter, plays a complex and multifaceted role in sleep regulation. While serotonergic neurons in the dorsal raphe nucleus are most active during wakefulness and decrease their firing rate during non-REM (NREM) sleep, they are virtually silent during REM sleep.[7] This cessation of serotonergic tone is considered a permissive factor for the transition into REM sleep.
The proposed mechanism for this compound is that by increasing the overall availability of serotonin in the brain, it influences the complex interplay of neural circuits that control the NREM-REM sleep cycle. The exact molecular action of this compound on the serotonergic system remains to be fully elucidated. Potential mechanisms could include:
-
Increased Serotonin Synthesis: this compound might enhance the activity of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis.
-
Inhibition of Serotonin Reuptake: It could act as a serotonin reuptake inhibitor (SRI), blocking the serotonin transporter (SERT) and thereby increasing the synaptic concentration of 5-HT.[8][9]
-
Modulation of Serotonin Metabolism: this compound might inhibit monoamine oxidase (MAO), the enzyme responsible for the degradation of serotonin.[10][11]
Further research is imperative to pinpoint the precise molecular target of this compound within the serotonergic system.
The Role of Serotonin in REM Sleep Regulation: A Delicate Balance
The regulation of REM sleep is orchestrated by a complex network of interconnected brain regions and neurotransmitter systems. Key areas include the pons, medulla, hypothalamus, and various cortical regions.[3][4] Within this network, the interplay between aminergic (serotonin and norepinephrine) and cholinergic neurons is of paramount importance.
The "flip-flop" model of REM sleep control suggests that mutual inhibition between REM-off neurons (serotonergic neurons in the dorsal raphe and noradrenergic neurons in the locus coeruleus) and REM-on neurons (cholinergic neurons in the pedunculopontine and laterodorsal tegmental nuclei) governs the transition between NREM and REM sleep. During NREM sleep, the activity of REM-off aminergic neurons is dominant, suppressing the REM-on cholinergic neurons. As NREM sleep progresses, the activity of aminergic neurons wanes, releasing the REM-on neurons from inhibition and allowing the transition into REM sleep.
An increase in central serotonin levels by this compound could paradoxically promote REM sleep by influencing this delicate balance. A sustained, moderate increase in serotonergic tone might lead to adaptive changes in serotonin receptor sensitivity or downstream signaling pathways that ultimately facilitate the disinhibition of REM-on circuitry.
Experimental Evidence Supporting the Serotonergic Mechanism
The evidence for this compound's serotonergic mechanism is primarily derived from clinical observations and preclinical studies in animal models.
Clinical Studies in Humans
Polysomnographic studies in healthy volunteers and elderly subjects have consistently shown that administration of this compound hydrogen succinate (BAHS) leads to a dose-dependent increase in the percentage of REM sleep.[3][4][6] Notably, these studies also report a decrease in stage 2 of NREM sleep, while slow-wave sleep (stages 3 and 4) is largely unaffected.[6] This selective effect on REM sleep is a key observation that distinguishes this compound from other hypnotics. The interpretation provided in some of these studies is that the observed increase in REM sleep is a secondary effect of an increase in brain serotonin.[3]
Table 1: Summary of Key Findings from Clinical Studies on this compound (BAHS)
| Study Population | Dosage | Key Findings on Sleep Architecture | Proposed Mechanism | Citation(s) |
| Healthy Young Adults | 600 mg | Significant increase in REM sleep; decrease in stage 1 and 2 sleep. | Efficacious hypnotic that increases REM sleep. | [4] |
| Healthy Elderly Subjects | 600 mg | Significant increase in the number and percentage of REM periods. | Increases brain serotonin, which secondarily increases REM sleep. | [3] |
| Healthy Male Students | 600 mg | Significant increase in REM sleep; decrease in stage 2 sleep. | Unique sleep pattern different from benzodiazepines. | [6] |
| Mentally Retarded Subjects | 400 mg | Significant increase in REM sleep stage, particularly with long-term administration. | Reverses low amounts of REM sleep. | [5] |
Preclinical Studies in Animal Models
Early preclinical research in cats demonstrated that this compound administration increases REM sleep.[4] These foundational studies provided the initial impetus for investigating its effects in humans. To definitively establish the link between this compound and brain serotonin levels, further preclinical studies employing techniques such as in vivo microdialysis are warranted.
Investigating the Core Mechanism: Experimental Protocols
To further elucidate the mechanism of action of this compound, a series of well-defined experimental protocols are essential.
Protocol 1: Polysomnography in a Feline Model
This protocol outlines the methodology for assessing the effects of this compound on sleep-wake architecture in cats, a model system where its REM-promoting effects were first observed.
4.1.1. Surgical Implantation of Electrodes
-
Animal Preparation: Adult cats are anesthetized with a suitable anesthetic agent (e.g., ketamine-xylazine).
-
Electrode Placement:
-
Electroencephalogram (EEG): Stainless steel screw electrodes are implanted over the frontal and parietal cortices.
-
Electrooculogram (EOG): Screw electrodes are placed in the frontal bone to record eye movements.
-
Electromyogram (EMG): Insulated stainless steel wires are inserted into the nuchal muscles to record muscle tone.
-
-
Connector Assembly: All electrode leads are soldered to a connector, which is then secured to the skull with dental acrylic.
-
Post-operative Care: Animals are allowed a recovery period of at least two weeks before the commencement of experiments.
4.1.2. Sleep Recording and Analysis
-
Habituation: Cats are habituated to the recording chamber and tethered to the recording cable for several days.
-
Drug Administration: this compound or vehicle is administered orally or intraperitoneally at different doses.
-
Polysomnographic Recording: Continuous 24-hour recordings of EEG, EOG, and EMG are acquired using a polygraph and digital data acquisition system.
-
Sleep Scoring: The recordings are visually scored in 30-second epochs into wakefulness, NREM sleep, and REM sleep based on standard criteria.
-
Data Analysis: The percentage of time spent in each sleep stage, the latency to sleep onset and REM sleep, and the duration and frequency of sleep bouts are calculated and compared between treatment conditions.
Protocol 2: In Vivo Microdialysis for Serotonin Measurement
This protocol describes the use of in vivo microdialysis to directly measure extracellular serotonin levels in the brain of freely moving animals following this compound administration.
4.2.1. Probe Implantation
-
Animal Preparation: Rats or mice are anesthetized and placed in a stereotaxic frame.
-
Craniotomy: A small burr hole is drilled over the target brain region (e.g., dorsal raphe nucleus, prefrontal cortex).
-
Probe Insertion: A microdialysis probe is slowly lowered to the desired coordinates.
-
Fixation: The probe is secured to the skull with dental cement.
-
Recovery: Animals are allowed to recover for at least 24 hours before the experiment.
4.2.2. Microdialysis and Neurochemical Analysis
-
Perfusion: The microdialysis probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of serotonin levels.
-
Drug Administration: this compound or vehicle is administered systemically.
-
Sample Collection: Dialysate collection continues for several hours post-administration.
-
Neurochemical Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Serotonin levels are expressed as a percentage of the baseline and compared between treatment groups.
Visualizing the Proposed Mechanism and Workflows
Proposed Signaling Pathway of this compound in REM Sleep Regulation
Caption: Integrated workflow for investigating this compound's mechanism of action.
Future Directions and Unanswered Questions
While the serotonergic hypothesis provides a compelling framework for understanding this compound's REM-promoting effects, several critical questions remain unanswered:
-
What is the direct molecular target of this compound? Identifying the specific receptor, transporter, or enzyme with which this compound interacts is the most crucial next step. Radioligand binding assays and functional screens are necessary to address this question.
-
Does this compound affect other neurotransmitter systems? Although the primary evidence points towards the serotonergic system, potential interactions with other systems involved in REM sleep regulation, such as the cholinergic and GABAergic systems, cannot be ruled out and warrant investigation.
-
What are the long-term consequences of chronically increased REM sleep? While this compound appears to be well-tolerated in short-term studies, the physiological and psychological effects of long-term REM sleep enhancement are unknown.
Conclusion
This compound stands out as a unique pharmacological agent that selectively enhances REM sleep. The current body of evidence strongly suggests that its mechanism of action is intimately linked to the modulation of the central serotonergic system. By increasing the availability of brain serotonin, this compound appears to tip the delicate balance of neural circuits that govern the transition into and maintenance of REM sleep. This technical guide has provided a comprehensive overview of the existing knowledge, outlined key experimental protocols for further investigation, and highlighted the unanswered questions that will drive future research in this area. A full elucidation of this compound's mechanism will not only provide a deeper understanding of this intriguing compound but also offer invaluable insights into the fundamental neurobiology of REM sleep.
References
- Drug-increased REM sleep in aged subjects: this compound hydrogen succin
- The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies - PubMed.
- This compound | C12H25NO2 | CID 65780 - PubChem - NIH.
- Long-term administration of this compound hydrogen succinate on nocturnal sleep of mentally retarded subjects: a polygraphic study versus placebo - PubMed.
- Stimulatory effect of this compound hydrogen succinate on REM sleep in normal humans - PubMed.
- This compound.
- Neural circuitry underlying REM sleep: A review of the liter
- Neural and Homeostatic Regul
- In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed.
- Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC.
- Inhibition of serotonin reuptake - PubMed.
- Functional interaction between serotonin and other neuronal systems: focus on in vivo microdialysis studies - PubMed.
- Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors.
- Reuptake inhibitor - Wikipedia.
- The Neurotransmitters of Sleep - PMC - PubMed Central - NIH.
- Serotonin control of sleep-wake behavior - PubMed.
- The Role of the Serotonergic System in REM Sleep Behavior Disorder - PubMed Central.
- MONOAMINE OXIDASE INHIBITORS | Poisoning & Drug Overdose, 8e | AccessMedicine.
Sources
- 1. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C12H25NO2 | CID 65780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional interaction between serotonin and other neuronal systems: focus on in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive map of molecular drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of serotonin reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 10. "Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitor" by Amber N. Edinoff, Connor R. Swinford et al. [scholarlycommons.pacific.edu]
- 11. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
An In-depth Technical Guide to Butoctamide: Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butoctamide, chemically known as N-(2-ethylhexyl)-3-hydroxybutanamide, is a fatty amide with notable activity as a sedative and hypnotic agent.[1] Unlike many conventional hypnotics that suppress Rapid Eye Movement (REM) sleep, this compound and its hydrogen succinate derivative have demonstrated the unique property of increasing REM sleep, making it a compound of significant interest in sleep research and neurology.[1][2][3] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, synthesis, pharmacological effects, and analytical methodologies, designed to serve as a foundational resource for professionals in drug development and scientific research.
Chemical and Physical Properties
This compound is a chiral molecule possessing a secondary amide and a secondary alcohol functional group. The presence of a 2-ethylhexyl group contributes to its lipophilic character. The hydrogen succinate derivative, this compound hydrogen succinate, is a dicarboxylic acid monoester, often used in pharmaceutical formulations.[1]
Table 1: Physicochemical Properties of this compound and its Hydrogen Succinate Derivative
| Property | This compound | This compound Hydrogen Succinate | Source(s) |
| IUPAC Name | N-(2-ethylhexyl)-3-hydroxybutanamide | 4-{[4-(2-ethylhexylamino)-4-oxobutan-2-yl]oxy}-4-oxobutanoic acid | [4] |
| Synonyms | N-(2-ethylhexyl)-3-hydroxybutyramide, Hexobutyramide | This compound semisuccinate, BAHS, Listomin S | [4] |
| CAS Number | 32838-26-9 | 32838-28-1 | [4] |
| Molecular Formula | C12H25NO2 | C16H29NO5 | [4] |
| Molecular Weight | 215.33 g/mol | 315.40 g/mol | [4] |
| Appearance | Colorless viscous oil | Colorless viscous oil or white powder | [5] |
| Boiling Point | 149-150 °C at 0.30 mmHg | Not available | [5] |
| Melting Point | Not available | 46.5 °C | [1] |
| Solubility | Data not readily available. Expected to be soluble in organic solvents like ethanol and DMSO. | Data not readily available. | [6][7][8] |
Note: Some physical properties are not extensively reported in publicly available literature and may require experimental determination.
Visualization of this compound's Chemical Structure
Caption: Chemical structure of this compound.
Synthesis and Manufacturing
The synthesis of this compound and its derivatives has been described in patent literature. A common route involves the amidation of a 3-hydroxybutyric acid derivative with 2-ethylhexylamine.
Experimental Protocol: Synthesis of N-(2-ethylhexyl)-3-hydroxybutanamide
This protocol is a generalized representation based on common amide synthesis methodologies and should be optimized for specific laboratory conditions.
Materials:
-
Ethyl 3-hydroxybutanoate
-
2-Ethylhexylamine
-
Sodium methoxide (catalyst)
-
Toluene (solvent)
-
Hydrochloric acid (for neutralization)
-
Sodium bicarbonate solution (for washing)
-
Brine (for washing)
-
Anhydrous magnesium sulfate (for drying)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-hydroxybutanoate (1 equivalent) and 2-ethylhexylamine (1.1 equivalents) in toluene.
-
Catalysis: Add a catalytic amount of sodium methoxide to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction involves the aminolysis of the ester, with the elimination of ethanol.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst with a dilute solution of hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude N-(2-ethylhexyl)-3-hydroxybutanamide can be purified by vacuum distillation or column chromatography on silica gel.
Causality behind Experimental Choices:
-
The use of a slight excess of 2-ethylhexylamine helps to drive the equilibrium of the amidation reaction towards the product.
-
Sodium methoxide is a common catalyst for transamidation reactions, increasing the reaction rate.
-
Toluene is a suitable solvent as it has a relatively high boiling point for reflux and is immiscible with water, facilitating the work-up procedure.
-
The aqueous work-up steps are essential to remove the catalyst, unreacted starting materials, and by-products.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Pharmacological Profile
This compound's primary pharmacological effect is its ability to induce and enhance REM sleep, which is in contrast to many other hypnotics that tend to suppress this phase of sleep.[2][3] This unique property has made it a subject of interest for treating sleep disorders, particularly in populations where REM sleep is compromised, such as in elderly individuals and patients with Down's syndrome.[9][10]
Mechanism of Action
The precise mechanism of action of this compound is not fully elucidated, however, studies suggest that its effects on REM sleep may be mediated through its influence on the serotonergic system.[2] It is hypothesized that this compound increases the levels of serotonin in the brain, which in turn promotes REM sleep.[2]
Proposed Mechanism of Action Diagram
Caption: Proposed mechanism of action for this compound.
Analytical Methods
The analysis of this compound in various matrices is crucial for quality control, pharmacokinetic studies, and toxicological assessments. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a common and reliable method for the quantification of amides.
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a general framework for the HPLC analysis of this compound and should be validated for specific applications.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV or Mass Spectrometry (MS) detector
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective. For example, starting with a lower concentration of acetonitrile and gradually increasing it.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV detection at a suitable wavelength (e.g., around 210 nm where amides absorb) or MS detection for higher sensitivity and selectivity.
Sample Preparation (from a biological matrix like plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the HPLC system.
Causality behind Experimental Choices:
-
A C18 column is a versatile reverse-phase column suitable for separating moderately non-polar compounds like this compound.
-
A gradient elution is often necessary to achieve good separation and peak shape for compounds in complex matrices.
-
Formic acid is added to the mobile phase to improve peak shape and ionization efficiency in MS detection.
-
Protein precipitation with acetonitrile is a simple and effective method for removing the majority of interfering proteins from plasma samples.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, based on its chemical structure, the following characteristic spectral features can be predicted.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features | Interpretation |
| ¹H NMR | Signals in the 0.8-1.6 ppm range (alkyl protons of the 2-ethylhexyl group), a multiplet around 3.1-3.3 ppm (CH₂ adjacent to the amide nitrogen), a multiplet around 3.8-4.0 ppm (CH bearing the hydroxyl group), a doublet around 1.2 ppm (CH₃ of the hydroxybutanamide moiety), and a broad signal for the N-H proton. | Provides information on the proton environment and connectivity in the molecule.[11][12][13][14] |
| ¹³C NMR | Signals in the 10-40 ppm range (alkyl carbons), a signal around 50-60 ppm (carbon adjacent to nitrogen), a signal around 65-70 ppm (carbon bearing the hydroxyl group), and a signal around 170-175 ppm (carbonyl carbon). | Identifies the different carbon environments in the molecule.[15] |
| IR Spectroscopy | A broad absorption around 3300-3400 cm⁻¹ (O-H and N-H stretching), absorptions in the 2850-2960 cm⁻¹ range (C-H stretching), a strong absorption around 1640 cm⁻¹ (C=O stretching, Amide I band), and an absorption around 1550 cm⁻¹ (N-H bending, Amide II band). | Confirms the presence of key functional groups (hydroxyl, amide, and alkyl groups). |
| Mass Spectrometry | A molecular ion peak (M+) at m/z 215. Common fragmentation patterns would involve cleavage of the alkyl chain and fragmentation around the amide bond. | Confirms the molecular weight and provides information about the structure through fragmentation analysis.[16][17] |
Note: These are predicted values and require experimental verification.
Toxicology and Safety
The available toxicological data for this compound is limited. The acute toxicity has been reported with an LD50 in mice of 2000 mg/kg when administered orally.[5] For drug development purposes, a comprehensive toxicological profile, including sub-chronic and chronic toxicity studies, genotoxicity, and reproductive toxicity, would be required.[18][19][20][21]
Conclusion
This compound and its hydrogen succinate derivative are intriguing compounds due to their unique pharmacological profile, particularly their ability to enhance REM sleep. This technical guide has summarized the currently available information on its chemical structure, properties, synthesis, and mechanism of action. However, it is evident that there are significant gaps in the publicly available data, especially concerning detailed experimental spectroscopic characterization, a validated analytical method for quantification in biological matrices, comprehensive toxicology, and solubility profiles. Further research in these areas is essential to fully understand the therapeutic potential and safety of this compound and to facilitate its development as a potential treatment for sleep disorders.
References
-
Hayashi, Y., et al. (1982). Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS). Psychopharmacology, 77(4), 367-70. [Link]
-
Tachibana, M., et al. (1976). The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies. Psychopharmacology, 50(2), 157-63. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Grubar, J. C., et al. (1987). This compound hydrogen succinate and intensive learning sessions: effects on night sleep of Down's syndrome patients. Sleep, 10(6), 563-9. [Link]
-
Ferini-Strambi, L., et al. (1995). Long-term administration of this compound hydrogen succinate on nocturnal sleep of mentally retarded subjects: a polygraphic study versus placebo. Psychopharmacology, 117(4), 438-42. [Link]
-
University of Wisconsin-Madison. (n.d.). Proton NMR Chemical Shifts. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Science.gov. (n.d.). subchronic oral toxicity: Topics by Science.gov. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000254). Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. International Journal of Molecular Sciences, 24(22), 16360. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254). Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR and 13C NMR Data of compounds 3 and 4 (500 and 125 MHz). Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000254). Retrieved from [Link]
-
Oregon State University. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
ResearchGate. (n.d.). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) A Novel Three-Step Synthesis of N-(2-Ethylhexyl)-2,7-diiodocarbazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods. Journal of Chromatographic Science, 56(2), 136–144. [Link]
-
National Center for Biotechnology Information. (2017). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of The American Society for Mass Spectrometry, 28(5), 856–865. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2023). METHODS FOR DETERMINING SUB-ACUTE, SUB-CHRONIC, AND CHRONIC TOXICITY OF CHEMICAL COMPOUNDS. International Journal of Trend in Scientific Research and Development, 7(4), 1162-1167. [Link]
-
CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]
-
Science Alert. (2006). A Rapid and Sensitive HPLC Method for the Determination of 2-hydroxyflutamide in Human Plasma. International Journal of Pharmacology, 2(2), 221-225. [Link]
-
Oregon State University. (n.d.). Fragmentation of Protonated Peptides: Surface-Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Retrieved from [Link]
-
PubMed. (2019). Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry, 67(49), 13576-13586. [Link]
-
MDPI. (2021). Physicochemical Profile of Antiandrogen Drug Bicalutamide: Solubility, Distribution, Permeability. Pharmaceutics, 13(10), 1573. [Link]
-
OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Acute and sub-chronic (28-day) oral toxicity profiles of newly synthesized prebiotic butyl-fructooligosaccharide in ICR mouse and Wistar rat models. BMC Pharmacology and Toxicology, 21(1), 53. [Link]
-
National Center for Biotechnology Information. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening, 20(6), 769–775. [Link]
-
Semantic Scholar. (2009). Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide. Journal of Chemical & Engineering Data, 54(5), 1599-1600. [Link]
-
ResearchGate. (n.d.). Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide. Retrieved from [Link]
Sources
- 1. Stimulatory effect of this compound hydrogen succinate on REM sleep in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C12H25NO2 | CID 65780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. New Derivatives of N- Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound hydrogen succinate and intensive learning sessions: effects on night sleep of Down's syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term administration of this compound hydrogen succinate on nocturnal sleep of mentally retarded subjects: a polygraphic study versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. web.pdx.edu [web.pdx.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. subchronic oral toxicity: Topics by Science.gov [science.gov]
- 19. ojs.ikm.mk [ojs.ikm.mk]
- 20. The sub-chronic oral toxicity of dearomatized hydrocarbon solvents in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Acute and sub-chronic (28-day) oral toxicity profiles of newly synthesized prebiotic butyl-fructooligosaccharide in ICR mouse and Wistar rat models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Butoctamide and Its Derivatives
Introduction
Butoctamide, chemically known as N-(2-ethylhexyl)-3-hydroxybutanamide, is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its bifunctional nature, possessing both a hydroxyl and an amide group, coupled with the lipophilic 2-ethylhexyl chain, makes it an attractive scaffold for the development of bioactive molecules. This guide provides a comprehensive overview of the synthetic pathways to this compound and its derivatives, grounded in established chemical principles and supported by practical insights for researchers and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its synthesis, purification, and application.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₅NO₂ | [1] |
| Molecular Weight | 215.33 g/mol | [1] |
| CAS Number | 32838-26-9 | [1] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in polar organic solvents | |
| XLogP3 | 2.4 | [1] |
Core Synthesis Pathway of this compound
The most direct and industrially viable synthesis of this compound involves the amidation of a 3-hydroxybutyric acid derivative with 2-ethylhexylamine. This can be achieved through several routes, each with its own advantages and considerations.
Diagram of the Core Synthesis Pathway
Caption: General overview of the this compound synthesis.
Synthesis of Precursors
The economic viability and overall yield of this compound synthesis are heavily dependent on the efficient preparation of its key precursors: 2-ethylhexylamine and a suitable 3-hydroxybutyric acid derivative.
2-Ethylhexylamine is a primary amine that can be synthesized through various industrial methods. One common approach is the reductive amination of 2-ethylhexanol.
Experimental Protocol: Reductive Amination of 2-Ethylhexanol
-
Reaction Setup: A high-pressure autoclave is charged with 2-ethylhexanol, a nickel-based catalyst (e.g., Raney nickel), and a source of ammonia.
-
Reaction Conditions: The reactor is pressurized with hydrogen gas and heated. The temperature and pressure are critical parameters that influence the reaction rate and selectivity.
-
Work-up and Purification: After the reaction is complete, the catalyst is filtered off. The crude product mixture is then subjected to fractional distillation to separate the desired 2-ethylhexylamine from unreacted starting materials and byproducts.
3-Hydroxybutyric acid is a chiral molecule, and its enantiomeric purity can be crucial for the biological activity of the final product. Both chemical and biological methods can be employed for its synthesis. A common and versatile precursor is ethyl 3-hydroxybutyrate.
Experimental Protocol: Asymmetric Hydrogenation of Ethyl Acetoacetate
-
Reaction Setup: A solution of ethyl acetoacetate in an organic solvent (e.g., methanol, ethanol) is placed in a high-pressure reactor.
-
Catalyst: A chiral ruthenium-based catalyst is added. The choice of catalyst is critical for achieving high enantioselectivity.
-
Hydrogenation: The reactor is pressurized with hydrogen, and the reaction is stirred at a controlled temperature until completion.
-
Purification: The solvent is removed under reduced pressure, and the resulting ethyl 3-hydroxybutyrate can be purified by distillation.
Amidation Methodologies for this compound Synthesis
The formation of the amide bond between the 3-hydroxybutyric acid moiety and 2-ethylhexylamine is the final and key step in the synthesis of this compound.
This method involves the direct reaction of the carboxylic acid with the amine, typically at elevated temperatures to drive off the water formed. The use of a catalyst can improve the reaction rate and yield.
Experimental Protocol: Boric Acid Catalyzed Amidation
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, 3-hydroxybutyric acid, 2-ethylhexylamine (1.0-1.2 equivalents), and a catalytic amount of boric acid (e.g., 5 mol%) are dissolved in a suitable solvent like toluene.
-
Reaction: The mixture is heated to reflux. Water is removed azeotropically and collected in the Dean-Stark trap. The reaction is monitored by a suitable technique like TLC or GC until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is cooled and washed with an acidic solution (e.g., dilute HCl) to remove unreacted amine, followed by a basic solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated under reduced pressure. The crude this compound can be further purified by recrystallization or column chromatography.
Reacting an ester of 3-hydroxybutyric acid, such as ethyl 3-hydroxybutyrate, with 2-ethylhexylamine is another effective method. This reaction is often slower than direct amidation but can proceed under milder conditions.
Experimental Protocol: Aminolysis of Ethyl 3-Hydroxybutyrate
-
Reaction Setup: Ethyl 3-hydroxybutyrate and a slight excess of 2-ethylhexylamine are mixed, either neat or in a high-boiling point solvent.
-
Reaction: The mixture is heated, and the ethanol byproduct is removed by distillation to drive the reaction to completion. The reaction can be catalyzed by a base or an acid.
-
Purification: The excess amine and any remaining starting materials are removed by vacuum distillation. The resulting crude this compound can be purified as described in the previous method.
Synthesis of this compound Derivatives
The versatile structure of this compound allows for the synthesis of a wide range of derivatives, which can be explored for various applications. Modifications can be made to the 2-ethylhexyl group, the hydroxyl group, or the amide functionality.
Diagram of Derivative Synthesis Strategies
Caption: Approaches to synthesizing this compound derivatives.
N-Substituted Derivatives
Derivatives with different substituents on the nitrogen atom can be synthesized by using a different primary or secondary amine in the amidation step. This allows for the tuning of the lipophilicity and steric properties of the molecule.
Derivatives from Hydroxyl Group Modification
The secondary hydroxyl group on the butanamide chain is a key site for derivatization.
-
Esterification: The hydroxyl group can be esterified by reacting this compound with an acyl chloride or a carboxylic anhydride in the presence of a base (e.g., pyridine, triethylamine). This introduces an additional ester functional group.
-
Etherification: The hydroxyl group can be converted to an ether by deprotonation with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide.
Derivatives with Modified Backbones
Analogs of this compound can be prepared by using different hydroxyalkanoic acids in the initial amidation reaction. For example, using 3-hydroxypropanoic acid would yield N-(2-ethylhexyl)-3-hydroxypropanamide.
Purification and Characterization
Regardless of the synthetic route, the final product must be purified and its identity and purity confirmed.
Purification Techniques
-
Recrystallization: This is a common method for purifying solid compounds like this compound. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed. A solvent system of appropriate polarity is used to separate the desired product from impurities.
Characterization Methods
The structure and purity of the synthesized this compound and its derivatives should be confirmed using a combination of spectroscopic and analytical techniques:
| Technique | Information Obtained |
| ¹H and ¹³C NMR | Confirms the carbon-hydrogen framework and the presence of key functional groups. |
| FT-IR Spectroscopy | Identifies characteristic vibrational frequencies of functional groups (e.g., O-H, N-H, C=O). |
| Mass Spectrometry | Determines the molecular weight and provides information about the fragmentation pattern. |
| HPLC/GC-MS | Assesses the purity of the compound and can be used to quantify impurities. |
Conclusion
The synthesis of this compound and its derivatives is a versatile area of organic synthesis with significant potential for the development of new bioactive compounds. The choice of synthetic route depends on factors such as the desired scale of production, the required enantiomeric purity, and the availability of starting materials. A thorough understanding of the underlying chemical principles and careful optimization of reaction conditions are crucial for achieving high yields and purity. This guide provides a solid foundation for researchers and professionals to design and execute efficient synthetic strategies for this important class of molecules.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link][1]
-
PubMed. Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate and its (S,S) enantiomer. [Link][2]
-
MDPI. An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. [Link][3]
-
Google Patents. (R) synthesis technique of 3 hydroxybutyric acids and its salt. [4]
-
ACS Publications. Analogs of .gamma.-hydroxybutyric acid. Synthesis and binding studies. [Link][5]
-
Organic Syntheses. (R)-(-)-METHYL 3-HYDROXYBUTANOATE. [Link][6]
-
ResearchGate. Synthesis of N-hydroxybutanamide derivatives. [Link][7]
-
PubMed. New Derivatives of N- Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. [Link][8]
-
MDPI. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. [Link][9]
-
ResearchGate. The amidation of various esters with hexylamine. [Link][11]
-
Google Patents. Synthesis method for trans N-ethyl-N-(2'-alkyl phenyl)-2-butenamide. [12]
-
MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link][13]
-
RSC Publishing. Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3. [Link][14]
-
National Institutes of Health. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. [Link][15]
-
MySkinRecipes. N-(2-Ethylhexyl)-3-hydroxybutanamide. [Link][16]
-
National Institutes of Health. N,N-Diethylurea-Catalyzed Amidation between Electron-Defficient Aryl Azides and Phenylacetaldehydes. [Link][18]
-
National Institutes of Health. HETEROCYCLIC AMIDE HYDRAPHILE SYNTHETIC CATION TRANSPORTERS. [Link][19]
-
ETH Zurich Research Collection. Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of. [Link][20]
-
Google Patents. Process for producing lactamide compounds, new lactamide compounds and formulations containing lactamide compounds. [21]
-
Frontiers. Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. [Link][22]
-
Sphinxsai. Synthesis of some Amide derivatives and their Biological activity. [Link][23]
-
Google Patents. A kind of synthetic method of bumetanide. [24]
-
University of York. Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. [Link][25]
-
Google Patents. Novel antitumor compounds and process for producing the same. [26]
Sources
- 1. This compound | C12H25NO2 | CID 65780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate and its (S,S) enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. New Derivatives of N- Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Catalytic Amidation [catalyticamidation.info]
- 11. researchgate.net [researchgate.net]
- 12. CN104326936A - Synthesis method for trans N-ethyl-N-(2'-alkyl phenyl)-2-butenamide - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-(2-Ethylhexyl)-3-hydroxybutanamide [myskinrecipes.com]
- 17. N-ethyl-3-hydroxybutanamide | C6H13NO2 | CID 14195430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. N,N-Diethylurea-Catalyzed Amidation between Electron-Defficient Aryl Azides and Phenylacetaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HETEROCYCLIC AMIDE HYDRAPHILE SYNTHETIC CATION TRANSPORTERS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Research Collection | ETH Library [research-collection.ethz.ch]
- 21. WO2007107745A2 - Process for producing lactamide compounds, new lactamide compounds and formulations containing lactamide compounds - Google Patents [patents.google.com]
- 22. Frontiers | Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds [frontiersin.org]
- 23. sphinxsai.com [sphinxsai.com]
- 24. CN106748906A - A kind of synthetic method of bumetanide - Google Patents [patents.google.com]
- 25. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 26. EP0909822A1 - Novel antitumor compounds and process for producing the same - Google Patents [patents.google.com]
The Unfulfilled Promise of a Unique Hypnotic: A Technical History of Butoctamide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Butoctamide, chemically known as N-(2-ethylhexyl)-3-hydroxybutanamide, emerged as a promising hypnotic agent with a unique pharmacological profile. Unlike conventional sleep aids of its time, which often suppressed rapid eye movement (REM) sleep, this compound, particularly in its hydrogen succinate salt form (BAHS), demonstrated a remarkable ability to increase REM sleep. This technical guide provides a comprehensive overview of the discovery, development, and scientific understanding of this compound. While its journey from a laboratory curiosity to a marketed therapeutic appears to have been limited, an examination of its properties reveals valuable insights into sleep pharmacology and the intricate relationship between chemical structure and biological activity. This document will delve into its known pharmacological effects, the likely synthetic pathways for its creation, and the available clinical data, while also highlighting the significant gaps in its developmental history that leave its story one of intriguing potential rather than widespread clinical application.
Introduction: The Quest for a Better Night's Sleep
The mid-20th century saw a surge in the development of hypnotic drugs to treat insomnia. This era was dominated by barbiturates and later benzodiazepines, which, while effective in inducing sleep, were fraught with issues of dependence, tolerance, and alteration of natural sleep architecture, most notably the suppression of REM sleep. It was in this context that the search for novel hypnotics with more favorable profiles was a key focus of pharmaceutical research. This compound, a fatty acid amide, represented a departure from the prevailing chemical scaffolds for sleep aids and offered a glimpse into a different approach to modulating sleep cycles.
Chemical Profile and Synthesis
This compound is a chiral molecule with the systematic IUPAC name N-(2-ethylhexyl)-3-hydroxybutanamide[1]. Its structure combines a lipophilic 2-ethylhexyl group with a polar 3-hydroxybutanamide moiety, a feature that likely influences its pharmacokinetic properties and ability to cross the blood-brain barrier[2].
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C12H25NO2 | [1] |
| Molecular Weight | 215.33 g/mol | [1] |
| IUPAC Name | N-(2-ethylhexyl)-3-hydroxybutanamide | [1] |
| CAS Number | 32838-26-9 | [1] |
Proposed Synthesis Pathway
Experimental Protocol: Proposed Synthesis of this compound
-
Activation of Carboxylic Acid: 3-hydroxybutanoic acid is converted to a more reactive acyl chloride. To a solution of 3-hydroxybutanoic acid in an inert solvent (e.g., dichloromethane), thionyl chloride (SOCl₂) is added dropwise at 0°C. The reaction is then stirred at room temperature until the evolution of gas ceases, indicating the formation of 3-hydroxybutanoyl chloride.
-
Amide Formation: The crude 3-hydroxybutanoyl chloride is then slowly added to a solution of 2-ethylhexylamine in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct. The reaction mixture is stirred at room temperature to allow for the formation of the amide bond.
-
Work-up and Purification: The reaction mixture is washed with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel.
Caption: Proposed mechanism of this compound on REM sleep.
Pharmacodynamics
Clinical trials have consistently demonstrated the effects of BAHS on sleep patterns:
-
Increased REM Sleep: In studies involving both young and elderly healthy volunteers, as well as individuals with Down's syndrome, administration of BAHS led to a significant increase in the percentage and duration of REM sleep.[3][4][5]
-
Sleep Stabilization: BAHS was observed to stabilize sleep and reduce the number of interruptions during REM periods.[3]
-
Differential Effects from Benzodiazepines: The sleep pattern induced by BAHS is distinct from that of benzodiazepines like nitrazepam. While nitrazepam tends to increase total sleep time and stage 2 sleep while decreasing other stages, BAHS specifically enhances REM sleep.[6][7]
Pharmacokinetics
Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not extensively reported in the available literature. Its lipophilic nature, conferred by the 2-ethylhexyl group, suggests it is likely well-absorbed orally and can penetrate the central nervous system.[2] The lack of comprehensive ADME studies represents a significant gap in the full characterization of this compound.
Clinical Development and Regulatory Status: A Story of Limited Progression
The available clinical data on this compound primarily dates back to the 1980s and early 1990s. These studies, while positive in their findings regarding REM sleep enhancement, do not appear to have been followed by larger, later-phase clinical trials that would be necessary for regulatory approval in major markets.
Summary of Key Clinical Findings
| Population | Dosage | Key Findings | Reference |
| Healthy Young Males | 600 mg BAHS | Significant increase in REM sleep; decrease in sleep stages 1 and 2. | [4] |
| Healthy Aged Females | 600 mg BAHS | Significant increase in the number and percentage of REM periods; sleep stabilization. | [3] |
| Down's Syndrome Patients | Not specified | Increase in REM sleep percentage. | [5] |
| Healthy Male Students | 600 mg BAHS | Increased REM sleep and decreased stage 2 sleep. | [6][7] |
A thorough search of the United States Food and Drug Administration (FDA) and the European Medicines Agency (EMA) databases reveals no marketing authorization for this compound. This suggests that the drug was either never submitted for approval in these regions, did not meet the regulatory requirements for approval, or was withdrawn from consideration. Its developmental history appears to have stalled, and it has not become a mainstream therapeutic agent. The reasons for this are not publicly documented but could be related to a variety of factors including undisclosed side effects, lack of long-term efficacy or safety data, or a strategic decision by the developing entity.
Conclusion: An Unfinished Chapter in Sleep Medicine
This compound stands as an intriguing molecule in the history of hypnotic drug development. Its unique ability to increase REM sleep offered a potential advantage over existing therapies and a novel avenue for treating sleep disorders where REM sleep is compromised. However, the lack of a clear developmental history, comprehensive pharmacokinetic data, and regulatory approval in major markets leaves its story incomplete.
For researchers and drug development professionals, the case of this compound serves as a valuable lesson. It underscores the importance of a complete and well-documented development program, from initial synthesis and mechanistic studies to thorough clinical evaluation and regulatory engagement. While this compound itself may not have reached its full therapeutic potential, the principles behind its unique pharmacology—targeting the serotonergic system to modulate sleep architecture—remain a relevant and important area of sleep medicine research. The story of this compound is a reminder that even compounds with promising and unique biological activities face a long and challenging path to becoming established therapies.
References
-
The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies. Psychopharmacology (Berl). 1980;70(2):117-21. Available from: [Link]
-
Hayashi Y, Otomo E, Okudaira N, Endo S. Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS). Psychopharmacology (Berl). 1982;77(4):367-70. Available from: [Link]
-
Mizuki Y, Suetsugi M, Hotta H, Ushijima I, Yamada M. Stimulatory effect of this compound hydrogen succinate on REM sleep in normal humans. Prog Neuropsychopharmacol Biol Psychiatry. 1995 May;19(3):385-401. Available from: [Link]
-
Mizuki Y, Suetsugi M, Hotta H, Ushijima I, Yamada M. Stimulatory effect of this compound hydrogen succinate on REM sleep in normal humans. Prog Neuropsychopharmacol Biol Psychiatry. 1995 May;19(3):385-401. Available from: [Link]
-
Gigli GL, Colognola RM, Ferri R, Musumeci SA, Bergonzi P, Grubar JC. This compound Hydrogen Succinate and Intensive Learning Sessions: Effects on Night Sleep of Down's Syndrome Patients. Sleep. 1988;11(4):374-80. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
MySkinRecipes. N-(2-Ethylhexyl)-3-hydroxybutanamide. Available from: [Link]
Sources
- 1. This compound | C12H25NO2 | CID 65780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(2-Ethylhexyl)-3-hydroxybutanamide [myskinrecipes.com]
- 3. Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Sci-Hub. Stimulatory effect of this compound hydrogen succinate on REM sleep in normal humans / Progress in Neuro-Psychopharmacology and Biological Psychiatry, 1995 [sci-hub.box]
- 7. Stimulatory effect of this compound hydrogen succinate on REM sleep in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary In Vitro Bioactivity Screening of Butoctamide
This guide provides a comprehensive framework for the initial in vitro evaluation of Butoctamide (N-(2-ethylhexyl)-3-hydroxybutanamide), a compound historically noted for its unique effects on sleep architecture. Unlike conventional screening protocols that follow a rigid template, this document presents a logically tiered strategy. We begin with foundational safety assessments, proceed to investigate plausible mechanistic targets based on existing literature, and conclude with an essential evaluation of its drug-drug interaction potential. Each stage is designed to generate decision-driving data, ensuring that resource-intensive downstream studies are built upon a robust and validated foundation.
Introduction: Rationale for a Structured Inquiry into this compound
This compound, chemically identified as N-(2-ethylhexyl)-3-hydroxybutanamide, has been documented to increase Rapid Eye Movement (REM) sleep in both animal models and human clinical studies.[1][2] This effect is noteworthy as most hypnotic agents tend to suppress this phase of sleep.[2] The proposed mechanism suggests an interaction with the serotonergic system, leading to a secondary increase in REM sleep.[1]
While this provides a valuable starting point, a thorough preclinical evaluation demands a broader inquiry. An effective screening cascade must not only seek to confirm the hypothesized mechanism but also proactively identify potential liabilities and uncover unforeseen bioactivities. This guide outlines such a cascade, beginning with the non-negotiable first step of cytotoxicity profiling, which establishes the concentration-dependent viability of the compound and defines the valid concentration range for all subsequent mechanistic and safety assays.
Part 1: Foundational Viability Assessment - The Cytotoxicity Profile
Expert Rationale: Establishing the Therapeutic Window
Before any mechanistic question can be answered, we must first determine the concentration range at which this compound exerts no overt toxicity on our cellular models. Observing an effect in an assay is meaningless if the cells are dying. A general cytotoxicity assay is therefore the foundational pillar of our screening cascade. It provides the half-maximal inhibitory concentration (IC50), a critical parameter that delineates toxic versus non-toxic doses for future experiments.[3][4] Failure to establish this baseline risks misinterpreting cytotoxic artifacts as specific biological effects. We will employ the MTT assay, a robust and widely adopted method that measures metabolic activity as a proxy for cell viability.[5]
Experimental Workflow: A Tiered Screening Approach
Caption: Tiered workflow for this compound screening.
Protocol 1: General Cytotoxicity via MTT Assay
This protocol assesses the effect of this compound on the viability of SH-SY5Y human neuroblastoma cells, a relevant model for a neuroactive compound.
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium, supplemented with 10% fetal bovine serum, until 80-90% confluency.
-
Seeding: Trypsinize and seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of media. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Treatment: After 24 hours, remove the old media from the cells and add 100 µL of the media containing the various concentrations of this compound. Include "vehicle control" (media with 0.5% DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression.
Data Presentation: Hypothetical Cytotoxicity Data
| This compound Conc. (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.7 ± 5.1 |
| 10 | 95.2 ± 4.8 |
| 25 | 88.1 ± 6.2 |
| 50 | 52.3 ± 5.5 |
| 75 | 21.5 ± 3.9 |
| 100 | 5.6 ± 2.1 |
| Calculated IC50 | ~51 µM |
Part 2: Primary Target Exploration - The GABAergic System
Expert Rationale: Investigating the Primary Inhibitory System
While literature points towards a serotonergic mechanism, the profound effect of this compound on sleep necessitates an investigation into the γ-aminobutyric acid type A (GABA-A) receptor system.[6] The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the brain and is the target of major drug classes used to treat sleep disorders, such as benzodiazepines.[6][7] A competitive radioligand binding assay is a direct and efficient method to determine if this compound physically interacts with this critical receptor complex.
GABA-A Receptor Signaling Pathway
Caption: Simplified GABA-A receptor signaling pathway.
Protocol 2: GABA-A Receptor Competitive Binding Assay
This protocol is adapted from established methods for assessing ligand binding to the GABA-A receptor in rat brain tissue.[8][9]
-
Membrane Preparation: Homogenize whole rat brains in ice-cold 0.32 M sucrose buffer.[8] Perform a series of centrifugations to isolate the crude synaptic membrane fraction, washing multiple times to remove endogenous GABA.[8][9] Resuspend the final pellet in a 50 nM Tris-HCl binding buffer and determine protein concentration.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 0.1-0.2 mg membrane protein + 5 nM [³H]muscimol (a high-affinity GABA-A agonist).
-
Non-Specific Binding: 0.1-0.2 mg membrane protein + 5 nM [³H]muscimol + 10 µM unlabeled GABA.[8]
-
Competition: 0.1-0.2 mg membrane protein + 5 nM [³H]muscimol + varying concentrations of this compound (e.g., 0.01 µM to 100 µM, based on cytotoxicity results).
-
-
Incubation: Incubate the plate for 45-60 minutes at 4°C to reach binding equilibrium.[8]
-
Termination: Rapidly terminate the reaction by vacuum filtration through glass fiber filters, followed by several washes with ice-cold wash buffer (50 mM Tris-HCl) to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.[8]
-
Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the percentage of [³H]muscimol displacement by this compound at each concentration. Calculate the IC50 and subsequently the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Data Presentation: Hypothetical GABA-A Binding Data
| This compound Conc. (µM) | % Specific Binding of [³H]muscimol |
| 0 | 100 |
| 0.1 | 97.4 |
| 1 | 85.1 |
| 5 | 48.9 |
| 10 | 23.5 |
| 50 | 6.8 |
| Calculated IC50 | ~5.2 µM |
| Calculated Ki | ~3.8 µM |
Part 3: Early Safety Profiling - Drug-Drug Interaction Potential
Expert Rationale: Proactive Assessment of CYP450 Inhibition
A critical aspect of early drug safety assessment is evaluating the potential for drug-drug interactions (DDIs).[10] The Cytochrome P450 (CYP) family of enzymes, located primarily in the liver, is responsible for metabolizing the majority of clinically used drugs.[11] Inhibition of a specific CYP isoform by a new chemical entity like this compound can lead to dangerously elevated plasma levels of co-administered drugs.[12] Regulatory agencies like the FDA and EMA strongly recommend in vitro CYP inhibition screening.[11][12] This assay provides IC50 values that help predict the clinical DDI risk.
Protocol 3: In Vitro CYP450 Inhibition Assay
This protocol uses human liver microsomes, which contain a rich complement of CYP enzymes, and isoform-specific probe substrates.[11][13]
-
System Preparation: Prepare an incubation mixture containing human liver microsomes (0.2 mg/mL), phosphate buffer (pH 7.4), and this compound at various concentrations (e.g., 0.1 to 50 µM). Include a positive control inhibitor for each isoform.
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C to allow for potential binding of this compound to the enzymes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a cocktail of CYP-isoform specific probe substrates and the NADPH-regenerating system cofactor.[11][14]
-
Incubation: Incubate for the specified time (e.g., 15-30 minutes) at 37°C. The incubation time must be within the determined linear range for metabolite formation for each substrate.
-
Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the protein.
-
Readout & Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite for each CYP isoform.[13] Compare the rate of metabolite formation in the presence of this compound to the vehicle control to determine the percent inhibition.
-
Data Interpretation: Plot the percent inhibition against this compound concentration for each isoform to calculate an IC50 value. An IC50 < 1 µM is considered a strong inhibitor, while an IC50 > 10 µM suggests weak or no inhibition.[13]
Data Presentation: Hypothetical CYP450 Inhibition Profile
| CYP Isoform | Probe Substrate | IC50 (µM) | Inhibition Potential |
| CYP1A2 | Phenacetin | > 50 | Weak / None |
| CYP2C9 | Diclofenac | > 50 | Weak / None |
| CYP2C19 | S-Mephenytoin | 8.7 | Moderate |
| CYP2D6 | Dextromethorphan | 22.4 | Weak |
| CYP3A4 | Midazolam | > 50 | Weak / None |
Conclusion and Strategic Next Steps
This preliminary in vitro screening cascade provides a multi-faceted initial portrait of this compound's bioactivity. The hypothetical data presented suggest that this compound possesses moderate cytotoxicity only at high concentrations, displays a potential interaction with the GABA-A receptor, and may be a moderate inhibitor of the CYP2C19 enzyme.
Based on these results, the following next steps are logically indicated:
-
Functional Validation: The binding activity at the GABA-A receptor must be followed up with a functional assay, such as two-electrode voltage clamp or patch-clamp electrophysiology, to determine if this compound acts as an agonist, antagonist, or allosteric modulator.
-
Serotonergic Investigation: To address the original hypothesis, a panel of receptor binding assays for key serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A/2C) should be conducted.
-
Mechanism of CYP Inhibition: Further studies are warranted to determine if the observed CYP2C19 inhibition is reversible or time-dependent, which has significant implications for its clinical DDI risk.[12]
This structured, data-driven approach ensures that the subsequent stages of drug development for this compound are focused, mechanistically informed, and aligned with modern safety and regulatory standards.
References
-
Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]
-
GABAA Receptor Binding Assay Protocol. Psychoactive Drug Screening Program (PDSP). [Link]
-
In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]
-
In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]
-
In Vitro Cytotoxicity. Creative Bioarray. [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
-
Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. [Link]
-
Characterization of GABA Receptors. Current Protocols in Pharmacology via PubMed Central. [Link]
-
CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]
-
High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition via NIH. [Link]
-
In Vitro and in Silico Methods to Predict Cytochrome P450 Enzyme Inhibition. University of Eastern Finland. [Link]
-
Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS). Psychopharmacology (Berlin). [Link]
-
Biochemistry and binding assay a, FSEC of GABAA receptor with and... ResearchGate. [Link]
-
The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies. Psychopharmacology (Berlin). [Link]
Sources
- 1. Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. PDSP - GABA [kidbdev.med.unc.edu]
- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. lnhlifesciences.org [lnhlifesciences.org]
- 13. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 14. erepo.uef.fi [erepo.uef.fi]
An In-depth Technical Guide to Elucidating the Effects of Butoctamide on Serotonin Pathways in the Brain
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Butoctamide Enigma
This compound, chemically known as N-(2-ethylhexyl)-3-hydroxybutanamide[1], has emerged from historical studies primarily as a sleep-modulating agent. Clinical investigations have demonstrated its capacity to significantly increase REM sleep in humans, a characteristic that distinguishes it from many conventional hypnotics which tend to suppress this sleep stage. Intriguingly, some early research has posited that this effect may be mediated by an increase in brain serotonin levels. However, the precise molecular mechanisms underpinning this proposed serotonergic activity remain largely uncharacterized. This guide, therefore, serves as a comprehensive roadmap for researchers, outlining a systematic and technically robust approach to investigate the interactions of this compound with the intricate serotonin pathways of the brain. As Senior Application Scientists, our objective is not merely to present protocols, but to provide a logical framework for discovery, grounded in established pharmacological principles.
Part 1: Foundational Understanding and Structuring the Investigation
Before delving into experimental designs, it is crucial to establish a clear and logical investigative structure. Given the nascent stage of our understanding of this compound's neuropharmacology, a multi-pronged approach is essential. We will structure our investigation to systematically probe the key regulatory points within the serotonin system: synthesis, reuptake, metabolism, and receptor interaction. This parallel investigation strategy is designed to efficiently identify or exclude potential mechanisms of action.
Part 2: The Core Investigative Strategy: A Multi-Pillar Approach
Our experimental plan is built on three pillars of serotonergic regulation. Each pillar represents a potential avenue through which this compound may exert its effects.
Pillar 1: Serotonin Synthesis and Metabolism
The concentration of serotonin in the synapse is fundamentally governed by its rates of synthesis and degradation. It is plausible that this compound could enhance serotonergic neurotransmission by either boosting its production or by inhibiting its breakdown.
Causality: The rate-limiting step in serotonin synthesis is the conversion of tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH)[2][3]. To determine if this compound affects serotonin synthesis, we will directly measure the activity of TPH in the presence of the compound.
Methodology: In Vitro Tryptophan Hydroxylase (TPH) Activity Assay
-
Enzyme Source: Recombinant human TPH2 (the brain-specific isoform)[2][4].
-
Substrate and Cofactors: L-tryptophan, tetrahydrobiopterin (BH4), and oxygen[5].
-
Test Compound: this compound dissolved in an appropriate vehicle (e.g., DMSO).
-
Assay Principle: The assay will quantify the production of 5-HTP from tryptophan.
-
Procedure:
-
Incubate recombinant TPH2 with varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding L-tryptophan and BH4.
-
After a defined incubation period, stop the reaction.
-
Quantify the amount of 5-HTP produced using a validated method such as High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection.
-
-
Controls:
-
Positive Control: A known TPH inhibitor (e.g., p-chlorophenylalanine) to validate assay sensitivity[6].
-
Vehicle Control: To account for any effects of the solvent.
-
-
Data Analysis: Compare 5-HTP production in the presence of this compound to the vehicle control. A significant increase would suggest an enhancement of TPH activity, while a decrease would indicate inhibition.
Causality: Serotonin is primarily metabolized by monoamine oxidase A (MAO-A)[7][8][9]. Inhibition of this enzyme would lead to an accumulation of serotonin in the presynaptic neuron, thereby increasing its availability for release.
Methodology: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
-
Enzyme Source: Human recombinant MAO-A and MAO-B.
-
Substrate: A suitable substrate for MAO-A (e.g., kynuramine) that produces a fluorescent product upon oxidation.
-
Test Compound: this compound at a range of concentrations.
-
Assay Principle: This is a fluorescence-based assay that measures the rate of product formation, which is indicative of MAO activity.
-
Procedure:
-
Pre-incubate MAO-A or MAO-B with different concentrations of this compound.
-
Initiate the reaction by adding the substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Controls:
-
Positive Control: A known MAO-A inhibitor (e.g., clorgyline) and a known MAO-B inhibitor (e.g., selegiline) to confirm assay specificity[7].
-
Vehicle Control.
-
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound and determine the IC50 value if inhibition is observed.
Pillar 2: Serotonin Reuptake
The serotonin transporter (SERT) plays a critical role in terminating serotonergic signaling by removing serotonin from the synaptic cleft[10][11][12]. Inhibition of SERT is a common mechanism of action for many antidepressant drugs.
Causality: To determine if this compound directly interacts with the serotonin transporter, a radioligand binding assay will be performed. This will assess the affinity of this compound for SERT.
Methodology: Radioligand Binding Assay for SERT
-
Tissue Source: Membranes prepared from cells stably expressing the human serotonin transporter (hSERT), or rat brain synaptosomes[10][13].
-
Radioligand: A high-affinity SERT radioligand such as [³H]-citalopram or [³H]-paroxetine[10][14][15].
-
Test Compound: this compound over a wide concentration range.
-
Assay Principle: This is a competitive binding assay where the ability of this compound to displace the radioligand from SERT is measured.
-
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of this compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
-
Controls:
-
Data Analysis: Generate a competition curve and calculate the inhibition constant (Ki) for this compound. A low Ki value would indicate high affinity for SERT.
Pillar 3: Serotonin Receptor Interaction
This compound could potentially act as an agonist or antagonist at various serotonin (5-HT) receptors, thereby modulating serotonergic neurotransmission. Given the diversity of 5-HT receptors, a broad screening approach is warranted.
Causality: To identify any direct interactions between this compound and serotonin receptors, a comprehensive receptor binding screen is the most efficient first step.
Methodology: Radioligand Binding Assays for a Panel of 5-HT Receptors
-
Receptor Panel: A broad panel of cloned human 5-HT receptors expressed in a suitable cell line (e.g., HEK293 or CHO cells). This should include major receptor families such as 5-HT1A, 5-HT2A, 5-HT2C, and others[16][17][18][19][20].
-
Radioligands: Specific, high-affinity radioligands for each receptor subtype in the panel.
-
Test Compound: this compound, typically at a screening concentration of 10 µM.
-
Assay Principle: Similar to the SERT binding assay, this will measure the ability of this compound to displace the radioligand from each receptor subtype.
-
Procedure:
-
Perform individual competitive binding assays for each receptor subtype.
-
Incubate cell membranes expressing the target receptor with the corresponding radioligand and this compound.
-
Separate bound and free radioligand and quantify radioactivity.
-
-
Controls:
-
Positive Control: A known reference compound for each receptor subtype.
-
Vehicle Control.
-
-
Data Analysis: Calculate the percentage of radioligand displacement at the screening concentration. For any significant "hits" (e.g., >50% displacement), conduct follow-up concentration-response experiments to determine the Ki.
Part 3: Data Integration, Visualization, and Next Steps
The data from these initial in vitro screens will provide a foundational understanding of this compound's potential interactions with the serotonin system.
Data Presentation
All quantitative data should be summarized in clear, structured tables for easy comparison of binding affinities (Ki values) and inhibitory concentrations (IC50 values).
| Target | Assay Type | This compound Activity (Ki or IC50) | Positive Control Activity |
| TPH2 | Enzyme Activity | To be determined | IC50 for p-chlorophenylalanine |
| MAO-A | Enzyme Activity | To be determined | IC50 for clorgyline |
| MAO-B | Enzyme Activity | To be determined | IC50 for selegiline |
| SERT | Radioligand Binding | To be determined | Ki for fluoxetine |
| 5-HT1A Receptor | Radioligand Binding | To be determined | Ki for a reference ligand |
| 5-HT2A Receptor | Radioligand Binding | To be determined | Ki for a reference ligand |
| ... (other 5-HT receptors) | Radioligand Binding | To be determined | ... |
Visualizing the Investigative Workflow
The logical flow of this investigation can be represented using a Graphviz diagram.
Caption: Investigative workflow for this compound.
Follow-up and In Vivo Validation
Positive findings from any of these in vitro assays will necessitate further investigation to confirm the mechanism and establish its physiological relevance.
-
Functional Assays: If this compound shows significant affinity for a G-protein coupled 5-HT receptor, functional assays (e.g., measuring cAMP levels or calcium mobilization) should be conducted to determine if it acts as an agonist, antagonist, or inverse agonist[21].
-
In Vivo Microdialysis: This technique can be used in freely moving animals to directly measure the extracellular levels of serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in specific brain regions following systemic administration of this compound. An increase in serotonin with a concomitant decrease in 5-HIAA would be consistent with MAO inhibition, while an increase in serotonin without a change in 5-HIAA might suggest SERT inhibition[22][23][24].
-
Behavioral Models: Ultimately, the functional consequences of this compound's effects on the serotonin system should be evaluated in relevant animal models of sleep, anxiety, or depression.
Conclusion
While the existing literature provides a tantalizing hint at a connection between this compound and the serotonin system, a rigorous, systematic investigation is required to move from conjecture to established mechanism. The experimental framework outlined in this guide provides a clear and technically sound pathway to unraveling the neuropharmacological profile of this compound. By dissecting its potential interactions with serotonin synthesis, metabolism, reuptake, and receptor signaling, researchers can build a comprehensive understanding of this compound's effects on the brain, paving the way for potential therapeutic applications.
References
-
MySkinRecipes. N-(2-Ethylhexyl)-3-hydroxybutanamide. [Link]
-
Almaula, N., et al. (1996). Mapping the binding site pocket of the serotonin 5-Hydroxytryptamine2A receptor. Ser3.36(159) provides a second interaction site for the protonated amine of serotonin but not of lysergic acid diethylamide or bufotenin. The Journal of biological chemistry, 271(25), 14672–14675. [Link]
-
Chambers, J. J., et al. (2009). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular pharmacology, 76(4), 890–900. [Link]
-
Bader, M. (2020). Inhibition of serotonin synthesis: A novel therapeutic paradigm. Pharmacology & therapeutics, 205, 107423. [Link]
-
Gether, U., et al. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. ACS chemical neuroscience, 5(3), 221–231. [Link]
-
Elalouf, A., Rosenfeld, A. Y., & Maoz, H. (2024). Targeting serotonin receptors with phytochemicals – an in-silico study. Scientific reports, 14(1), 28419. [Link]
-
Daws, L. C., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Pharmacology, biochemistry, and behavior, 168, 1–7. [Link]
-
Glennon, R. A. (1996). Serotonin Receptors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]
-
Jefsen, M., et al. (2023). Serotonergic Psychedelics Rapidly Modulate Evoked Glutamate Release in Cultured Cortical Neurons. Journal of neurochemistry, 165(1), 108–123. [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2018). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Molecules (Basel, Switzerland), 23(6), 1357. [Link]
-
Jeon, S. W., & Kim, Y. K. (2024). Phytochemicals Modulate Biosynthesis and Function of Serotonin, Dopamine, and Norepinephrine for Treatment of Monoamine Neurotransmission-Related Psychiatric Diseases. International journal of molecular sciences, 25(11), 5894. [Link]
-
Carradori, S., et al. (2018). Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions. Oxidative medicine and cellular longevity, 2018, 5275601. [Link]
-
Pharmacognosy Journal. (2023). Predictive Simulation and Functional Insights of Serotonin Transporter: Ligand Interactions Explored through Database Analysis. Pharmacognosy Journal, 15(6). [Link]
-
Medscape. (2023). 5-Hydroxyindoleacetic Acid (5-HIAA). [Link]
-
Kema, I. P., et al. (2021). Modulation of Tryptophan and Serotonin Metabolism as a Biochemical Basis of the Behavioral Effects of Use and Withdrawal of Androgenic-Anabolic Steroids and Other Image- and Performance-Enhancing Agents. Neuroendocrinology, 111(1-2), 169–184. [Link]
-
ResearchGate. (2022). Promising botanical-derived monoamine oxidase (MAO) inhibitors: pharmacological aspects and structure-activity studies. [Link]
-
Chattopadhyay, A., & Pucadyil, T. J. (2021). Structure, dynamics and lipid interactions of serotonin receptors: excitements and challenges. The FEBS journal, 288(18), 5272–5293. [Link]
-
Coleman, J. A., et al. (2023). Structure-based discovery of conformationally selective inhibitors of the serotonin transporter. Cell, 186(10), 2217–2231.e17. [Link]
-
Sniecikowska, J., et al. (2024). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Pharmacological research, 199, 107011. [Link]
-
Liu, Q., et al. (2008). Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract. The Journal of pharmacology and experimental therapeutics, 325(1), 47–55. [Link]
-
Norrholm, S. D., et al. (2004). Evidence That Serotonin Reuptake Modulators Increase the Density of Serotonin Innervation in the Forebrain. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 29(12), 2205–2216. [Link]
-
Sideri, A. C., et al. (2016). Inhibition of Human Monoamine Oxidase: Biological and Molecular Modeling Studies on Selected Natural Flavonoids. Journal of agricultural and food chemistry, 64(47), 9014–9022. [Link]
-
Wright, J. L., et al. (2012). Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes. Bioorganic & medicinal chemistry letters, 22(18), 5966–5969. [Link]
-
Sharma, T., & V. G., A. (2023). Phytoconstituents Targeting the Serotonin 5-HT3 Receptor: Promising Therapeutic Strategies for Neurological Disorders. ACS chemical neuroscience, 14(24), 4381–4409. [Link]
-
Bar-Peled, O., et al. (2018). Tryptophan hydroxylase (TRH) loss of function mutations induce growth and behavioral defects in Daphnia magna. Scientific reports, 8(1), 1433. [Link]
-
Vered, Y., et al. (2003). Inhibition of serotonin re-uptake by licorice constituents. Journal of molecular neuroscience : MN, 20(2), 135–140. [Link]
-
Deneris, E. S., & Wyler, S. C. (2012). Both synthesis and reuptake are critical for replenishing the releasable serotonin pool in Drosophila. The Journal of physiology, 590(19), 4867–4882. [Link]
-
Salvan, E., et al. (2013). Functional interactions between 5-HT2A and presynaptic 5-HT1A receptor-based responses in mice genetically deficient in the serotonin 5-HT transporter (SERT). Neuropharmacology, 71, 12–21. [Link]
-
MedlinePlus. (2021). 5-HIAA urine test. [Link]
-
Pathology Tests Explained. 5HIAA (5-Hydroxyindoleacetic acid). [Link]
-
Claus, S. P., et al. (2021). Phenylalanine hydroxylase contributes to serotonin synthesis in mice. The FEBS journal, 288(10), 3244–3257. [Link]
-
Rahman, M. S., & Thomas, P. (2012). Restoration of tryptophan hydroxylase functions and serotonin content in the Atlantic croaker hypothalamus by antioxidant treatment during hypoxic stress. General and comparative endocrinology, 175(1), 147–156. [Link]
-
University of Rochester Medical Center. 5-Hydroxyindoleacetic Acid (Urine). [Link]
-
Tenny, S., & Zaman, N. (2023). Biochemistry, 5 Hydroxyindoleacetic Acid. StatPearls. [Link]
Sources
- 1. N-(2-Ethylhexyl)-3-hydroxybutanamide [myskinrecipes.com]
- 2. Inhibition of serotonin synthesis: A novel therapeutic paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. セロトニンの合成と代謝 [sigmaaldrich.com]
- 4. Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Restoration of tryptophan hydroxylase functions and serotonin content in the Atlantic croaker hypothalamus by antioxidant treatment during hypoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Both synthesis and reuptake are critical for replenishing the releasable serotonin pool in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evidence that serotonin reuptake modulators increase the density of serotonin innervation in the forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of serotonin re-uptake by licorice constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phcogj.com [phcogj.com]
- 15. Structure-based discovery of conformationally selective inhibitors of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting serotonin receptors with phytochemicals – an in-silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Structure, dynamics and lipid interactions of serotonin receptors: excitements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phytoconstituents Targeting the Serotonin 5-HT3 Receptor: Promising Therapeutic Strategies for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 5-Hydroxyindoleacetic Acid (5-HIAA): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 23. 5-HIAA urine test: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 24. 5HIAA (5-Hydroxyindoleacetic acid) | Pathology Tests Explained [pathologytestsexplained.org.au]
Pharmacological profile of Butoctamide hydrogen succinate
An In-Depth Technical Guide to the Pharmacological Profile of Butoctamide Hydrogen Succinate
Authored by: A Senior Application Scientist
Introduction
This compound hydrogen succinate (BAHS), a derivative of an organic compound found in the central nervous system, has been a subject of interest primarily for its unique effects on sleep architecture. Unlike many sedative-hypnotics that suppress rapid eye movement (REM) sleep, this compound hydrogen succinate has been shown to significantly increase this phase of sleep. This technical guide provides a comprehensive overview of the pharmacological profile of this compound hydrogen succinate, synthesizing available preclinical and clinical data to inform researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound hydrogen succinate, also known as butanedioic acid mono[3-[(2-ethylhexyl)amino]-1-methyl-3-oxopropyl] ester, is the hydrogen succinate salt of this compound.[1] The physicochemical properties of both this compound and its hydrogen succinate salt are summarized below.
| Property | This compound | This compound Hydrogen Succinate |
| CAS Registry Number | 32838-26-9 | 32838-28-1 |
| Molecular Formula | C12H25NO2 | C16H29NO5 |
| Molecular Weight | 215.33 g/mol [2] | 315.41 g/mol [1] |
| Appearance | Colorless viscous oil[1] | Colorless viscous oil[1] |
| Melting Point | Not specified | 46.5°C[1] |
| IUPAC Name | N-(2-ethylhexyl)-3-hydroxybutanamide[2] | 4-[4-(2-ethylhexylamino)-4-oxobutan-2-yl]oxy-4-oxobutanoic acid[3] |
Pharmacodynamics: The Unique Profile of a REM Sleep-Enhancing Agent
The most notable pharmacodynamic effect of this compound hydrogen succinate is its ability to increase REM sleep, a characteristic that distinguishes it from many other hypnotics that tend to suppress this stage of sleep.[4][5]
Effects on Sleep Architecture
Clinical studies in both healthy young adults and elderly subjects have demonstrated the significant impact of this compound hydrogen succinate on sleep patterns. In a study involving healthy young men, a 600 mg dose of BAHS administered before sleep resulted in a significant increase in REM sleep and a decrease in sleep stages 1 and 2.[4] Notably, total sleep time, sleep efficiency, and sleep latency remained largely unchanged.[4] The increase in REM sleep was most pronounced in the middle third of the night.[4]
A similar study in elderly female subjects also confirmed that a 600 mg dose of BAHS significantly increased the average number and percentage of REM periods.[5] This study also noted that BAHS appeared to stabilize sleep and that the increase in REM sleep did not surpass the normal physiological range.[5]
Proposed Mechanism of Action
The precise molecular mechanism by which this compound hydrogen succinate enhances REM sleep has not been fully elucidated. However, a prominent hypothesis suggests that its effects are mediated through the serotonergic system.[5] It is proposed that this compound hydrogen succinate increases the levels of serotonin in the brain, which in turn secondarily promotes REM sleep.[5]
Caption: Proposed mechanism of this compound Hydrogen Succinate action.
Pharmacokinetics
Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) of this compound hydrogen succinate in humans, are not extensively reported in the available scientific literature. To characterize its pharmacokinetic profile, a standard clinical study protocol would be required.
Experimental Protocol: A Pilot Human Pharmacokinetic Study
The following outlines a proposed experimental workflow for a pilot study to determine the pharmacokinetic parameters of this compound hydrogen succinate in healthy volunteers.
Objective: To assess the single-dose oral bioavailability and pharmacokinetic profile of this compound hydrogen succinate.
Methodology:
-
Subject Recruitment: A cohort of healthy adult volunteers would be recruited following informed consent and ethical review board approval.
-
Dosing: A single oral dose of 600 mg of this compound hydrogen succinate would be administered.
-
Blood Sampling: Serial blood samples would be collected at predetermined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Analysis: Plasma concentrations of this compound and its potential metabolites would be quantified using a validated bioanalytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data would be analyzed to determine key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t1/2).
Caption: Workflow for a human pharmacokinetic study of BAHS.
Therapeutic Applications and Clinical Studies
The primary therapeutic application investigated for this compound hydrogen succinate has been as a hypnotic agent. Its unique property of enhancing REM sleep makes it a point of interest, as many sleep disorders are associated with disruptions in REM sleep.
Hypnotic Effects
As detailed in the pharmacodynamics section, clinical trials have demonstrated the efficacy of this compound hydrogen succinate in increasing REM sleep in both young and elderly adults.[4][5] This suggests its potential as a hypnotic, particularly for individuals who experience reduced REM sleep.
Down's Syndrome
This compound hydrogen succinate has also been studied in patients with Down's syndrome, who often exhibit reduced REM sleep.[6] A study involving five Down's syndrome patients found that pharmacological treatment with this compound hydrogen succinate led to an increase in the percentage of REM sleep.[6] This finding suggests a potential therapeutic role for BAHS in addressing sleep disturbances in this patient population.
Toxicology
| Species | Route of Administration | LD50 |
| Mice | Intraperitoneal (i.p.) | 476 mg/kg |
| Mice | Oral | 2000 mg/kg |
Conclusion and Future Directions
This compound hydrogen succinate presents a unique pharmacological profile, primarily characterized by its ability to enhance REM sleep. While early clinical studies have demonstrated this effect, a significant gap in the understanding of its pharmacokinetics and a more detailed elucidation of its mechanism of action remain. Future research should focus on comprehensive ADME studies and molecular-level investigations to fully characterize its interaction with the serotonergic system and other potential neural pathways. Such studies are crucial for determining the full therapeutic potential and safety profile of this intriguing compound.
References
-
Hayashi, Y., et al. (1982). The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies. Psychopharmacology, 77(4), 367-369. [Link]
-
Hayashi, Y., et al. (1981). [The effects of this compound hydrogen succinate (BAHS) on the sleep of the aged people]. No to shinkei = Brain and nerve, 33(12), 1243–1250. [Link]
- This compound. (n.d.). In The Merck Index Online. Royal Society of Chemistry.
-
1-(3-((2-Ethylhexyl)amino)-1-methyl-3-oxopropyl) butanedioate. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
This compound. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
Grubar, J. C., et al. (1986). This compound hydrogen succinate and intensive learning sessions: effects on night sleep of Down's syndrome patients. Psychopharmacology, 90(1), 119-122. [Link]
Sources
- 1. This compound [drugfuture.com]
- 2. This compound | C12H25NO2 | CID 65780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(3-((2-Ethylhexyl)amino)-1-methyl-3-oxopropyl) butanedioate | C16H29NO5 | CID 2486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound hydrogen succinate and intensive learning sessions: effects on night sleep of Down's syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]
The Toxicological Profile of Butoctamide: A Technical Guide for Researchers
This guide provides a comprehensive overview of the toxicological and safety profile of Butoctamide (N-(2-ethylhexyl)-3-hydroxybutanamide), a compound primarily investigated for its effects on sleep architecture. While extensive public data on the formal toxicological evaluation of this compound is limited, this document synthesizes available information and outlines the standard toxicological assessments typically required for such a therapeutic candidate. This guide is intended for researchers, scientists, and drug development professionals to understand the known safety aspects of this compound and the necessary toxicological studies for further development.
Introduction to this compound
This compound, also known as this compound hydrogen succinate (BAHS) in some formulations, is a chemical entity that has been studied for its unique ability to increase Rapid Eye Movement (REM) sleep.[1][2] Unlike many hypnotics that suppress REM sleep, this compound has been shown to enhance it, suggesting a distinct mechanism of action.[1][2] Its potential therapeutic application lies in conditions characterized by disturbed sleep patterns.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its toxicological assessment, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C12H25NO2 | [3][4] |
| Molecular Weight | 215.33 g/mol | [3][4] |
| IUPAC Name | N-(2-ethylhexyl)-3-hydroxybutanamide | [3] |
| CAS Number | 32838-26-9 | [3] |
| SMILES | CCCCC(CC)CNC(=O)CC(C)O | [3] |
| InChIKey | WTBQLHRVRKXSPX-UHFFFAOYSA-N | [3] |
Proposed Mechanism of Action
This compound's primary pharmacological effect is believed to be mediated through its influence on the central nervous system. Studies suggest that this compound may increase serotonin levels in the brain, which in turn promotes REM sleep.[1] This is a significant departure from conventional hypnotics that often act on GABAergic systems.
Caption: Proposed mechanism of action for this compound.
Pharmacokinetics and Metabolism
Detailed pharmacokinetic data for this compound is not extensively available in the public domain. However, based on its chemical structure and intended central nervous system activity, a standard ADME profiling would be essential for a comprehensive safety evaluation.
Hypothetical Pharmacokinetic Profile
A compound like this compound would be expected to be sufficiently lipophilic to cross the blood-brain barrier to exert its effects. Its metabolism would likely involve hepatic pathways, and excretion could occur via renal and/or fecal routes. The lack of specific data on this compound's pharmacokinetics in ethnically diverse populations highlights a data gap that would need to be addressed in modern drug development programs.[5][6]
Toxicological Evaluation (Hypothetical Framework)
Given the limited publicly available toxicological data for this compound, this section outlines the standard battery of tests that would be conducted to establish its safety profile in accordance with modern regulatory guidelines. The objective of these studies is to identify potential target organs for toxicity, determine a safe starting dose for clinical trials, and understand the dose-response relationship of any adverse effects.[7]
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects of a single, high dose of a substance.[8]
Experimental Protocol: Acute Oral Toxicity (Rodent Model)
-
Animal Model: Sprague-Dawley rats (male and female).
-
Dosage: A limit dose of 2000 mg/kg (or up to 5000 mg/kg based on preliminary findings) administered orally.
-
Observation Period: 14 days.
-
Parameters Monitored: Clinical signs of toxicity (changes in skin, fur, eyes, behavior), body weight, and mortality.[8]
-
Endpoint: Determination of the LD50 (Lethal Dose, 50%) or classification of the substance based on the Globally Harmonized System (GHS). At the end of the observation period, a gross necropsy of all animals is performed.
Sub-chronic and Chronic Toxicity
Repeated dose toxicity studies are crucial for evaluating the effects of long-term exposure.
Experimental Protocol: 90-Day Repeated Dose Oral Toxicity (Rodent Model)
-
Animal Model: Wistar rats (male and female).
-
Dosage: At least three dose levels (low, mid, high) and a control group, administered daily for 90 days. Dose selection is based on acute toxicity data.
-
Parameters Monitored:
-
Daily: Clinical observations.
-
Weekly: Body weight, food and water consumption.
-
Periodic: Hematology, clinical chemistry, and urinalysis.
-
-
Endpoint: At the end of the study, all animals undergo a full necropsy, with organ weights recorded and histopathological examination of a comprehensive list of tissues. The No-Observed-Adverse-Effect Level (NOAEL) is determined.
Caption: Workflow for a 90-day repeated dose toxicity study.
Genotoxicity
Genotoxicity assays are performed to assess the potential of a compound to induce genetic mutations or chromosomal damage.[9][10]
Standard Battery of Genotoxicity Tests:
-
Ames Test (Bacterial Reverse Mutation Assay): Detects point mutations in various strains of Salmonella typhimurium and Escherichia coli.
-
In Vitro Mammalian Cell Gene Mutation Test: Typically performed using mouse lymphoma L5178Y cells or Chinese hamster ovary (CHO) cells.
-
In Vitro Mammalian Chromosomal Aberration Test: Assesses chromosomal damage in cultured mammalian cells.
-
In Vivo Micronucleus Test: Evaluates chromosomal damage in the bone marrow of rodents.
A positive result in any of these assays would trigger further investigation into the carcinogenic potential of this compound.
Carcinogenicity
Long-term carcinogenicity studies are conducted if there are concerns from genotoxicity data, the drug's structure suggests carcinogenic potential, or if the intended clinical use is for chronic conditions.[11]
Experimental Protocol: Two-Year Rodent Bioassay
-
Animal Models: Typically two rodent species (e.g., rats and mice).
-
Dosage: Three dose levels and a control group, administered daily for the majority of the animal's lifespan (e.g., 24 months for rats).
-
Endpoint: Comprehensive histopathological examination of all tissues to identify any increase in tumor incidence.
Reproductive and Developmental Toxicity
These studies are essential to evaluate the potential effects of a drug on fertility, pregnancy, and fetal development.
Key Studies:
-
Fertility and Early Embryonic Development: Assesses effects on male and female reproductive function.
-
Embryo-fetal Development: Evaluates the potential for teratogenicity.
-
Prenatal and Postnatal Development: Examines effects on the offspring after birth.
Clinical Safety and Tolerability
Clinical studies in healthy young and aged subjects have administered this compound hydrogen succinate at doses of 600 mg.[1][2] In these studies, the drug was reported to be well-tolerated, with the primary effect being an increase in REM sleep without exceeding the physiological range.[1] A carry-over effect was noted during withdrawal nights.[1][2] It is important to note that these studies were conducted on a small number of subjects and for a limited duration.
Conclusion
This compound presents a unique pharmacological profile with its ability to increase REM sleep, potentially through a serotonergic mechanism. The available clinical data from small-scale studies suggest it is well-tolerated at therapeutic doses. However, a comprehensive preclinical toxicological dataset is not publicly available. A full assessment of its safety profile would require a standard battery of toxicological studies, including acute, sub-chronic, and chronic toxicity, as well as evaluations of genotoxicity, carcinogenicity, and reproductive and developmental toxicity. The hypothetical framework provided in this guide outlines the necessary steps to establish a robust safety profile for this compound, ensuring its potential therapeutic benefits can be weighed against any potential risks.
References
-
Tachibana, M., et al. (1980). The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies. Psychopharmacology, 70(2), 117-21. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Global Substance Registration System (GSRS). (n.d.). This compound. [Link]
-
Okuma, T., et al. (1983). Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS). Psychopharmacology, 81(3), 223-7. [Link]
-
Lee, E. J., et al. (2000). Pharmacokinetics of tolbutamide in ethnic Chinese. British journal of clinical pharmacology, 50(2), 163–166. [Link]
-
Choi, Y. H., et al. (2014). Pharmacokinetics of tolbutamide and its metabolite 4-hydroxy tolbutamide in poloxamer 407-induced hyperlipidemic rats. Biopharmaceutics & drug disposition, 35(5), 284–293. [Link]
-
Brambilla, G., & Martelli, A. (2009). Genotoxicity and carcinogenicity studies of antihypertensive agents. Mutation research, 681(2-3), 202–222. [Link]
-
Brambilla, G., & Martelli, A. (2013). Genotoxicity and carcinogenicity studies of bronchodilators and antiasthma drugs. Basic & clinical pharmacology & toxicology, 113(5), 295–302. [Link]
-
Lee, M. G., et al. (1993). Pharmacokinetics and pharmacodynamics of bumetanide after intravenous and oral administration to spontaneously hypertensive rats and DOCA-salt induced hypertensive rats. Biopharmaceutics & drug disposition, 14(5), 393–407. [Link]
-
Matthews, E. J., et al. (2006). An analysis of genetic toxicity, reproductive and developmental toxicity, and carcinogenicity data: II. Identification of genotoxicants, reprotoxicants, and carcinogens using in silico methods. Regulatory toxicology and pharmacology, 44(2), 97–110. [Link]
-
Lee, E. J., et al. (2000). Pharmacokinetics of tolbutamide in ethnic Chinese. British journal of clinical pharmacology, 50(2), 163–166. [Link]
-
Snyder, R. D., & Green, J. W. (2009). An update on the genotoxicity and carcinogenicity of marketed pharmaceuticals with reference to in silico predictivity. Regulatory toxicology and pharmacology, 55(3), 295–308. [Link]
-
Evangelisti, C., et al. (2024). A new database contains 520 studies investigating the carcinogenicity data of 238 pharmaceuticals across 14 ATC classifications. Frontiers in Pharmacology, 15, 1369321. [Link]
-
Modrić, T., & Zorc, B. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 69(4), 293–308. [Link]
-
Marcantonio, L. A., et al. (1982). The pharmacokinetics and pharmacodynamics of bumetanide in normal subjects. Journal of pharmacokinetics and biopharmaceutics, 10(4), 393–409. [Link]
-
U.S. Food and Drug Administration. (2023). Drug Therapeutics & Regulation in the U.S. [Link]
-
Cosenza, M. E. (2022). Toxicology in Drug Development in the Era of Biotechnology. YouTube. [Link]
-
Johnson, D. E., et al. (2018). Acute and Subchronic Toxicity Study of Euphorbia hirta L. Methanol Extract in Rats. Evidence-based complementary and alternative medicine, 2018, 8489137. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem. [Link]
Sources
- 1. Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C12H25NO2 | CID 65780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]
- 5. Pharmacokinetics of tolbutamide in ethnic Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of tolbutamide in ethnic Chinese - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Acute and Subchronic Toxicity Study of Euphorbia hirta L. Methanol Extract in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genotoxicity and carcinogenicity studies of antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genotoxicity and carcinogenicity studies of bronchodilators and antiasthma drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | A new database contains 520 studies investigating the carcinogenicity data of 238 pharmaceuticals across 14 ATC classifications [frontiersin.org]
An In-Depth Technical Guide to the Exploration of Butoctamide Analogues and their Potential Neuropharmacological Effects
Abstract
Butoctamide, chemically N-(2-ethylhexyl)-3-hydroxybutanamide, has demonstrated potential as a modulator of sleep architecture, notably by increasing REM sleep, a characteristic that distinguishes it from many clinically available hypnotics.[1][2] This technical guide provides a comprehensive framework for the systematic exploration of this compound analogues to identify novel candidates with enhanced neuropharmacological profiles. We delve into the medicinal chemistry rationale for analogue design, propose detailed synthetic routes, and outline a robust in-vitro and in-vivo screening cascade to elucidate their mechanisms of action and therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation therapeutics for central nervous system disorders.
Introduction: The Case for this compound and Its Analogues
This compound has been shown to increase REM sleep in both animals and humans, suggesting a unique mechanism of action compared to conventional sleep aids that often suppress this critical sleep stage.[1][2] Preliminary evidence suggests that its effects may be mediated by an increase in brain serotonin levels.[1] The core chemical structure of this compound, a simple N-substituted hydroxybutanamide, presents a tractable scaffold for medicinal chemistry optimization.[3][4] The development of analogues is a well-established strategy in drug discovery to improve potency, selectivity, pharmacokinetics, and safety profiles.[5][6][7][8] This guide outlines a systematic approach to designing and evaluating this compound analogues with the aim of developing novel central nervous system (CNS) agents.
Medicinal Chemistry: Designing the Next Generation of this compound
The chemical structure of this compound offers several points for modification to explore the structure-activity relationship (SAR). A focused library of analogues can be designed by systematically altering three key regions of the molecule: the N-alkyl substituent, the amide linker, and the 3-hydroxybutanamide core.
Proposed Synthetic Strategies
The synthesis of this compound analogues can be readily achieved through standard organic chemistry transformations.[9][10] A general and flexible approach involves the amidation of 3-hydroxybutyric acid or its derivatives with a diverse range of primary and secondary amines.
Experimental Protocol: General Synthesis of this compound Analogues
-
Activation of 3-Hydroxybutyric Acid: To a solution of 3-hydroxybutyric acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Amide Bond Formation: To the activated acid, add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents).
-
Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11] Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired this compound analogue.[11]
-
Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Structure-Activity Relationship (SAR) Exploration
The following diagram illustrates the proposed SAR exploration strategy for this compound analogues.
Caption: Proposed Structure-Activity Relationship (SAR) exploration for this compound analogues.
Neuropharmacological Evaluation: A Tiered Screening Approach
A systematic screening cascade is essential to identify promising this compound analogues and elucidate their mechanisms of action.
Primary In-Vitro Screening
The initial screening will focus on cell-based assays to assess the activity of the synthesized analogues at key CNS targets.
Experimental Protocol: In-Vitro Functional Assay for GABAA Receptor Modulation
This protocol is adapted from established methods for characterizing GABAergic modulators.[12][13]
-
Cell Culture and Transfection: Culture human embryonic kidney (HEK293) cells and transiently transfect them with plasmids encoding the desired GABAA receptor subunits (e.g., α1β2γ2).
-
Whole-Cell Patch-Clamp Electrophysiology:
-
Prepare transfected cells for recording in a bath solution.
-
Using a glass micropipette, establish a whole-cell patch-clamp configuration.
-
Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current.
-
Co-apply the this compound analogue with GABA and measure the potentiation or inhibition of the GABA-evoked current.
-
-
Data Analysis: Determine the EC50 or IC50 values for each analogue to quantify its potency as a modulator of the GABAA receptor.
A similar approach can be used to investigate effects on serotonin receptors (e.g., 5-HT1A, 5-HT2A/2C) to test the initial hypothesis of serotonergic modulation.[14]
Secondary In-Vivo Screening
Promising candidates from in-vitro screening will be advanced to in-vivo models to assess their effects on behavior.
Experimental Protocol: Elevated Plus-Maze for Anxiolytic Activity
The elevated plus-maze is a widely used behavioral assay to screen for anxiolytic or anxiogenic effects of drugs in rodents.[15][16]
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Animals: Use adult male mice or rats, habituated to the testing room.
-
Procedure:
-
Administer the this compound analogue or vehicle control to the animals (e.g., via intraperitoneal injection).
-
After a predetermined pretreatment time, place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms using video tracking software.
-
-
Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
Experimental Protocol: EEG/EMG-Based Sleep Analysis
To assess the effects on sleep architecture, surgically implanted electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording are necessary.[16][17]
-
Surgical Implantation: Anesthetize the animal (e.g., mouse or rat) and surgically implant EEG and EMG electrodes. Allow for a post-operative recovery period.
-
Habituation and Baseline Recording: Habituate the animal to the recording chamber and record baseline sleep-wake patterns for at least 24 hours.
-
Drug Administration and Recording: Administer the this compound analogue or vehicle and record EEG/EMG data for the subsequent 24-48 hours.
-
Data Analysis: Score the sleep-wake states (wake, NREM sleep, REM sleep) and quantify parameters such as total sleep time, sleep latency, and the duration and frequency of each sleep stage.
Proposed Screening Cascade
The following diagram outlines the proposed workflow for the screening of this compound analogues.
Caption: Proposed screening cascade for the identification of novel this compound analogues.
Pharmacokinetics and Toxicology: Ensuring Drug-Like Properties and Safety
Lead compounds identified from the in-vivo screening will undergo comprehensive pharmacokinetic (PK) and toxicological (Tox) evaluation to assess their potential for further development.[18][19][20]
Pharmacokinetic Profiling
PK studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the lead analogues.[18][19]
Key PK Parameters to Evaluate:
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation.
-
Half-life (t1/2): The time required for the drug concentration in the body to be reduced by half.
-
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Brain Penetration: The ability of the compound to cross the blood-brain barrier is critical for CNS-active drugs.
These parameters can be determined by administering the compound to animals (e.g., rats) and measuring its concentration in plasma and brain tissue over time using analytical techniques like LC-MS/MS.[21][22][23][24]
Preliminary Toxicological Assessment
Early assessment of toxicity is essential to identify potential safety liabilities.
Initial Toxicity Studies:
-
In-vitro cytotoxicity: Assessed in various cell lines to determine the general toxicity of the compounds.
-
Acute in-vivo toxicity: A single high dose is administered to animals to determine the maximum tolerated dose (MTD) and observe any overt signs of toxicity.
-
Cardiovascular safety: Preliminary assessment of effects on cardiac ion channels (e.g., hERG) to flag potential for cardiac arrhythmias.
-
Genotoxicity: Ames test to evaluate the mutagenic potential of the compounds.
Data Summary and Future Directions
The data generated from the proposed studies should be systematically tabulated to facilitate comparison and decision-making.
Table 1: Example Data Summary for this compound Analogues
| Analogue ID | Structure Modification | GABAA EC50 (µM) | 5-HT1A Ki (µM) | EPM (% Open Arm Time) | REM Sleep (% Change) | Brain/Plasma Ratio |
| But-001 | N-butyl | >10 | 5.2 | 25 | +15% | 0.8 |
| But-002 | N-benzyl | 2.5 | 1.8 | 40 | +30% | 1.2 |
| But-003 | (R)-3-hydroxy | 8.1 | 9.7 | 22 | +10% | 0.7 |
The comprehensive evaluation of this compound analogues, as outlined in this guide, provides a clear path to identifying novel drug candidates with potentially superior neuropharmacological properties. Future work will focus on lead optimization, in-depth mechanism of action studies, and more extensive preclinical safety and efficacy evaluation of the most promising compounds.
References
- Hayashi, Y., Otomo, E., Okudaira, N., & Endo, S. (1982). Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS). Psychopharmacology, 77(4), 367–370.
- ANR. (n.d.). The different forms of depression – animal models and role of sleep. ANR.
- National Center for Biotechnology Information. (n.d.). Animal Models of Sleep Disorders. PubMed Central.
- Benchchem. (n.d.). Application Notes and Protocols for GABAergic Modulators in Neuroscience Research. Benchchem.
- Hayashi, Y., Kikuchi, M., & Endo, S. (1977). The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies. Psychopharmacology, 54(2), 175–180.
- PLOS One. (n.d.). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS One.
- Frontiers. (2021, December 8). Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. Frontiers.
- Oishi, Y., et al. (2009). Sleep phenotyping in a mouse model of extreme trait anxiety.
- Maze Engineers. (2023, June 16). Animal Models and Apparatus of Sleep Disorders. Maze Engineers.
- National Center for Biotechnology Information. (n.d.). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. PubMed Central.
- National Center for Biotechnology Information. (n.d.). This compound | C12H25NO2 | CID 65780. PubChem.
- ACS Central Science. (2019, August 16). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science.
- National Center for Biotechnology Information. (2024). Integrated workflow for the identification of new GABAA R positive allosteric modulators based on the in silico screening with further in vitro validation. Case study using Enamine's stock chemical space.
- Ali, S. M., Hoemann, M. Z., Aubé, J., Georg, G. I., Mitscher, L. A., & Jayasinghe, L. R. (1997). Butitaxel analogues: synthesis and structure-activity relationships. Journal of medicinal chemistry, 40(2), 236–241.
- ResearchGate. (2025, August 6). THE SYNTHESIS OF CYCLIC ANALOGUES OF TOLBUTAMIDE. ResearchGate.
- GSRS. (n.d.). This compound. GSRS.
- National Institutes of Health. (n.d.). Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. NIH.
- Beilstein Journals. (n.d.). Total synthesis of (+)-grandiamide D, dasyclamide and gigantamide A from a Baylis–Hillman adduct: A unified biomimetic approach. Beilstein Journals.
- MDPI. (n.d.). Chemical Synthesis and Structure-Activity Relationship Study Yield Desotamide a Analogues with Improved Antibacterial Activity. MDPI.
- MDPI. (n.d.). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. MDPI.
- Open Access Journals. (2023, April 28). The Role of Pharmacokinetics in Pharmaceutical Toxicology. Open Access Journals.
- Medwin Publishers. (2017, December 11). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Medwin Publishers.
- National Center for Biotechnology Information. (n.d.). Neuropharmacological Effects of the Main Phytocannabinoids: A Narrative Review. PubMed.
- MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
- MDPI. (2018, June 6). Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. MDPI.
- Lovelace Biomedical. (n.d.). Preclinical Toxicokinetics and Pharmacokinetics. Lovelace Biomedical.
- National Center for Biotechnology Information. (2012). Introduction to pharmacokinetics in clinical toxicology. Methods in Molecular Biology, 929, 289-312.
- National Center for Biotechnology Information. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Physiologically based pharmacokinetics of 2-butoxyethanol and its major metabolite, 2-butoxyacetic acid, in rats and humans. PubMed.
- MDPI. (n.d.). Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State. MDPI.
- National Center for Biotechnology Information. (n.d.). Feature Reviews in Medicinal Chemistry. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Chemoenzymatic approaches to plant natural product inspired compounds. PubMed Central.
- Preprints.org. (2024, November 30). Analytical techniques used in phytochemistry- a comprehensive review. Preprints.org.
- National Institutes of Health. (2022, August 11). Tentative Identification of Phytochemicals from Smilax glabra and Smilax corbularia Extracts by LC-QTOF/MS and Their Bioactive Potential. NIH.
- National Center for Biotechnology Information. (n.d.). An Overview of Compounds Derived from the Shikimate and Phenylpropanoid Pathways and Their Medicinal Importance. PubMed.
- MDPI. (n.d.). Synthesis and Reactivity of Novel Boranes Derived from Bulky Salicylaldimines: The Molecular Structure of a Maltolato Compound. MDPI.
- MDPI. (2023, April 14). In Vivo Neuropharmacological Effects of Neophytadiene. MDPI.
- National Center for Biotechnology Information. (2015, September 8). Modes of Action of Herbal Medicines and Plant Secondary Metabolites. PubMed Central.
- National Institutes of Health. (n.d.). A pilot, randomized, double‐blind, placebo‐controlled trial to assess the safety and efficacy of a novel Boswellia serrata extract in the management of osteoarthritis of the knee. NIH.
- National Center for Biotechnology Information. (2022, February 15). Analysis of clinical trials on biomaterial and therapeutic applications of chitosan: A review. PubMed.
- National Center for Biotechnology Information. (n.d.). Neuropharmacological and antiproliferative activity of Tetrastigma leucostaphyllum (Dennst.) Alston: Evidence from in-vivo, in-vitro and in-silico approaches. PubMed Central.
Sources
- 1. Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C12H25NO2 | CID 65780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]
- 5. Butitaxel analogues: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Synthesis and Structure-Activity Relationship Study Yield Desotamide a Analogues with Improved Antibacterial Activity | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Total synthesis of (+)-grandiamide D, dasyclamide and gigantamide A from a Baylis–Hillman adduct: A unified biomimetic approach [beilstein-journals.org]
- 11. Analytical techniques used in phytochemistry- a comprehensive review [wisdomlib.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 14. Neuropharmacological Effects of the Main Phytocannabinoids: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology [frontiersin.org]
- 16. Sleep phenotyping in a mouse model of extreme trait anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. openaccessjournals.com [openaccessjournals.com]
- 19. lovelacebiomedical.org [lovelacebiomedical.org]
- 20. Introduction to pharmacokinetics in clinical toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. medwinpublisher.org [medwinpublisher.org]
- 23. Physiologically based pharmacokinetics of 2-butoxyethanol and its major metabolite, 2-butoxyacetic acid, in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State [mdpi.com]
An In-depth Technical Guide to the Early Research on the Hypnotic Effects of Butoctamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butoctamide, chemically known as N-(2-ethylhexyl)-3-hydroxybutanamide, emerged as a novel hypnotic agent with a unique pharmacological profile that distinguished it from other sleep aids of its time. Early research, primarily conducted in the 1980s, revealed its significant impact on sleep architecture, most notably its ability to increase Rapid Eye Movement (REM) sleep, a characteristic not commonly observed with other hypnotics which often suppress this sleep stage. This technical guide provides a comprehensive overview of the foundational research on this compound, with a focus on its hypnotic effects, proposed mechanism of action, chemical properties, and the early preclinical and clinical evidence that defined its potential therapeutic utility.
Introduction: A Novel Hypnotic on the Horizon
In the landscape of sleep pharmacology, the quest for agents that can effectively manage insomnia without disrupting the natural sleep cycle has been a persistent challenge. This compound, and more specifically its hydrogen succinate salt (BAHS), entered the scientific arena as a promising candidate. Structurally related to an organic compound found in the central nervous system, its initial investigations hinted at a mechanism of action divergent from the then-prevalent benzodiazepines and barbiturates. This guide delves into the seminal studies that characterized the hypnotic properties of this intriguing molecule.
Chemical and Physical Properties
This compound is a fatty amide with the following key identifiers and properties:
-
IUPAC Name: N-(2-ethylhexyl)-3-hydroxybutanamide[1]
-
CAS Registry Number: 32838-26-9[1]
-
Molecular Formula: C₁₂H₂₅NO₂[1]
-
Molecular Weight: 215.33 g/mol [1]
The hydrogen succinate salt, this compound hydrogen succinate (BAHS), was the form predominantly used in clinical investigations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 215.33 g/mol | [1] |
| XLogP3-AA | 2.4 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 8 | [1] |
Proposed Mechanism of Action: A Focus on Serotonin
A distinguishing feature of this compound highlighted in early research was its proposed mechanism of action. Unlike many hypnotics that modulate the GABAergic system, studies suggested that this compound's effects on sleep, particularly the increase in REM sleep, might be mediated by the serotonergic system. The prevailing hypothesis was that this compound increases the availability of serotonin in the brain, which in turn promotes REM sleep.[2] This serotonergic pathway represented a novel approach to the pharmacological management of sleep disorders.
Caption: Hypothesized serotonergic pathway of this compound's hypnotic effect.
Preclinical Research: Evidence from Animal Models
Initial investigations into the pharmacological effects of this compound were conducted in animal models, with studies on cats being particularly noteworthy. Research demonstrated that this compound hydrogen succinate (BAHS) increased REM sleep in chronically prepared cats.[2][3][4] These preclinical findings were instrumental in justifying the transition to human clinical trials and provided the first indications of this compound's unique sleep-modifying properties. The specific details of these early preclinical studies, including dosage and administration routes, laid the groundwork for subsequent human research.
Early Clinical Research: Effects on Human Sleep Architecture
A series of clinical trials in the 1980s provided the core evidence for the hypnotic effects of this compound hydrogen succinate (BAHS) in humans. These studies consistently demonstrated a significant increase in REM sleep, alongside other alterations in sleep stages.
Studies in Healthy Young Adults
An all-night polygraphical study on six healthy young males (mean age 21) investigated the effects of a 600 mg dose of BAHS. The key findings included:
-
A significant increase in REM sleep.[4]
-
A significant decrease in sleep stages 1 and 2.[4]
-
Little to no change in total sleep time, sleep efficiency, sleep latency, or REM sleep latency.[4]
-
REM sleep was observed to markedly increase in the middle third of the night, while stages 3 and 4 increased in the last third.[4]
-
A carryover effect was noted during the withdrawal period.[4]
Studies in Aged Subjects
Recognizing that sleep patterns change with age, a separate study was conducted on six healthy elderly females (68-77 years of age). This trial, also using a 600 mg dose of BAHS, revealed:
-
A significant increase in the average number and percentage of REM periods.[2]
-
A tendency to stabilize sleep.[2]
-
The increase in REM sleep was most prominent in the middle and latter parts of the night.[2]
-
Similar to the study in young adults, while REM sleep increased, REM density tended to decrease.[2]
Table 2: Summary of Key Findings from Early Clinical Trials of this compound Hydrogen Succinate (BAHS)
| Population | Dosage | Key Findings on Sleep Architecture | Reference |
| Healthy Young Males | 600 mg | ↑ REM sleep, ↓ Stage 1 & 2 sleep | [4] |
| Healthy Aged Females | 600 mg | ↑ Number and percentage of REM periods, Stabilized sleep | [2] |
Experimental Protocols: A Methodological Overview
The early clinical trials of this compound followed a rigorous methodology to ensure the reliability of their findings. The following provides a generalized step-by-step overview of the experimental workflow employed in these studies.
Caption: Generalized workflow of the early clinical trials on this compound.
Detailed Steps:
-
Subject Selection: Healthy volunteers, screened for any sleep disorders or other medical conditions that could interfere with the study, were recruited.
-
Acclimatization and Baseline: Participants typically spent one or more nights in the sleep laboratory to acclimate to the environment. Following this, baseline sleep data was collected over several consecutive nights during which they received a placebo.
-
Drug Administration: For a set number of nights, subjects were administered this compound hydrogen succinate (e.g., 600 mg) approximately one hour before bedtime.
-
Polysomnography: All-night sleep was recorded using polysomnography, which included electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG) to monitor brain waves, eye movements, and muscle activity, respectively.
-
Sleep Stage Analysis: The recorded sleep data was meticulously scored by trained technicians to determine the duration and percentage of each sleep stage (Stage 1, 2, 3, 4, and REM).
-
Withdrawal Period: Following the drug administration phase, subjects were again given a placebo for several nights to assess any carryover or withdrawal effects.
-
Data Analysis: The sleep parameters recorded during the drug administration nights were statistically compared to the baseline and withdrawal nights to determine the effects of this compound.
Synthesis and Toxicology: Foundational Safety and Chemistry
Information regarding the synthesis of this compound can be traced back to patents filed by A. Sakuma and colleagues. These documents would provide the detailed chemical reactions and procedures for its preparation. Early toxicology studies were also conducted to establish the safety profile of the compound. An acute toxicity study by R. Goshima and colleagues, and a more general toxicology study by M. Kato and colleagues, would contain vital information on the safety margins and potential adverse effects of this compound. Access to the full-text of these publications is essential for a complete understanding of its synthesis and safety.
Discussion and Future Perspectives
Several factors could have contributed to this, including but not limited to:
-
Pharmacokinetic Profile: A comprehensive understanding of its absorption, distribution, metabolism, and excretion is crucial for drug development. A suboptimal pharmacokinetic profile could have hindered its clinical viability.
-
Long-term Safety and Efficacy: While short-term studies were positive, the long-term safety and sustained efficacy of this compound may not have been sufficiently established.
-
Market Competition: The pharmaceutical landscape for hypnotics has been highly competitive, with the continuous introduction of new agents.
-
Commercial Viability: The costs associated with further development and marketing may have been deemed too high in comparison to its potential market share.
For researchers and drug development professionals, the story of this compound offers valuable insights. It underscores the importance of a comprehensive understanding of a drug's pharmacology, from its mechanism of action to its long-term clinical effects. The unique REM-enhancing properties of this compound could still serve as a basis for the development of new hypnotics that aim to more naturally modulate sleep cycles.
Conclusion
The early research on this compound established it as a hypnotic agent with a distinct profile, characterized by its ability to increase REM sleep, likely through a serotonergic mechanism. The foundational preclinical and clinical studies provided a solid, albeit incomplete, picture of its therapeutic potential. While the reasons for its limited clinical use remain to be fully elucidated, the initial scientific exploration of this compound serves as an important case study in the history of sleep pharmacology and may yet inspire future innovations in the field.
References
- This compound. In: The Merck Index. 15th ed. Royal Society of Chemistry; 2013.
-
This compound. PubChem. Accessed January 16, 2026. [Link]
- Hayashi Y, Watanabe H, Okudaira N, Otomo E, Endo S. Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS). Psychopharmacology (Berl). 1982;77(4):367-370. doi:10.1007/bf00432772
- Hayashi Y, Iijima S, Teshima Y, Hori T, Orimo H. The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies. Psychopharmacology (Berl). 1980;70(2):117-121. doi:10.1007/bf00435301
-
PubChem. Compound Summary for CID 65780, this compound. [Link]. Accessed January 16, 2026.
Sources
- 1. This compound | C12H25NO2 | CID 65780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(3-((2-Ethylhexyl)amino)-1-methyl-3-oxopropyl) butanedioate | C16H29NO5 | CID 2486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Investigation of Butoctamide in Rodent Sleep Studies
For: Researchers, scientists, and drug development professionals.
Introduction: Re-evaluating Butoctamide, a Unique REM Sleep-Enhancing Agent
This compound, chemically N-(2-ethylhexyl)-3-hydroxybutanamide, and its hydrogen succinate salt (BAHS), represent a unique pharmacological tool for sleep research.[1] Unlike the vast majority of hypnotic and sedative agents which typically suppress Rapid Eye Movement (REM) sleep, this compound has demonstrated a consistent and significant ability to increase REM sleep in both cats and humans.[2] This singular property positions this compound as a valuable compound for investigating the fundamental neurobiology of REM sleep, its role in cognitive processes, and for exploring novel therapeutic avenues for sleep disorders characterized by REM sleep deficits.
These application notes provide a comprehensive experimental framework for conducting initial dose-finding and efficacy studies of this compound in rodent models. The protocols outlined below are designed to ensure scientific rigor, data integrity, and animal welfare.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | N-(2-ethylhexyl)-3-hydroxybutanamide | PubChem |
| Molecular Formula | C12H25NO2 | PubChem |
| Molecular Weight | 215.33 g/mol | PubChem |
| Appearance | Colorless viscous oil | DrugFuture |
| CAS Number | 32838-26-9 | PubChem |
| LD50 (mice, oral) | 2000 mg/kg | DrugFuture |
| LD50 (mice, i.p.) | 476 mg/kg | DrugFuture |
Postulated Mechanism of Action
The precise mechanism of action for this compound's REM sleep-enhancing effects is not fully elucidated. However, two primary hypotheses exist:
-
Serotonergic Modulation: Early human studies suggest that this compound may increase brain serotonin levels, which in turn could secondarily promote REM sleep.[3] The relationship between serotonin and sleep is complex, with different receptor subtypes and neuronal populations exerting varied effects on sleep architecture.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition: this compound is a fatty acid amide, structurally related to endogenous sleep-inducing lipids like oleamide.[4] Oleamide is degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH).[4] Inhibition of FAAH would lead to an accumulation of endogenous sleep-promoting substrates. While direct evidence of this compound's activity as a potent FAAH inhibitor is pending, this remains a compelling and testable hypothesis.
Caption: Postulated signaling pathways of this compound.
Experimental Protocol: Dose-Finding and Sleep Architecture Analysis in Rodents
This protocol is designed as an initial study to determine an effective dose of this compound for modulating sleep in rodents and to characterize its effects on sleep architecture.
Animal Models
-
Species: Male Sprague-Dawley rats (250-300g) or C57BL/6J mice (25-30g) are recommended. These are standard models in sleep research with well-characterized sleep patterns.
-
Housing: Animals should be individually housed after surgery to prevent disruption of the cranial implant. A 12:12 hour light/dark cycle and controlled temperature and humidity are essential. Food and water should be available ad libitum.
Surgical Implantation of EEG/EMG Electrodes
Aseptic surgical techniques are mandatory.
-
Anesthesia: A combination of ketamine/xylazine or isoflurane gas is suitable. Analgesia should be provided post-operatively.
-
Electrode Placement:
-
EEG: Two stainless steel screw electrodes should be placed through the skull over the frontal and parietal cortices for recording cortical brain waves.
-
EMG: Two flexible wire electrodes should be inserted into the nuchal (neck) muscles to record muscle tone.
-
A reference screw electrode can be placed over the cerebellum.
-
-
Implant Assembly: The electrodes are connected to a pedestal which is then secured to the skull using dental cement.
-
Recovery: A minimum of one week of post-operative recovery is required before habituation and recording.
Experimental Workflow
Sources
- 1. Stimulatory effect of this compound hydrogen succinate on REM sleep in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Electrophysiology Recording with Butoctamide Administration
For Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to Investigating the Neurophysiological Effects of Butoctamide
This document provides a comprehensive guide for conducting in vivo electrophysiology experiments to investigate the effects of this compound on neuronal activity and sleep architecture. This guide is designed to provide not just a set of instructions, but a framework for understanding the scientific rationale behind the experimental design, ensuring data integrity and reproducibility.
Introduction: this compound, a Unique Modulator of Sleep
This compound, chemically known as N-(2-ethylhexyl)-3-hydroxybutanamide, has been identified as a compound with significant effects on sleep patterns. Clinical and preclinical studies have demonstrated that this compound hydrogen succinate (BAHS) notably increases Rapid Eye Movement (REM) sleep[1][2][3][4][5]. This effect is distinct from many conventional hypnotics, such as benzodiazepines, which tend to suppress REM sleep[5]. This unique pharmacological profile makes this compound a person of interest for research into sleep regulation and the development of novel therapies for sleep disorders.
Proposed Mechanism of Action: A Serotonergic Hypothesis
The prevailing hypothesis for this compound's mechanism of action centers on its ability to increase serotonin levels in the brain[3]. Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter with a complex and multifaceted role in regulating the sleep-wake cycle. While broadly associated with promoting wakefulness and inhibiting REM sleep, the specific effects of serotonin are dependent on the receptor subtype and the brain region involved[6].
The paradoxical increase in REM sleep following this compound administration may be explained by its potential action on specific serotonergic pathways. For instance, activation of 5-HT1A autoreceptors on serotonergic neurons in the dorsal raphe nucleus can lead to a decrease in their firing rate. This reduction in serotonergic outflow to downstream targets, such as the laterodorsal and pedunculopontine tegmental nuclei, can disinhibit REM-promoting cholinergic neurons, thereby facilitating the transition into and maintenance of REM sleep[7]. It is also plausible that this compound could influence serotonin synthesis or metabolism[8][9]. One report on PubChem indicates that this compound stimulates serotonin release from rat peritoneal mast cells, although the direct relevance of this to neuronal serotonin release in the central nervous system requires further investigation[10].
It is important to note that this compound's sleep-modulating effects differ from those of benzodiazepines, suggesting a mechanism of action that is not primarily mediated by the GABA-A receptor complex[5].
Diagram of the Proposed Serotonergic Pathway for this compound's Effect on REM Sleep
Caption: Proposed serotonergic pathway of this compound action.
Experimental Protocol: In Vivo Electrophysiology in Rodents
This protocol outlines the key steps for assessing the effects of this compound on sleep architecture and neuronal activity in a rat model.
Animal Model and Housing
-
Species: Adult male Sprague-Dawley rats (250-300g) are a suitable model.
-
Housing: Animals should be individually housed after surgery to prevent damage to the implant. Maintain a 12:12 hour light-dark cycle with ad libitum access to food and water.
Surgical Implantation of EEG/EMG Electrodes
This procedure should be performed under aseptic conditions with appropriate anesthesia and analgesia.
-
Anesthesia: Urethane (1.2 g/kg, i.p.) can be used for acute recordings, while isoflurane is suitable for survival surgeries[11][12].
-
Electrode Placement:
-
EEG Electrodes: Four stainless steel screws should be implanted into the skull over the frontal and parietal cortices for differential recordings.
-
EMG Electrodes: Two insulated stainless steel wires should be inserted into the nuchal (neck) muscles to record muscle tone.
-
-
Implant Assembly: The electrode leads should be soldered to a connector, which is then secured to the skull with dental cement.
-
Post-operative Care: Allow for a recovery period of at least one week before starting experiments.
Workflow for Surgical Implantation and Electrophysiological Recording
Sources
- 1. The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term administration of this compound hydrogen succinate on nocturnal sleep of mentally retarded subjects: a polygraphic study versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound hydrogen succinate and intensive learning sessions: effects on night sleep of Down's syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulatory effect of this compound hydrogen succinate on REM sleep in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serotonin control of sleep-wake behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Changes in sleep and wakefulness following 5-HT1A ligands given systemically and locally in different brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonin synthesis, release and reuptake in terminals: a mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound | C12H25NO2 | CID 65780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nsolns.com [nsolns.com]
- 12. Acute In Vivo Electrophysiological Recordings of Local Field Potentials and Multi-unit Activity from the Hyperdirect Pathway in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Validated HPLC Method for the Quantification of Butoctamide in Human Plasma
Abstract
This application note describes a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Butoctamide in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and reversed-phase chromatography with UV detection, offering a reliable and efficient analytical solution for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The method has been validated in accordance with the principles outlined in the FDA and ICH guidelines, demonstrating excellent linearity, accuracy, precision, and selectivity.
Introduction
This compound, N-(2-ethylhexyl)-3-hydroxybutanamide, is a molecule of interest in pharmaceutical development.[1] Accurate quantification of this compound in biological matrices such as plasma is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique in pharmaceutical analysis due to its high resolution, sensitivity, and speed, making it an ideal choice for this application.[2][3]
This application note provides a comprehensive protocol for the quantification of this compound in human plasma using a reversed-phase HPLC method with UV detection. The described method is designed to be robust, reliable, and easily transferable between laboratories. The scientific rationale behind each step of the protocol is explained to provide a deeper understanding of the methodology.
Principles of the Method
The analytical method is based on the following principles:
-
Sample Preparation: A protein precipitation method is employed to remove high-abundance proteins from the plasma matrix, which can interfere with the analysis and damage the HPLC column.[4][5][6][7] Acetonitrile is used as the precipitating agent due to its efficiency in protein removal and its compatibility with the subsequent chromatographic analysis.
-
Internal Standard (IS): An internal standard is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibrators, and quality controls. It is used to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the method.[8][9] For this method, a structurally similar compound, Bumetanide, is proposed as the internal standard.
-
Chromatographic Separation: The separation of this compound and the internal standard is achieved on a C18 reversed-phase column.[10] In reversed-phase HPLC, the stationary phase is nonpolar (C18), and the mobile phase is polar. Compounds are separated based on their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.[10][11]
-
Detection: A UV-Vis detector is used to monitor the column effluent. The wavelength is set to a value where this compound exhibits significant absorbance, allowing for sensitive and specific detection.
Materials and Reagents
-
This compound reference standard (>99% purity)
-
Bumetanide (Internal Standard) reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (analytical grade)
-
Human plasma (drug-free, with anticoagulant)
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials with inserts
Instrumentation and Chromatographic Conditions
An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.[11][12]
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detector | UV-Vis |
| Detection Wavelength | 220 nm |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and Bumetanide reference standards and dissolve each in 10 mL of methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard Working Solution (10 µg/mL): Dilute the Bumetanide primary stock solution with methanol to obtain a working solution of 10 µg/mL.
Preparation of Calibration Curve Standards and Quality Control Samples
-
Calibration Curve (CC) Standards: Spike appropriate volumes of the this compound working standard solutions into drug-free human plasma to prepare CC standards at concentrations of 0.1, 0.2, 0.5, 1, 2, 5, and 10 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels: Low (0.3 µg/mL), Medium (3 µg/mL), and High (8 µg/mL).
Sample Preparation Protocol (Protein Precipitation)
-
Pipette 200 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (10 µg/mL Bumetanide) and vortex for 10 seconds.
-
Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.[5]
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system.
Sources
- 1. This compound | C12H25NO2 | CID 65780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 3. High perfomance liquid chromatography in pharmaceutical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Technical Tip: Protein Precipitation [phenomenex.com]
- 7. agilent.com [agilent.com]
- 8. kheal.github.io [kheal.github.io]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. maxisci.com [maxisci.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. agilent.com [agilent.com]
Cell-based assays for screening Butoctamide's CNS activity
Topic: A Multi-Assay, Cell-Based Screening Cascade for Characterizing the CNS Activity of Butoctamide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a compound noted for its potential to modulate sleep architecture, specifically by increasing REM sleep, presents an intriguing candidate for central nervous system (CNS) applications.[1][2] Early research suggests a mechanism involving the serotonergic system, though its direct cellular targets and broader neurophysiological effects remain largely uncharacterized.[1] To bridge this gap, a robust and systematic in vitro screening strategy is essential. This document, intended for drug discovery and neuroscience researchers, outlines a comprehensive suite of cell-based assays designed to profile the CNS-relevant activities of this compound. We present a logical, tiered approach, beginning with foundational cytotoxicity assessments to establish a therapeutic window, followed by functional assays evaluating neurite dynamics and synaptic integrity, and culminating in a critical pharmacokinetic assay to determine blood-brain barrier permeability. Each protocol is designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices. This integrated workflow provides a powerful framework for elucidating the neuro-pharmacological profile of this compound and similar novel CNS drug candidates.
Introduction: The Rationale for a Tiered Screening Approach
The journey of a CNS drug candidate from discovery to clinic is fraught with challenges, with poor efficacy and unfavorable pharmacokinetic properties being primary causes of attrition.[3] this compound's observed effects on REM sleep provide a compelling therapeutic signal, but a deeper understanding of its cellular and molecular interactions is required to advance its development.[1] A phenotypic screening approach, which measures the output of complex cellular systems, is particularly well-suited for compounds like this compound where the precise molecular target may be unknown.[4]
This guide proposes a three-tiered screening cascade to systematically evaluate this compound's potential.
-
Tier 1: Foundational Viability & Cytotoxicity. Determine the concentration range at which this compound is non-toxic to neuronal cells. This is a critical prerequisite for all subsequent functional assays.
-
Tier 2: Functional Neuronal Response. Assess the compound's impact on key indicators of neuronal health and plasticity—neurite outgrowth and synapse formation. These assays provide insight into potential neurotrophic, neuroprotective, or neurodisruptive effects.[5][6]
-
Tier 3: CNS Bioavailability. Evaluate the compound's ability to cross a cellular model of the blood-brain barrier (BBB), a critical gatekeeper for CNS therapeutics.[7]
This structured workflow ensures that resources are spent efficiently, generating a comprehensive data package to support go/no-go decisions in a drug discovery program.
Caption: A logical workflow for characterizing this compound's CNS activity.
Tier 1 Protocol: Neuronal Viability and Cytotoxicity Assay
Scientific Rationale: Before assessing functional effects, it is imperative to identify the concentration range of this compound that does not induce cell death. This ensures that any observed changes in subsequent assays (e.g., reduced neurite outgrowth) are due to specific pharmacological effects rather than general toxicity. We will utilize a robust ATP-based luminescence assay, which quantifies the ATP present in metabolically active cells as an indicator of viability.[8]
Protocol: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating:
-
Seed human neuroblastoma cells (e.g., SH-SY5Y) or iPSC-derived neurons in a white, clear-bottom 96-well plate at a density of 8,000-10,000 cells per well in 100 µL of complete culture medium.[9]
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution to create a range of concentrations (e.g., from 100 µM down to 1 nM). Ensure the final solvent concentration in all wells is ≤ 0.5%.
-
Include a "vehicle control" (solvent only) and a "no-treatment control". For a positive control for cytotoxicity, use a known toxin like 10 µM Staurosporine.
-
Carefully remove the medium from the cells and add 100 µL of medium containing the respective this compound concentrations or controls.
-
-
Incubation:
-
Incubate the plate for a relevant duration, typically 24 or 48 hours, at 37°C, 5% CO₂.
-
-
Luminescence Reading:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add a volume of the assay reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Presentation and Interpretation
The data should be normalized to the vehicle control (set to 100% viability) and plotted as a dose-response curve.
| This compound Conc. (µM) | Mean Luminescence (RLU) | Standard Deviation | % Viability (Normalized) |
| Vehicle Control | 85,430 | 4,210 | 100.0% |
| 0.01 | 86,100 | 5,150 | 100.8% |
| 0.1 | 84,980 | 4,890 | 99.5% |
| 1.0 | 83,500 | 4,120 | 97.7% |
| 10.0 | 81,200 | 3,980 | 95.1% |
| 50.0 | 45,600 | 3,100 | 53.4% |
| 100.0 | 12,300 | 1,540 | 14.4% |
| Staurosporine (10 µM) | 5,100 | 880 | 6.0% |
From this hypothetical data, the non-toxic concentration range for this compound would be determined (e.g., ≤ 10 µM) for use in subsequent functional assays.
Tier 2 Protocol: Neurite Outgrowth Assay
Scientific Rationale: Neurite outgrowth is a fundamental process in neuronal development, plasticity, and regeneration.[6] An assay measuring this process can reveal if this compound has neurotrophic (promotes outgrowth), neurotoxic (inhibits outgrowth), or neutral effects. High-content imaging provides a robust, quantitative method to measure changes in neurite length and branching.[10]
Sources
- 1. Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neuromics.com [neuromics.com]
- 4. neuroproof.com [neuroproof.com]
- 5. mdbneuro.com [mdbneuro.com]
- 6. 神经突生长试验 [sigmaaldrich.com]
- 7. CNS pharmacology of NKCC1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neuroproof.com [neuroproof.com]
- 9. A Facile Method for Simultaneously Measuring Neuronal Cell Viability and Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
Butoctamide administration and dosage in animal models of insomnia
An in-depth guide for researchers, scientists, and drug development professionals on the administration and dosage of Butoctamide in animal models of insomnia.
Introduction: this compound as a Novel Hypnotic Agent
This compound, chemically N-(2-ethylhexyl)-3-hydroxybutanamide, and its hydrogen succinate salt (BAHS), have emerged as intriguing compounds in sleep research.[1] Unlike many conventional hypnotics that suppress Rapid Eye Movement (REM) sleep, this compound has been demonstrated to increase REM sleep in cats, healthy young and elderly human subjects, and in specific patient populations.[2][3][4][5][6] This unique characteristic suggests a different mechanism of action compared to benzodiazepines and may offer a therapeutic advantage for treating certain types of insomnia.[7] The proposed mechanism for its REM-sleep-enhancing effect involves an increase in brain serotonin levels.[3] Despite these promising findings, there is a notable lack of published data on the administration and dosage of this compound in rodent models of insomnia, which are crucial for preclinical drug development.[8][9][10] This document aims to provide a comprehensive guide for researchers on how to approach the administration and dosage of this compound in animal models of insomnia, drawing from existing literature on the compound and general principles of preclinical psychopharmacology.
Understanding the Mechanism of Action
While the precise molecular targets of this compound are not fully elucidated, studies in humans suggest a potential serotonergic mechanism. It is hypothesized that this compound increases serotonin levels in the brain, which in turn promotes REM sleep.[3] This is a significant departure from many hypnotics that act on the GABAergic system.
Caption: Experimental workflow for assessing this compound in a rodent insomnia model.
Step-by-Step Procedure
-
Animal Acclimatization and Surgery:
-
Acclimate mice to the housing facility for at least one week.
-
Surgically implant EEG and EMG electrodes for sleep recording under anesthesia.
-
Allow a recovery period of at least one week.
-
-
Habituation:
-
Habituate the animals to the recording cables and experimental setup for 2-3 days.
-
-
Baseline Recording:
-
Record baseline sleep-wake activity for 24 hours to establish normal sleep patterns for each animal.
-
-
Drug Preparation and Administration:
-
Prepare a solution of this compound in the chosen vehicle. A range of doses (e.g., 10, 30, 100 mg/kg) should be tested in different groups of animals, alongside a vehicle control group.
-
Administer the assigned treatment (this compound or vehicle) via the chosen route (e.g., IP injection).
-
-
Induction of Insomnia and Post-Treatment Recording:
-
Immediately after administration, transfer the mice to a clean cage to induce stress and subsequent insomnia.
-
Begin recording sleep-wake activity for the next 24 hours.
-
-
Data Analysis:
-
Score the recorded EEG/EMG data into wakefulness, NREM sleep, and REM sleep.
-
Analyze key sleep parameters, including:
-
Sleep latency (time to fall asleep)
-
Total sleep time
-
Time spent in each sleep stage
-
Sleep efficiency
-
Number and duration of sleep/wake bouts
-
-
Safety and Toxicological Considerations
Conclusion
This compound presents a promising avenue for the development of novel hypnotics with a unique mechanism of action. Although there is a lack of established protocols for its use in rodent models of insomnia, this guide provides a scientifically grounded framework for researchers to design and conduct initial efficacy studies. By carefully selecting animal models, administration routes, and conducting thorough dose-response investigations, the therapeutic potential of this compound for insomnia can be systematically evaluated.
References
-
The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies. PubMed. Available at: [Link]
-
Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS). PubMed. Available at: [Link]
-
Stimulatory effect of this compound hydrogen succinate on REM sleep in normal humans. PubMed. Available at: [Link]
-
Routes of Administration. IntechOpen. Available at: [Link]
-
Insomnia-related rodent models in drug discovery. PubMed. Available at: [Link]
-
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research. Available at: [Link]
-
Routes of Administration in Rats and Mice, Prof. Sawsan Aboul-Fotouh. YouTube. Available at: [Link]
-
Insomnia-related rodent models in drug discovery. PubMed Central. Available at: [Link]
-
Long-term administration of this compound hydrogen succinate on nocturnal sleep of mentally retarded subjects: a polygraphic study versus placebo. PubMed. Available at: [Link]
-
Pharmacokinetics and Metabolic Elimination of Tolbutamide in Female Rats: Comparison With Male Rats. PubMed. Available at: [Link]
-
Animal Models of Human Insomnia. PubMed Central. Available at: [Link]
-
Pharmacokinetics of tolbutamide in ethnic Chinese. PubMed. Available at: [Link]
-
Study of different routes of drugs administration in mice & rats. RJPTSimLab. Available at: [Link]
-
[The effects of this compound hydrogen succinate (BAHS) on the sleep of the aged people (author's transl)]. PubMed. Available at: [Link]
-
Animal models of human insomnia. PubMed. Available at: [Link]
-
This compound hydrogen succinate and intensive learning sessions: effects on night sleep of Down's syndrome patients. PubMed. Available at: [Link]
-
Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PubMed Central. Available at: [Link]
-
Animal models of human disease in drug safety assessment. PubMed. Available at: [Link]
-
This compound | C12H25NO2. PubChem. Available at: [Link]
-
The pharmacokinetics and pharmacodynamics of bumetanide in normal subjects. PubMed. Available at: [Link]
-
Pharmacokinetics and metabolic drug interactions. PubMed. Available at: [Link]
-
Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn. Hindawi. Available at: [Link]
-
Oxidized glutathione regulates physiological sleep in unrestrained rats. PubMed. Available at: [Link]
-
Do alternatives to animal experimentation replace preclinical research?. PubMed Central. Available at: [Link]
-
GENERAL TOXICOLOGY: NON-RODENT SPECIES IN SAFETY STUDIES AND PLANNING CARCINOGENICITY STUDIES. Charles River Laboratories. Available at: [Link]
-
Sedative–Hypnotic Activity of the Water Extracts of Coptidis Rhizoma in Rodents. MDPI. Available at: [Link]
-
Alternatives to animal testing in toxicity testing: Current status and future perspectives in food safety assessments. PubMed. Available at: [Link]
-
"Basic Overview of Preclinical Toxicology - Animal Models". YouTube. Available at: [Link]
Sources
- 1. This compound | C12H25NO2 | CID 65780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term administration of this compound hydrogen succinate on nocturnal sleep of mentally retarded subjects: a polygraphic study versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The effects of this compound hydrogen succinate (BAHS) on the sleep of the aged people (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound hydrogen succinate and intensive learning sessions: effects on night sleep of Down's syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stimulatory effect of this compound hydrogen succinate on REM sleep in normal humans [pubmed.ncbi.nlm.nih.gov]
- 8. Insomnia-related rodent models in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insomnia-related rodent models in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal Models of Human Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal models of human disease in drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Do alternatives to animal experimentation replace preclinical research? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. Alternatives to animal testing in toxicity testing: Current status and future perspectives in food safety assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Application Note: Polysomnography Data Analysis in Butoctamide-Treated Subjects
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analysis of polysomnography (PSG) data from subjects treated with Butoctamide. This compound hydrogen succinate (BAHS) is a hypnotic agent known to uniquely increase Rapid Eye Movement (REM) sleep, unlike many conventional hypnotics which tend to suppress it.[1][2][3] This characteristic makes robust PSG analysis crucial for accurately characterizing its pharmacodynamic effects on sleep architecture. This guide details field-proven protocols for data acquisition, standardized scoring, and advanced quantitative analysis, ensuring data integrity and reproducibility in a clinical research setting.
Introduction: The Significance of this compound and Polysomnography
This compound is a hypnotic agent that has demonstrated a distinct pharmacological profile by increasing the duration and percentage of REM sleep in both young and elderly subjects.[1][2] Studies have shown it significantly enhances REM sleep and decreases lighter sleep stages (1 and 2) with minimal impact on total sleep time or sleep latency.[2][4] This contrasts sharply with many GABA-A receptor modulators like benzodiazepines, which are known to suppress REM sleep and slow-wave sleep (SWS).[5][6]
The mechanism of this compound is thought to involve the serotonergic system, distinguishing it from common hypnotics that primarily target GABAergic pathways.[1] Given its unique effects on sleep architecture, Polysomnography (PSG) stands as the gold-standard objective measure to quantify these changes.[7][8][9] A rigorous and standardized approach to PSG data analysis is therefore essential to fully elucidate the therapeutic potential of this compound.
This application note provides the necessary protocols to ensure that PSG data from this compound trials are acquired, processed, and analyzed with the highest degree of scientific integrity, grounded in the definitive standards set by the American Academy of Sleep Medicine (AASM).[10][11]
Protocol 1: Experimental Design and PSG Data Acquisition
The validity of any PSG analysis is fundamentally dependent on the quality of the initial data recording. This protocol outlines the critical steps for designing a study and acquiring high-fidelity PSG data in a this compound clinical trial.
2.1 Study Design Considerations
-
Design: A double-blind, placebo-controlled, crossover design is optimal to minimize inter-subject variability.
-
Adaptation: All subjects should have at least one adaptation night in the sleep laboratory to acclimate to the environment and minimize the "first-night effect."
-
Washout Period: Ensure an adequate washout period between placebo and this compound administration phases (typically 7-14 days) to prevent carry-over effects, which have been noted with this compound.[1][2]
-
Dosing: this compound (e.g., 600 mg) or a matched placebo should be administered approximately one hour before "lights out".[1][2]
2.2 PSG Recording: AASM Standard Montage
A standard PSG recording requires a minimum of 12 channels.[9] Adherence to the AASM guidelines is mandatory for clinical-grade data.[11][12]
Required Channels & Setup:
-
Electroencephalogram (EEG): Minimum of 3 channels (Frontal, Central, Occipital) to accurately identify sleep stages and arousals. Recommended derivations: F4-M1, C4-M1, O2-M1.
-
Electrooculogram (EOG): Two channels (left and right outer canthus) to detect the slow and rapid eye movements characteristic of different sleep stages. Recommended derivations: E1-M2 and E2-M2.
-
Electromyogram (EMG): One channel on the submentalis (chin) to measure muscle atonia, a key feature of REM sleep.
-
Electrocardiogram (ECG): One channel to monitor cardiac rhythm.
-
Respiratory Effort: Two channels using thoracic and abdominal belts (inductance plethysmography) to detect respiratory movements.
-
Airflow: One channel using an oronasal thermal sensor to detect apneas.
-
Oxygen Saturation (SpO2): One channel using pulse oximetry.
-
Body Position: Sensor to determine sleep posture (supine, prone, lateral).
2.3 Workflow for High-Fidelity Data Acquisition
The following diagram outlines the workflow from subject preparation to the final verified raw data file, which serves as the input for analysis.
Sources
- 1. Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulatory effect of this compound hydrogen succinate on REM sleep in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epistemonikos.org [epistemonikos.org]
- 5. Role of GABAA receptors in the regulation of sleep: initial sleep responses to peripherally administered modulators and agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABAB Receptors, Schizophrenia and Sleep Dysfunction: A Review of the Relationship and its Potential Clinical and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aasm.org [aasm.org]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Polysomnography - Wikipedia [en.wikipedia.org]
- 10. aasm.org [aasm.org]
- 11. aasm.org [aasm.org]
- 12. aastweb.org [aastweb.org]
Preparing Butoctamide Solutions for In Vitro and In Vivo Experiments: An Application Guide
Introduction: Understanding Butoctamide
This compound, chemically known as N-(2-ethylhexyl)-3-hydroxybutanamide, is a compound that has been investigated for its properties as a sedative and hypnotic agent.[1][2] Early research suggests its potential to modulate sleep patterns, notably by influencing Rapid Eye Movement (REM) sleep, possibly through its interaction with the serotonergic system.[2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of this compound solutions for both in vitro and in vivo experimental settings. The protocols outlined below are designed to ensure solution stability, experimental reproducibility, and adherence to safety standards.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is fundamental to the successful preparation of standardized solutions. The key properties are summarized in the table below, based on data retrieved from the PubChem database.[2]
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₅NO₂ | [2] |
| Molecular Weight | 215.33 g/mol | [2] |
| Appearance | Colorless viscous oil | |
| CAS Number | 32838-26-9 | [2] |
Mechanism of Action: The Serotonergic Connection
While the complete mechanism of action for this compound is still under investigation, preliminary studies suggest that its hypnotic effects may be linked to an increase in serotonin levels within the brain.[2] Serotonin, a key monoamine neurotransmitter, is synthesized from the amino acid tryptophan.[4] The proposed, though not fully elucidated, pathway involves an increase in serotonin turnover, leading to its effects on sleep regulation.[1][5]
The following diagram illustrates a simplified overview of the serotonin synthesis pathway, which is believed to be influenced by this compound.
Caption: Proposed influence of this compound on the serotonin synthesis pathway.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6][7]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[7]
-
Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse the affected area thoroughly with water.[6]
-
Storage: this compound should be stored in a tightly sealed container in a cool, dry place.[8]
-
Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[8]
Part 1: Preparing this compound Solutions for In Vitro Experiments
For in vitro studies, such as those involving cell cultures, it is crucial to prepare a sterile, high-concentration stock solution that can be further diluted to the desired final concentration in the cell culture medium. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous media.[9]
Note: Specific solubility data for this compound in DMSO and ethanol is not widely published. The following protocols are based on general practices for compounds with similar characteristics. It is highly recommended to perform a small-scale solubility test before preparing a large batch of stock solution.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid form)
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 215.33 g/mol
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 215.33 g/mol x 1000 mg/g = 2.15 mg
-
-
-
Weighing: Accurately weigh 2.15 mg of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization: As DMSO is a powerful solvent, sterile filtration is generally not recommended for the concentrated stock solution. Aseptic techniques should be used throughout the preparation process.
-
Storage: Store the 10 mM this compound stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Diluting this compound for Cell Culture Experiments
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: To achieve the desired final concentration in your cell culture medium, perform a serial dilution. For example, to prepare a 10 µM working solution in 10 mL of media:
-
Add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed cell culture medium.
-
-
Mixing: Gently mix the medium to ensure uniform distribution of the compound.
-
Application: Immediately apply the this compound-containing medium to your cell cultures.
Important Considerations for In Vitro Experiments:
-
Solvent Toxicity: DMSO can be toxic to cells at higher concentrations. It is crucial to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally below 0.1%.[9]
-
Control Group: Always include a vehicle control group in your experiments, where cells are treated with the same final concentration of DMSO as the experimental groups.
Part 2: Preparing this compound Solutions for In Vivo Experiments
For in vivo studies in animal models, the formulation of the this compound solution is critical for ensuring accurate dosing and minimizing adverse effects. The choice of vehicle will depend on the route of administration (e.g., oral gavage, intraperitoneal injection).
Note: The oral LD50 of this compound in mice has been reported as 2000 mg/kg.[1] This information should be used to guide dose selection in in vivo studies.
Protocol 3: Preparation of an Oral Gavage Solution
For oral administration, a suspension or solution in a vehicle that is safe for ingestion is required. A common vehicle is a mixture of sterile water with a suspending agent like carboxymethylcellulose (CMC) and a surfactant like Tween 80 to improve solubility and stability.
Materials:
-
This compound (solid form)
-
Sterile water for injection
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Polysorbate 80 (Tween 80)
-
Sterile glass vials
-
Magnetic stirrer and stir bar
Procedure:
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) CMC solution in sterile water. For example, to make 10 mL, add 50 mg of CMC to 10 mL of sterile water.
-
Add Tween 80 to the CMC solution to a final concentration of 0.1% (v/v). For 10 mL, add 10 µL of Tween 80.
-
Stir the mixture until the CMC is fully hydrated and the solution is clear. This may take several hours.
-
-
This compound Suspension:
-
Calculate the required amount of this compound for your desired dosing concentration. For example, for a 10 mg/mL suspension, weigh 100 mg of this compound.
-
Gradually add the this compound powder to the prepared vehicle while stirring continuously with a magnetic stirrer.
-
Continue stirring until a uniform suspension is achieved.
-
-
Storage: Store the suspension at 4°C and use within a few days. Always vortex the suspension thoroughly before each use to ensure a uniform dose.
Protocol 4: Preparation of a Solution for Intraperitoneal (IP) Injection
For IP injections, a sterile, isotonic solution is necessary to prevent irritation and ensure rapid absorption. A common vehicle for lipophilic compounds is a mixture of DMSO and sterile saline.
Materials:
-
This compound (solid form)
-
Anhydrous DMSO
-
Sterile 0.9% saline
-
Sterile vials
Procedure:
-
Initial Dissolution:
-
Dissolve the calculated amount of this compound in a small volume of DMSO. For example, to prepare a 10 mg/mL final solution, you might first dissolve 100 mg of this compound in 1 mL of DMSO.
-
-
Dilution with Saline:
-
Slowly add sterile 0.9% saline to the DMSO solution while vortexing to reach the final desired volume and concentration. A common ratio is 10% DMSO in the final solution. For a 10 mL final volume, you would add 9 mL of saline to the 1 mL of DMSO/Butoctamide solution.
-
Caution: Observe the solution closely during the addition of saline. If precipitation occurs, the concentration may be too high for this vehicle. Adjust the DMSO/saline ratio or lower the final concentration if necessary.
-
-
Sterilization: The final solution should be sterile-filtered through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the solution at 4°C and use within a short period.
Important Considerations for In Vivo Experiments:
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.
-
Dose-Response Studies: It is essential to perform dose-response studies to determine the optimal and safe dose for your specific animal model and experimental endpoint.
-
Vehicle Controls: Always include a vehicle control group that receives the same volume of the vehicle solution without this compound.
Experimental Workflow Visualization
The following diagram outlines a general workflow for preparing and using this compound solutions in a typical in vitro experiment.
Sources
- 1. Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C12H25NO2 | CID 65780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased brain serotonin turnover in panic disorder patients in the absence of a panic attack: reduction by a selective serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for the Clinical Investigation of Butoctamide Hydrogen Succinate in Sleep Trials
Introduction: A Novel Approach to Sleep Modulation
Butoctamide hydrogen succinate (BAHS), also known by the brand name Listomin S, presents a unique profile as a sleep-modulating agent. Unlike many conventional hypnotics that can suppress certain sleep stages, particularly rapid eye movement (REM) sleep, clinical evidence suggests that BAHS actively increases REM sleep.[1][2] This distinct characteristic positions BAHS as a compound of significant interest for researchers, scientists, and drug development professionals investigating sleep architecture and developing novel therapies for sleep disorders where REM sleep is compromised.
These application notes provide a comprehensive guide to the design and execution of clinical sleep trials involving this compound hydrogen succinate. The protocols outlined herein are grounded in established methodologies for sleep research and are designed to ensure scientific integrity, reproducibility, and the generation of high-quality data.
Chemical and Physical Properties of this compound Hydrogen Succinate
This compound hydrogen succinate is the hydrogen succinate salt of this compound. A clear understanding of its chemical properties is fundamental for formulation and clinical development.
| Property | Value | Source |
| Chemical Formula | C16H29NO5 | PubChem CID: 2486 |
| Molecular Weight | 315.40 g/mol | PubChem CID: 2486 |
| IUPAC Name | 4-[4-(2-ethylhexylamino)-4-oxobutan-2-yl]oxy-4-oxobutanoic acid | PubChem CID: 2486 |
| Synonyms | This compound semisuccinate, Listomin S | PubChem CID: 2486 |
Proposed Mechanism of Action
The precise molecular mechanism of this compound hydrogen succinate's REM-sleep-enhancing effects is not fully elucidated. However, preliminary clinical data suggest a potential role in modulating serotonergic pathways. One study has proposed that BAHS may increase the availability of serotonin in the brain, which in turn promotes REM sleep.[1] This hypothesis is based on the known role of serotonin in the regulation of sleep-wake cycles and, specifically, its complex influence on REM sleep.
Further preclinical studies, including receptor binding assays and in vivo microdialysis in relevant brain regions (e.g., dorsal raphe nucleus, pontine tegmentum), are warranted to definitively identify the molecular targets of BAHS and delineate its signaling cascade.
Caption: Proposed mechanism of this compound hydrogen succinate.
Review of Clinical Trial Data
Several clinical studies have investigated the effects of this compound hydrogen succinate on sleep in different populations. These trials consistently demonstrate a significant increase in REM sleep, alongside other changes in sleep architecture.
| Study Population | Dosage | Key Findings | Reference |
| Healthy Young Adult Males (mean age 21) | 600 mg | Significant increase in REM sleep; decrease in sleep stages 1 and 2. No significant change in total sleep time, sleep efficiency, or sleep latency. | [2] |
| Healthy Aged Females (68-77 years) | 600 mg | Significant increase in the number and percentage of REM periods. REM sleep increased in the middle and latter parts of the night. | [1] |
| Mentally Retarded Subjects (8-14 years) | 400 mg (long-term) | Significant increase in REM sleep stage, with effects becoming more apparent with long-term administration. |
Protocols for Clinical Sleep Trials with this compound Hydrogen Succinate
The following protocols are designed to provide a robust framework for evaluating the efficacy and safety of this compound hydrogen succinate in a clinical research setting. These protocols are based on established international standards and guidelines.
Study Design and Participant Selection
A randomized, double-blind, placebo-controlled, crossover design is recommended to minimize variability and placebo effects.
-
Inclusion Criteria:
-
Healthy adult volunteers (18-65 years) with no history of sleep disorders.
-
Participants with specific sleep disorders (e.g., REM sleep behavior disorder, narcolepsy) can be included in separate cohorts.
-
Stable sleep-wake schedule for at least two weeks prior to the study.
-
-
Exclusion Criteria:
-
Presence of any sleep disorder diagnosed by polysomnography (PSG) at screening.
-
Use of any medications known to affect sleep within two weeks of the study.
-
Excessive caffeine or alcohol consumption.
-
Shift workers or individuals with irregular sleep schedules.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a clinical trial of this compound hydrogen succinate.
Caption: Experimental workflow for a BAHS clinical sleep trial.
Polysomnography (PSG) Protocol
Polysomnography is the gold standard for objective sleep assessment and is mandatory for evaluating the effects of BAHS on sleep architecture.
-
Montage:
-
Electroencephalogram (EEG): F4-M1, C4-M1, O2-M1 (Primary); F3-M2, C3-M2, O1-M2 (Backup).
-
Electrooculogram (EOG): Left and right outer canthus.
-
Electromyogram (EMG): Submental and bilateral anterior tibialis.
-
Electrocardiogram (ECG): Lead II.
-
Respiratory Monitoring: Nasal/oral airflow, thoracic and abdominal respiratory effort.
-
Pulse Oximetry: Continuous monitoring of SpO2.
-
Audio-Visual Recording: To monitor for snoring, body position, and abnormal behaviors.
-
-
Procedure:
-
Participants arrive at the sleep laboratory at least 2 hours before their habitual bedtime.
-
Electrodes and sensors are applied by a trained technician.
-
Biocalibrations are performed to ensure signal quality.
-
Lights out at the participant's habitual bedtime.
-
Continuous monitoring and recording throughout the night (minimum 8 hours).
-
-
Scoring: Sleep stages, arousals, respiratory events, and limb movements should be scored according to the most recent American Academy of Sleep Medicine (AASM) Manual for the Scoring of Sleep and Associated Events.
Multiple Sleep Latency Test (MSLT) Protocol
The MSLT is an objective measure of daytime sleepiness and should be conducted following each overnight PSG to assess any potential effects of BAHS on daytime alertness.
-
Procedure:
-
The first nap opportunity begins 1.5 to 3 hours after waking from the overnight PSG.
-
Five nap opportunities are provided at 2-hour intervals throughout the day.
-
For each nap, the participant is instructed to lie down in a dark, quiet room and try to fall asleep.
-
The test is terminated 20 minutes after the first epoch of sleep is observed, or after 20 minutes if no sleep occurs.
-
-
Key Metrics:
-
Mean Sleep Latency: The average time it takes to fall asleep across the five naps.
-
Sleep-Onset REM Periods (SOREMPs): The number of naps in which REM sleep occurs within 15 minutes of sleep onset.
-
Subjective Sleep Assessment Protocols
Subjective assessments are crucial for understanding the participant's perception of sleep quality and daytime function.
-
Pittsburgh Sleep Quality Index (PSQI): Administered at baseline and at the end of each treatment period to assess overall sleep quality over the preceding month. The PSQI is a self-rated questionnaire consisting of 19 items that assess seven components of sleep: subjective sleep quality, sleep latency, sleep duration, habitual sleep efficiency, sleep disturbances, use of sleeping medication, and daytime dysfunction.
-
Single-Item Sleep Quality Scale (SQS): A simple visual analog scale administered each morning to provide a daily rating of the previous night's sleep quality. This allows for a more granular assessment of night-to-night variability.
-
Epworth Sleepiness Scale (ESS): Administered at baseline and at the end of each treatment period to assess general daytime sleepiness.
Data Analysis and Interpretation
-
Primary Endpoint: Change in the percentage of REM sleep from baseline/placebo to the BAHS condition.
-
Secondary Endpoints:
-
Changes in other sleep stages (N1, N2, N3).
-
Sleep efficiency, total sleep time, sleep latency, and REM latency.
-
Mean sleep latency and number of SOREMPs on the MSLT.
-
Scores on the PSQI, SQS, and ESS.
-
-
Statistical Analysis: Appropriate statistical tests (e.g., paired t-tests, repeated measures ANOVA) should be used to compare the effects of BAHS and placebo, with p < 0.05 considered statistically significant.
Safety and Tolerability
Throughout the clinical trial, all adverse events (AEs) must be meticulously recorded and reported in accordance with ICH E2A guidelines. Standard safety monitoring should include vital signs, physical examinations, and clinical laboratory tests at screening and at the end of each treatment period.
Conclusion
This compound hydrogen succinate holds promise as a novel sleep-modulating agent due to its unique REM-sleep-enhancing properties. The application notes and protocols provided in this guide offer a comprehensive framework for conducting rigorous and scientifically sound clinical sleep trials. By adhering to these standardized methodologies, researchers can generate high-quality data to further elucidate the therapeutic potential of BAHS and its underlying mechanisms of action.
References
-
Hayashi, Y., Otomo, E., Okudaira, N., & Endo, S. (1982). Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS). Psychopharmacology, 77(4), 371–374. [Link]
-
Tachibana, M., Tanaka, K., & Ishikawa, J. (1980). The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies. Psychopharmacology, 70(2), 117–121. [Link]
Sources
Application Notes & Protocols: Long-Term Administration of Butoctamide in Research
Abstract This document provides a comprehensive guide for designing and implementing long-term administration protocols for Butoctamide (also known as this compound hydrogen succinate or BAHS) in a research setting. This compound is a compound previously studied for its hypnotic properties, notably its unique effect of increasing REM sleep, potentially through serotonergic pathways.[1][2] This guide outlines the critical preclinical steps, detailed protocols for chronic administration in rodent models, and essential considerations for ensuring data integrity and adherence to regulatory standards. The methodologies described are grounded in established principles of pharmacology and toxicology to provide researchers with a robust framework for investigating the long-term effects of this compound.
Introduction to this compound
This compound (N-(2-ethylhexyl)-3-hydroxybutanamide) is a compound that has demonstrated a distinct pharmacological profile as a hypnotic agent.[3] Unlike many hypnotics that suppress REM sleep, this compound has been shown to significantly increase the number and percentage of REM periods in both young and elderly human subjects, as well as in animal models.[1][2] The proposed mechanism suggests a secondary increase in REM sleep due to an elevation of serotonin in the brain.[1] Given its unique effects, long-term studies are warranted to explore its potential therapeutic applications and to characterize its chronic safety profile.
Designing a long-term administration study requires a multi-stage approach, beginning with foundational preclinical assessments and culminating in rigorously controlled chronic dosing experiments. This process is essential for determining a safe dose range and understanding the cumulative effects of the compound on various physiological systems.[4]
Preclinical Development and Foundational Studies
Before initiating a long-term administration protocol, a series of preliminary studies must be conducted to gather essential data on the compound's behavior and safety. This preclinical phase is critical for designing an effective and ethical chronic study and is a prerequisite for any Investigational New Drug (IND) application.[5][6]
Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling
Understanding "what the body does to the drug" (PK) and "what the drug does to the body" (PD) is the first step.[4]
-
Pharmacokinetics (PK): The goal is to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound.[5] Single-dose studies in relevant animal models (e.g., rats, mice) should be performed to determine key parameters.
-
Pharmacodynamics (PD): These studies aim to link the concentration of this compound to its pharmacological effect (e.g., changes in sleep architecture). Dose-response studies are necessary to identify the effective dose range.
Table 1: Hypothetical Pharmacokinetic Parameters for this compound in Rats (Note: This table is illustrative. Actual values must be determined experimentally.)
| Parameter | Symbol | Value (Oral, 50 mg/kg) | Description |
| Maximum Concentration | Cmax | 15 µg/mL | The peak plasma concentration achieved after administration. |
| Time to Max Concentration | Tmax | 2.5 hours | Time taken to reach Cmax. |
| Half-life | t1/2 | 8 hours | Time for the plasma concentration to reduce by half. |
| Area Under the Curve | AUC | 120 µg·h/mL | Total drug exposure over time. |
| Bioavailability | F | 65% | The fraction of the administered dose that reaches systemic circulation. |
Dose-Range Finding (DRF) and Acute Toxicology
Short-term, escalating-dose studies are required to identify the toxicity profile of this compound. These studies establish the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no significant adverse effects are found.[4][6] The NOAEL is crucial for selecting dose levels for chronic studies.[7]
The workflow for preclinical development is a structured process designed to build a comprehensive safety and efficacy profile before long-term studies.
Protocol: 12-Month Chronic Oral Administration in Rodents
This protocol is designed in accordance with international guidelines such as the OECD Test Guideline 452 for chronic toxicity studies.[8][9] The objective is to characterize the safety profile of this compound following prolonged, repeated exposure.[10]
Experimental Design
-
Test System: Sprague-Dawley rats, young healthy adults. Both sexes must be used.[10]
-
Group Size: Minimum of 20 animals per sex per group to ensure statistical power and account for potential attrition.[8][9][10]
-
Dose Levels: At least three dose levels plus a concurrent control group.[9][10]
-
Control Group: Vehicle only (e.g., 0.5% carboxymethylcellulose in water).
-
Low Dose: Should not produce any observable toxicity (approximating the NOAEL).[7]
-
Intermediate Dose: Should elicit minimal, non-lethal signs of toxicity.[7]
-
High Dose: Expected to induce some signs of toxicity but without causing significant lethality.[10]
-
-
Route of Administration: Oral gavage, administered daily.
Materials and Reagents
-
This compound (test substance), single lot with certificate of analysis.[7]
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose).
-
Standard laboratory animal diet and water.
-
Gavage needles (flexible tip, appropriate size for rats).
-
Syringes.
-
Calibrated balance.
-
Blood collection tubes (e.g., EDTA-coated).
-
Anesthesia (e.g., isoflurane) for blood collection.
Step-by-Step Administration Protocol
-
Animal Acclimation: Acclimate animals to the facility for at least one week prior to the start of the study.
-
Randomization: Randomize animals into four groups (Control, Low, Mid, High dose) using a validated method.
-
Dose Preparation:
-
Prepare fresh dosing formulations daily.
-
Calculate the required concentration based on the most recent body weights to ensure a consistent mg/kg dose.
-
Ensure the test substance is homogeneously suspended in the vehicle.
-
-
Administration:
-
Administer the assigned formulation via oral gavage once daily, at approximately the same time each day.
-
The volume administered should be based on the animal's most recent body weight (typically 5-10 mL/kg for rats).
-
Observe each animal for a short period post-dosing to ensure no immediate adverse reactions or regurgitation.
-
-
In-Life Monitoring and Data Collection:
-
Daily: Clinical observations for signs of toxicity (changes in skin, fur, eyes, behavior, etc.).
-
Weekly: Record individual body weights and food consumption.
-
Monthly: Detailed physical examination.
-
At 6 and 12 Months: Collect blood samples from a subset of animals (e.g., 10 per sex per group) for hematology and clinical chemistry analysis.[10]
-
-
Terminal Procedures (at 12 months):
-
Perform a complete necropsy on all animals.
-
Record organ weights (e.g., liver, kidneys, brain, spleen).
-
Collect designated tissues and preserve them in 10% neutral buffered formalin for histopathological examination.
-
Data Analysis and Interpretation
Analyze all data for dose-response relationships. Statistical analysis should be performed on body weights, food consumption, clinical pathology data, and organ weights. Histopathology findings should be scored by a qualified pathologist. The ultimate goal is to fully characterize any target organ toxicity and confirm the NOAEL for chronic exposure.
Advanced Considerations and Self-Validation
To ensure the trustworthiness and integrity of the study, several systems must be in place.
-
GLP Compliance: For studies intended for regulatory submission, all procedures must adhere to Good Laboratory Practice (GLP) standards as defined by regulatory bodies like the FDA (21 CFR Part 58).[11] This includes rigorous documentation, quality assurance oversight, and defined standard operating procedures (SOPs).
-
Environmental Monitoring: Maintain and document stable environmental conditions (temperature, humidity, light cycle) for animal housing.
-
Data Verification: Implement a system for independent quality control checks of raw data to ensure accuracy.
The decision-making process for dose escalation and safety monitoring in a chronic study is iterative and based on continuous data evaluation.
Conclusion
The long-term administration of this compound requires a systematic and rigorous scientific approach. By following established guidelines for preclinical safety and pharmacology, researchers can design robust chronic toxicity studies. The protocols outlined herein provide a detailed framework for conducting a 12-month study in rodents, emphasizing the importance of careful dose selection, comprehensive in-life monitoring, and adherence to quality standards. The data generated from such studies will be crucial for determining the long-term safety of this compound and informing its potential for future clinical development.
References
-
Title: Chronic Toxicity Study (OECD TG-452).pptx Source: Slideshare URL: [Link]
-
Title: "Chronic Toxicity Studies" Source: Regulations.gov URL: [Link]
-
Title: Redbook 2000: IV.C.5.a. Chronic Toxicity Studies with Rodents Source: FDA URL: [Link]
-
Title: Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations Source: PMC - NIH URL: [Link]
-
Title: Test No. 452: Chronic Toxicity Studies Source: OECD URL: [Link]
-
Title: Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS) Source: PubMed URL: [Link]
-
Title: Preclinical Phase Of The Drug Development Process - An Overview Source: Fios Genomics URL: [Link]
-
Title: Preclinical research strategies for drug development Source: AMSbiopharma URL: [Link]
-
Title: PRECLINICAL STUDIES IN THE DRUG DEVELOPMENT PROCESS: PROSPECTS AND CHALLENGES Source: Texila International Journal URL: [Link]
-
Title: Preclinical development Source: Wikipedia URL: [Link]
-
Title: Step 2: Preclinical Research Source: FDA URL: [Link]
-
Title: The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies Source: PubMed URL: [Link]
-
Title: this compound | C12H25NO2 | CID 65780 Source: PubChem - NIH URL: [Link]
-
Title: this compound Source: gsrs URL: [Link]
Sources
- 1. Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C12H25NO2 | CID 65780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preclinical development - Wikipedia [en.wikipedia.org]
- 5. Preclinical Phase Of The Drug Development Process - An Overview [fiosgenomics.com]
- 6. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 7. fda.gov [fda.gov]
- 8. Chronic Toxicity Study (OECD TG-452).pptx [slideshare.net]
- 9. oecd.org [oecd.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Step 2: Preclinical Research | FDA [fda.gov]
Application Notes and Protocols for Investigating Butoctamide in Sleep Disorders of Specific Populations
For: Researchers, scientists, and drug development professionals.
Introduction: The Unique Profile of Butoctamide in Sleep Medicine
Sleep disorders are a pervasive public health concern, particularly in vulnerable populations such as the elderly and individuals with neurodevelopmental disorders. While numerous hypnotic agents exist, many are associated with undesirable side effects, including alterations in sleep architecture, dependence, and cognitive impairment. This compound, chemically known as N-(2-ethylhexyl)-3-hydroxybutanamide, has emerged as a compound of interest due to its distinct effects on sleep, notably its propensity to increase Rapid Eye Movement (REM) sleep, a phase of sleep often suppressed by conventional hypnotics.[1][2][3] This unique characteristic suggests a therapeutic potential for this compound in conditions where REM sleep is compromised.
These application notes provide a comprehensive guide for researchers and drug development professionals interested in exploring the utility of this compound in preclinical and clinical studies of sleep disorders, with a focus on specific, often understudied, populations. The protocols outlined herein are designed to ensure scientific rigor and adherence to regulatory guidelines, while also providing the flexibility to adapt to specific research questions.
Preclinical Evaluation of this compound: Foundational Studies for Clinical Translation
Prior to initiating clinical trials in specific populations, a robust preclinical data package is essential to establish the safety and preliminary efficacy of this compound. Due to the limited publicly available preclinical data on this compound, the following protocols are proposed based on international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[4][5]
Pharmacokinetic Profiling
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental to designing effective and safe clinical dosing regimens.
Protocol: Single-Dose Pharmacokinetic Study in Rodents
-
Animal Model: Male and female Sprague-Dawley rats (n=5 per sex per group).
-
Administration:
-
Intravenous (IV) bolus (1 mg/kg in a suitable vehicle, e.g., saline with a co-solvent).
-
Oral gavage (10 mg/kg in a suitable vehicle, e.g., 0.5% methylcellulose).
-
-
Blood Sampling: Collect serial blood samples (e.g., at 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) from the tail vein into heparinized tubes.
-
Plasma Analysis: Separate plasma by centrifugation and store at -80°C until analysis. Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Data Analysis: Calculate key pharmacokinetic parameters including:
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t½)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Oral bioavailability (%F)
-
Safety Pharmacology
Rationale: To identify potential adverse effects on major physiological systems, as mandated by ICH S7A guidelines.[5]
Protocol: Core Battery Safety Pharmacology Studies
-
Central Nervous System (CNS):
-
Method: Functional Observational Battery (FOB) in rats.
-
Procedure: Administer a range of this compound doses and a vehicle control. Observe and score animals for changes in behavior, autonomic function, and neuromuscular coordination at specified time points.
-
-
Cardiovascular System:
-
Method: Telemetered cardiovascular monitoring in conscious, unrestrained dogs or non-human primates.
-
Procedure: Surgically implant telemetry devices to continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters before and after this compound administration.
-
-
Respiratory System:
-
Method: Whole-body plethysmography in rats.
-
Procedure: Measure respiratory rate and tidal volume in conscious animals following this compound administration.
-
Toxicology
Rationale: To determine the potential toxicity of this compound with repeated administration.
Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Rodents
-
Animal Model: Sprague-Dawley rats (n=10 per sex per group).
-
Dose Groups: Vehicle control, low dose, mid-dose, and high dose of this compound administered daily by oral gavage for 28 days.
-
Endpoints:
-
Clinical observations and body weight measurements.
-
Hematology and clinical chemistry at termination.
-
Gross necropsy and organ weight analysis.
-
Histopathological examination of major organs and tissues.
-
Proposed Mechanism of Action: The Serotonergic Hypothesis
The consistent observation that this compound increases REM sleep points towards a potential modulation of the serotonergic system.[6] Serotonin (5-HT) is a key neurotransmitter in the regulation of the sleep-wake cycle, with complex and sometimes paradoxical roles.[1][7] While high serotonergic activity is generally associated with wakefulness, specific serotonin receptor subtypes and their localization can influence sleep architecture in different ways.
The proposed mechanism is that this compound enhances the synthesis or release of serotonin in brain regions critical for REM sleep regulation, such as the raphe nuclei and their projections.[8]
Diagram: Proposed Serotonergic Pathway of this compound Action
Caption: Proposed serotonergic pathway of this compound action.
Clinical Investigation in Specific Populations: Protocols and Considerations
The following protocols are designed as templates for phase IIa, proof-of-concept studies to evaluate the efficacy and safety of this compound in specific populations with documented sleep disturbances.
Study Design and Workflow
A randomized, double-blind, placebo-controlled, crossover design is recommended to minimize inter-individual variability and increase statistical power with a smaller sample size.
Diagram: Clinical Trial Workflow
Caption: Recommended clinical trial workflow for this compound studies.
Population 1: Elderly with Chronic Insomnia
Rationale: The elderly are prone to insomnia and are particularly sensitive to the adverse effects of conventional hypnotics. A REM-sleep-enhancing drug could be beneficial for this population.[6][7]
Protocol: A Study of this compound in Elderly Patients with Insomnia
-
Inclusion Criteria:
-
Age ≥ 65 years.
-
Diagnosis of chronic insomnia disorder according to DSM-5 criteria.
-
Pittsburgh Sleep Quality Index (PSQI) global score > 5.
-
-
Exclusion Criteria:
-
Dementia or significant cognitive impairment (e.g., Mini-Mental State Examination score < 24).
-
Untreated obstructive sleep apnea.
-
Use of other hypnotic medications.
-
-
Dosage: Based on findings from a previous study in aged subjects, a starting dose of 600 mg of this compound hydrogen succinate (BAHS) administered one hour before bedtime is suggested.[6]
-
Primary Efficacy Endpoints:
-
Change from baseline in REM sleep percentage as measured by polysomnography.
-
Change from baseline in total sleep time (TST) as measured by polysomnography.
-
-
Secondary Efficacy Endpoints:
-
Sleep efficiency, sleep latency, and wake after sleep onset (WASO) from polysomnography.
-
TST, sleep efficiency, and WASO from actigraphy.
-
Subjective sleep quality as measured by the PSQI.
-
-
Safety Endpoints:
-
Incidence of adverse events.
-
Vital signs and laboratory parameters.
-
Next-day residual effects (e.g., using the Digit Symbol Substitution Test).
-
Population 2: Children and Adolescents with Neurodevelopmental Disorders
Rationale: Sleep disturbances are highly prevalent in children with neurodevelopmental disorders such as Autism Spectrum Disorder (ASD) and Down's syndrome.[2][5] this compound has shown promise in increasing REM sleep in children with intellectual disabilities.[2]
Protocol: A Study of this compound in Pediatric Patients with Neurodevelopmental Disorders and Insomnia
-
Inclusion Criteria:
-
Age 8-17 years.
-
Confirmed diagnosis of a neurodevelopmental disorder (e.g., ASD, Down's syndrome).
-
Parent-reported significant sleep problems (e.g., on the Children's Sleep Habits Questionnaire).
-
-
Exclusion Criteria:
-
Uncontrolled seizures.
-
Use of medications known to significantly affect sleep.
-
-
Dosage: A lower starting dose compared to adults is recommended, for example, 400 mg of BAHS, with potential for titration based on tolerability and response.[2]
-
Primary Efficacy Endpoints:
-
Change from baseline in REM sleep percentage as measured by polysomnography.
-
Change from baseline in parent-reported sleep disturbance scores.
-
-
Secondary Efficacy Endpoints:
-
Other polysomnographic parameters (TST, sleep efficiency, WASO).
-
Actigraphy-derived sleep parameters.
-
Daytime behavior and functioning assessments (e.g., Aberrant Behavior Checklist).
-
-
Safety Endpoints:
-
Adverse event monitoring, with particular attention to behavioral changes.
-
Physical examination, vital signs, and laboratory tests.
-
| Population | Recommended Starting Dose (BAHS) | Primary Objective Measure | Primary Subjective/Observer-Reported Measure |
| Elderly with Insomnia | 600 mg | Polysomnography (REM sleep %) | Pittsburgh Sleep Quality Index (PSQI) |
| Pediatric (Neurodevelopmental Disorders) | 400 mg | Polysomnography (REM sleep %) | Children's Sleep Habits Questionnaire (CSHQ) |
Standardized Methodologies for Sleep Assessment
Polysomnography (PSG)
Rationale: PSG is the gold standard for detailed sleep architecture assessment.
Protocol: In-Laboratory Polysomnography
-
Patient Preparation: Attach electrodes to the scalp (EEG), face (EOG for eye movements, EMG for chin muscle tone), and legs (EMG). Place respiratory sensors (nasal cannula, thermistor, thoracic and abdominal belts) and a pulse oximeter.
-
Recording: Record physiological signals overnight in a sleep laboratory environment.
-
Scoring: A trained technologist should score the sleep record in 30-second epochs according to the American Academy of Sleep Medicine (AASM) scoring manual.
-
Key Parameters:
-
Total Sleep Time (TST)
-
Sleep Efficiency (SE)
-
Sleep Latency (SL)
-
REM Sleep Latency
-
Wake After Sleep Onset (WASO)
-
Percentage of each sleep stage (N1, N2, N3, R)
-
Actigraphy
Rationale: Actigraphy provides objective, real-world data on sleep-wake patterns over extended periods.
Protocol: Wrist Actigraphy
-
Device Placement: Instruct the participant to wear the actiwatch on their non-dominant wrist continuously for the duration of the assessment period.
-
Data Collection: Collect activity data in 1-minute epochs.
-
Sleep Diary: Participants should maintain a daily sleep diary to record bedtimes, wake times, and any device removals.
-
Data Analysis: Use validated software to score the actigraphy data, incorporating sleep diary information, to estimate:
-
Total Sleep Time (TST)
-
Sleep Efficiency (SE)
-
Wake After Sleep Onset (WASO)
-
Sleep Latency
-
Subjective Sleep Assessment
Rationale: To capture the patient's perception of their sleep quality and daytime functioning.
Protocol: Pittsburgh Sleep Quality Index (PSQI)
-
Administration: The PSQI is a self-report questionnaire that assesses sleep quality over the past month.[7] It consists of 19 items that generate seven component scores.
-
Scoring: The seven component scores are summed to yield a global PSQI score, ranging from 0 to 21. A score > 5 is indicative of poor sleep quality.[7]
-
Components:
-
Subjective sleep quality
-
Sleep latency
-
Sleep duration
-
Habitual sleep efficiency
-
Sleep disturbances
-
Use of sleeping medication
-
Daytime dysfunction
-
Future Directions and Considerations
The study of this compound in specific populations presents a promising avenue for addressing unmet needs in sleep medicine. However, several key areas require further investigation:
-
Pharmacokinetics in Specific Populations: Pharmacokinetic studies in elderly and pediatric populations are crucial to determine if dose adjustments are necessary.
-
Drug-Drug Interactions: For populations often on multiple medications, studies on potential drug-drug interactions are essential.
-
Long-Term Safety and Efficacy: The protocols outlined here are for short-term studies. Longer-term trials are needed to establish the durability of effect and the long-term safety profile of this compound.
-
Elucidation of the Precise Mechanism of Action: Further preclinical studies are warranted to confirm the serotonergic hypothesis and explore potential effects on other neurotransmitter systems.
By following the rigorous protocols and considering the specific needs of each population, researchers can effectively evaluate the potential of this compound as a novel and valuable therapeutic option for sleep disorders.
References
- Hayashi, Y., Otomo, E., Okudaira, N., & Endo, S. (1982). Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS). Psychopharmacology, 77(4), 367–370.
- Buysse, D. J., Reynolds, C. F., 3rd, Monk, T. H., Berman, S. R., & Kupfer, D. J. (1989). The Pittsburgh Sleep Quality Index: a new instrument for psychiatric practice and research.
-
U.S. Food and Drug Administration. (2020). Enhancing the Diversity of Clinical Trial Populations — Eligibility Criteria, Enrollment Practices, and Trial Designs Guidance for Industry. [Link]
-
International Council for Harmonisation. (2000). S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]
- Monti, J. M., & Jantos, H. (2008). The roles of dopamine and serotonin, and of their receptors, in regulating sleep and waking. Progress in brain research, 172, 625–646.
- Grubar, J. C., Gigli, G. L., Colognola, R. M., Ferri, R., Musumeci, S. A., & Bergonzi, P. (1986). Sleep patterns of Down's syndrome children: effects of this compound hydrogen succinate (BAHS) administration. Psychopharmacology, 90(1), 119–122.
- Mizuki, Y., Suetsugi, M., Hotta, H., Ushijima, I., & Yamada, M. (1995). Stimulatory effect of this compound hydrogen succinate on REM sleep in normal humans.
-
AASM. (2018). AASM publishes clinical practice guideline on use of actigraphy for sleep disorders. [Link]
- Ursin, R. (2002). Serotonin and sleep. Sleep medicine reviews, 6(1), 55–67.
Sources
- 1. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. altasciences.com [altasciences.com]
- 4. ICH Official web site : ICH [ich.org]
- 5. CNS Safety Screening Under ICH S7A Guidelines Requires Observations of Multiple Behavioral Units to Assess Motor Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C12H25NO2 | CID 65780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-(2-Ethylhexyl)-3-hydroxybutanamide [myskinrecipes.com]
- 8. Safety Pharmacology in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Butoctamide Solubility for Cell Culture
Welcome to the technical support guide for Butoctamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in aqueous media for cell culture-based assays. We will explore the underlying principles of its solubility and provide robust, field-proven protocols to ensure reproducible and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it difficult to dissolve in my cell culture medium?
This compound, with the chemical name N-(2-Ethylhexyl)-3-hydroxybutanamide, is a hydrophobic molecule.[1][2] Its chemical structure lends it poor water solubility. The difficulty in dissolving it directly in aqueous solutions like cell culture media stems from its lipophilic nature, which is quantified by its partition coefficient. The computed XLogP3 value for this compound is 2.4, indicating a preference for non-polar environments over aqueous ones.[2] When a concentrated stock of a hydrophobic compound is introduced into an aqueous environment, the compound molecules tend to aggregate rather than disperse, leading to precipitation.[3]
| Property | Value | Source |
| CAS Number | 32838-26-9 | [1][2][4][5] |
| Molecular Formula | C₁₂H₂₅NO₂ | [1][2] |
| Molecular Weight | 215.33 g/mol | [1][2] |
| Appearance | Colorless viscous oil | [1] |
| Computed XLogP3 | 2.4 | [2] |
Q2: What is the recommended solvent for preparing a this compound stock solution?
For initial attempts, Dimethyl sulfoxide (DMSO) is the recommended solvent. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of both nonpolar and polar compounds, making it a standard choice for preparing stock solutions in drug discovery and cell biology.[6][7] Its miscibility with water and cell culture media is a key advantage.[6] Always use a high-purity, anhydrous (≤0.1% water), and sterile-filtered grade of DMSO to prevent compound degradation and contamination of your cell cultures.
Q3: How do I prepare a working solution of this compound in cell culture medium from a DMSO stock without it precipitating?
This is a critical step where many issues arise. The key is to ensure rapid dispersion of the this compound from the DMSO stock into the large volume of aqueous medium to prevent it from reaching a localized concentration that exceeds its aqueous solubility limit.
The standard and most effective method is as follows:
-
Warm your cell culture medium to 37°C.
-
While gently vortexing or swirling the medium, add the required volume of your this compound DMSO stock solution drop-by-drop directly into the vortex.
-
Do not add the medium to the small volume of stock solution, as this will almost certainly cause immediate precipitation.
This process creates high local turbulence, ensuring the compound disperses quickly and efficiently.
Q4: What is the maximum concentration of DMSO my cells can tolerate?
This is cell-line dependent and must be empirically determined. However, a widely accepted general guideline is to keep the final concentration of DMSO in the culture medium below 0.5% (v/v) . For particularly sensitive cell lines or long-term incubation assays, a final concentration of ≤0.1% (v/v) is recommended.[8]
Crucially, you must always include a "vehicle control" in your experimental design. This control group consists of cells treated with the same final concentration of DMSO as your experimental groups, but without this compound. This allows you to distinguish between the effects of the compound and any potential effects of the solvent itself.
Troubleshooting Guide
Issue: My this compound precipitated immediately upon addition to the cell culture medium.
Precipitation is the most common issue encountered with hydrophobic compounds. This troubleshooting workflow can help you identify and solve the problem.
Caption: Troubleshooting workflow for this compound precipitation.
Issue: I can't achieve my target concentration without precipitation, even with DMSO. What are my options?
If your desired experimental concentration of this compound exceeds its solubility in media with <0.5% DMSO, you may need to employ more advanced formulation strategies.
-
Co-Solvents: While DMSO is primary, sometimes a combination of solvents can improve solubility.[9] However, this adds complexity and requires extensive toxicity testing of the solvent mixture on your cell line.
-
Surfactants: Non-ionic surfactants can be used to create micelles, which are microscopic spheres that can encapsulate hydrophobic molecules and keep them dispersed in an aqueous solution.[10][11]
-
Tween® 80 (Polysorbate 80): A commonly used biocompatible surfactant.[12] It can be included in the stock solution preparation.
-
Pluronic® F-68: Another non-ionic surfactant often used in cell culture for its low toxicity.
-
Important: The concentration of the surfactant must be carefully optimized, as high concentrations can be cytotoxic.[10][13] Always run a surfactant-only toxicity control.
-
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol provides a method for preparing a high-concentration stock solution, which allows for minimal final DMSO concentration in your culture medium.
Caption: Workflow for preparing this compound stock solution.
Methodology:
-
Calculation: this compound's molecular weight is 215.33 g/mol .[1][2] To make a 100 mM (0.1 M) solution, you need 21.53 mg per 1 mL of solvent.
-
Weighing: Accurately weigh out 21.53 mg of this compound into a sterile, conical microcentrifuge tube or glass vial.
-
Solvent Addition: Add approximately 900 µL of high-purity, anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If particles remain, place the vial in a 37°C water bath for 5-10 minutes and vortex again. Repeat until the solution is perfectly clear.
-
Final Volume: Once dissolved, carefully add DMSO to bring the final volume to exactly 1.0 mL.
-
Sterilization & Storage: Sterile filter the solution through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter into a sterile receiving tube. Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Preparation of Working Solution and Vehicle Control
This protocol details the proper dilution of the stock solution into cell culture medium.
Materials:
-
100 mM this compound in DMSO (from Protocol 1)
-
Cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
Methodology (Example for a 100 µM final concentration in 10 mL):
-
Calculate Volume:
-
Use the formula: C₁V₁ = C₂V₂
-
(100,000 µM) * V₁ = (100 µM) * (10,000 µL)
-
V₁ = 10 µL of 100 mM stock solution.
-
-
Prepare Vehicle Control:
-
Add 10 mL of pre-warmed medium to a sterile conical tube.
-
Add 10 µL of pure DMSO (the same used for the stock). This creates a 0.1% DMSO vehicle control.
-
Cap and invert to mix.
-
-
Prepare this compound Working Solution:
-
Add 10 mL of pre-warmed medium to a second sterile conical tube.
-
Place the tube on a vortex mixer at a medium speed to create a funnel-like vortex.
-
Carefully pipette the 10 µL of 100 mM this compound stock directly into the side of the vortex.
-
Allow it to mix for 5-10 seconds, then cap and use immediately. Do not store the diluted solution.
-
Protocol 3: Advanced Solubilization using Tween® 80
Use this protocol when you cannot achieve the desired concentration using DMSO alone.
Objective: To prepare a 50 mM this compound stock solution in DMSO containing 10% Tween® 80.
Methodology:
-
Prepare Solvent Mixture: In a sterile tube, mix 900 µL of anhydrous DMSO with 100 µL of pure Tween® 80. Vortex well. This creates a 10% (v/v) Tween® 80 in DMSO solvent.
-
Weigh this compound: Weigh out 10.77 mg of this compound into a sterile vial.
-
Dissolve: Add the 1 mL of the DMSO/Tween® 80 solvent mixture to the this compound.
-
Mix: Vortex vigorously, using gentle heat (37°C) if necessary, until the solution is perfectly clear.
-
Store: Sterile filter and store as described in Protocol 1.
Usage Note: When you dilute this new stock into your medium, you will be introducing both DMSO and Tween® 80. You must prepare a corresponding vehicle control containing the same final concentrations of both DMSO and Tween® 80 to account for any potential synergistic effects on the cells. For example, a 1:1000 dilution would result in final concentrations of 0.1% DMSO and 0.01% Tween® 80.
References
-
This compound. (n.d.). In DrugFuture. Retrieved January 16, 2026, from [Link]
-
This compound | C12H25NO2 | CID 65780. (n.d.). PubChem, National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
This compound | 000991_Chengdu Kamel Pharmaceutical Co., Ltd. (n.d.). Chengdu Kamel Pharmaceutical Co., Ltd. Retrieved January 16, 2026, from [Link]
-
Buswell, A. M., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Retrieved January 16, 2026, from [Link]
-
Sweeney, C., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX. Retrieved January 16, 2026, from [Link]
-
Dimethyl sulfoxide. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Effect of Different Cell Culture Medium Surfactants on Cell Growth and Viability. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Somu, C. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..? ResearchGate. Retrieved January 16, 2026, from [Link]
-
Rahman, M. M. (2015). How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. Retrieved January 16, 2026, from [Link]
-
Sharma, D., et al. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Retrieved January 16, 2026, from [Link]
-
Hayashi, Y., et al. (1982). Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS). Psychopharmacology. Retrieved January 16, 2026, from [Link]
-
Noor, N. M. (2015). How can I increase solubility of my hydrophobic drug (Log P = 5.09) for in vitro drug release and permeation study? ResearchGate. Retrieved January 16, 2026, from [Link]
-
The Role of Tween 80 in Protein Solubilization and Stabilization. (2020). G-Biosciences. Retrieved January 16, 2026, from [Link]
-
Zhang, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved January 16, 2026, from [Link]
-
Patel, J. R., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Retrieved January 16, 2026, from [Link]
-
Ningsih, S., et al. (2022). The effect of polysorbate 20 and polysorbate 80 on the solubility of quercetin. Pharmaciana. Retrieved January 16, 2026, from [Link]
-
Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Hayashi, Y., et al. (1977). The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies. Psychopharmacology. Retrieved January 16, 2026, from [Link]
Sources
- 1. This compound [drugfuture.com]
- 2. This compound | C12H25NO2 | CID 65780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 000991_Chengdu Kamel Pharmaceutical Co., Ltd [kamelpharm.com]
- 5. This compound CAS#: 32838-26-9 [m.chemicalbook.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. gchemglobal.com [gchemglobal.com]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of polysorbate 20 and polysorbate 80 on the solubility of quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Butoctamide Synthesis & Purification
Prepared by the Gemini Application Science Team
Introduction
Welcome to the technical support guide for Butoctamide, also known as N-(2-ethylhexyl)-3-hydroxybutanamide. This document is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis and purification of this compound. This compound is a chiral molecule containing both a hydroxyl and an amide functional group, making it a versatile intermediate in organic synthesis.[1][2]
This guide provides in-depth, experience-driven advice in a question-and-answer format to address common and complex challenges encountered during its preparation. We will delve into the causality behind experimental choices, offering robust, self-validating protocols to ensure you achieve high-purity this compound efficiently and reliably.
Troubleshooting Guide: Synthesis & Work-Up
This section addresses specific problems that may arise during the synthesis of this compound. The most common synthetic route is the amide coupling between a 3-hydroxybutanoic acid derivative and 2-ethylhexylamine, typically facilitated by a coupling agent.[3][4]
Question 1: My this compound synthesis yield is very low. What are the likely causes and how can I improve it?
Answer: Low yield in an amide coupling reaction is a frequent issue stemming from several factors. Let's break down the primary causes and their solutions.
1. Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is often slow and requires harsh conditions.[3] Therefore, the carboxylic acid must first be "activated." If this activation is incomplete, the yield will suffer.
-
Expert Insight: The choice of coupling reagent is critical. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) are widely used.[5] EDC is often preferred in laboratory settings because its urea byproduct is water-soluble, simplifying purification.[6] For more challenging couplings, phosphonium or aminium reagents (e.g., HATU) can be more effective but are also more expensive.[7][8]
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your coupling agents (e.g., EDC, HOBt) are fresh and have been stored under anhydrous conditions. Moisture degrades these reagents.
-
Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling agent and any additives like HOBt or DMAP.[7]
-
Pre-activation: Allow the carboxylic acid to react with the coupling agent and additives (like HOBt) for 15-30 minutes at 0 °C before adding the amine.[9] This ensures the formation of the highly reactive active ester intermediate.
-
2. Competing Side Reactions: The presence of the hydroxyl group on 3-hydroxybutanoic acid can lead to side reactions, such as self-esterification or elimination, especially under harsh conditions.
-
Expert Insight: The use of additives like HOBt (Hydroxybenzotriazole) not only accelerates the reaction but also minimizes side reactions, particularly racemization if you are using an enantiomerically pure starting material.[4]
-
Troubleshooting Steps:
-
Control Temperature: Run the reaction at a controlled temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature.[9] Exothermic reactions can lead to byproducts.[10]
-
Protecting Groups: For particularly problematic syntheses, consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS) before the coupling reaction. This group can be easily removed with a fluoride source (e.g., TBAF) post-synthesis.
-
3. Ineffective Work-up: this compound has moderate polarity and some aqueous solubility. Product may be lost during the aqueous work-up phase if not performed carefully.
-
Troubleshooting Steps:
-
pH Adjustment: Ensure the pH is appropriately adjusted. After the reaction, an acidic wash (e.g., dilute HCl) will remove unreacted amine and basic byproducts. A basic wash (e.g., sat. NaHCO₃) will remove unreacted carboxylic acid and acidic byproducts.
-
Salting Out: When extracting your product into an organic solvent (like ethyl acetate or dichloromethane), wash the combined organic layers with brine (saturated NaCl solution). This decreases the solubility of organic compounds in the aqueous layer, driving more product into the organic phase.
-
Question 2: I see multiple spots on my TLC plate after the reaction. What are these impurities?
Answer: Identifying impurities is key to optimizing the reaction and purification. Besides unreacted starting materials, several byproducts are common in carbodiimide-mediated couplings.
-
Common Impurities & Identification:
-
N-acylurea: This is a common byproduct formed when the activated carboxylic acid intermediate rearranges or reacts with another equivalent of the coupling agent (DCC or EDC). It is often less polar than the desired amide product.
-
Urea Byproduct: DCC forms DCU (dicyclohexylurea), which is notoriously insoluble in many organic solvents and often precipitates from the reaction mixture.[8] EDC's urea byproduct is water-soluble and should be removed during the aqueous work-up.[6]
-
Starting Materials: Unreacted 2-ethylhexylamine (basic) and 3-hydroxybutanoic acid (acidic) will also be present.
-
-
Diagnostic Workflow:
-
Co-spotting TLC: Run a TLC plate spotting your crude reaction mixture alongside the pure starting materials. This will confirm the presence of unreacted reagents.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is the most powerful tool for identifying byproducts. The mass of the impurity can often confirm its structure (e.g., this compound product + coupling agent = N-acylurea).
-
Work-up Analysis: Analyze small samples from your acidic and basic aqueous washes by TLC or LC-MS to confirm that you are successfully removing the unreacted starting materials.
-
Troubleshooting Guide: Purification
Purification aims to remove the impurities identified above to yield pure, crystalline this compound.
Question 3: I'm having trouble purifying my crude this compound. It keeps "oiling out" during recrystallization.
Answer: "Oiling out" is a common problem when purifying moderately polar compounds with melting points that are depressed by impurities.[11] The compound separates from the solvent as a liquid phase instead of forming a crystalline solid.
-
Causality: This happens when the solution becomes saturated at a temperature that is above the melting point of your impure product. The presence of impurities lowers the melting point of the eutectic mixture.
-
Solutions & Protocol:
-
Solvent Selection is Key: The ideal recrystallization solvent should dissolve this compound poorly at low temperatures but well at high temperatures. Given its structure (hydroxyl group, amide, long alkyl chain), a solvent system of intermediate polarity is best.
-
Recommended Systems: Start with a binary solvent system like Ethyl Acetate/Hexanes or Dichloromethane/Hexanes. Dissolve the crude oil in the minimum amount of the more polar solvent (e.g., Ethyl Acetate) while warm, then slowly add the less polar anti-solvent (e.g., Hexanes) until the solution becomes faintly cloudy. Re-heat gently to clarify and then allow to cool slowly.
-
-
Slow Cooling: Do not rush the crystallization. Slow, undisturbed cooling is critical for forming a well-ordered crystal lattice. Rapid cooling (e.g., placing directly in an ice bath) promotes oiling out or the formation of very small, impure crystals. Allow the flask to cool to room temperature first, then move it to a 4 °C refrigerator.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solvent line. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound from a previous batch, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Pre-Purification: If the crude product is very impure, recrystallization may not be effective. First, run the material through a short plug of silica gel to remove the most polar and non-polar impurities, then attempt recrystallization on the partially purified material.
-
Question 4: How do I set up a column chromatography protocol to purify this compound?
Answer: Column chromatography is a highly effective method for separating this compound from closely related impurities.[12]
-
Principle: The technique separates compounds based on their differential partitioning between a polar stationary phase (silica gel) and a less polar mobile phase (solvent mixture).[12] Less polar compounds travel down the column faster, while more polar compounds are retained longer.
Table 1: Column Chromatography Parameters for this compound Purification
| Parameter | Recommendation | Rationale & Expert Insight |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for compounds of moderate polarity. The fine mesh size provides a high surface area for better separation. |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 90:10 Hexanes:EtOAc) and gradually increase the polarity (e.g., to 50:50). This will elute non-polar byproducts first, followed by your product, and finally the highly polar impurities. |
| TLC Analysis | 70:30 Hexanes:EtOAc | Before running the column, find a TLC solvent system that gives your product (this compound) a Retention Factor (Rf) of ~0.3. This is the ideal polarity for the starting eluent in your column. |
| Loading Method | Dry Loading | Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can be carefully added to the top of the column, which results in a much sharper band and better separation than loading the sample as a liquid. |
| Fraction Collection | Small, Regular Volumes | Collect small fractions (e.g., 10-20 mL for a lab-scale column) and analyze them by TLC to identify which ones contain your pure product before combining them. |
Frequently Asked Questions (FAQs)
Q1: What is the best amide coupling agent for this compound synthesis on a larger scale? For larger scale synthesis, cost and ease of byproduct removal become critical. EDC is often a good choice because its urea is water-soluble.[6] DCC is cheaper but the DCU byproduct requires filtration, which can be cumbersome on a large scale.[8] Another option is converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂), which is a cost-effective activation method, though it requires careful handling due to its reactivity.[13]
Q2: How can I confirm the identity and purity of my final this compound product? A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.
-
LC-MS: Confirms the molecular weight and provides a highly accurate assessment of purity (e.g., >99% by peak area).
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.[11]
Q3: How should I store pure this compound? this compound should be stored in a cool, dry place (2-8°C is often recommended) in a tightly sealed container to protect it from moisture.[1] While amides are generally stable, the hydroxyl group could be susceptible to slow oxidation over long periods, so storage under an inert atmosphere (e.g., nitrogen or argon) is good practice for long-term archiving.
Visualizations & Protocols
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis.
Troubleshooting Decision Tree: Low Reaction Yield
This diagram provides a logical path for diagnosing the cause of low product yield.
Caption: Decision tree for diagnosing low reaction yield.
Protocol 2: Purification by Column Chromatography
This protocol provides a step-by-step methodology for purifying crude this compound using silica gel chromatography.
-
Prepare the Column:
-
Select a glass column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel weight to crude product weight).
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Pour the slurry into the column and allow it to pack evenly under gentle pressure or gravity, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed to prevent disturbance.
-
-
Load the Sample (Dry Loading):
-
Dissolve the crude this compound (e.g., 1 g) in a minimal amount of dichloromethane (~5-10 mL).
-
Add 2-3 g of silica gel to this solution.
-
Carefully evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Gently add this powder to the top of the prepared column.
-
-
Elute the Column:
-
Begin eluting with the low-polarity mobile phase (95:5 Hexanes:EtOAc), carefully adding solvent without disturbing the top layer.
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
Gradually increase the polarity of the eluent. A stepwise gradient might look like this:
-
200 mL of 95:5 Hexanes:EtOAc
-
200 mL of 90:10 Hexanes:EtOAc
-
400 mL of 80:20 Hexanes:EtOAc (Your product will likely elute in this range)
-
200 mL of 50:50 Hexanes:EtOAc (to elute more polar impurities)
-
-
-
Analyze Fractions:
-
Spot every few fractions on a TLC plate.
-
Visualize the spots using a UV lamp (if applicable) and/or by staining with an appropriate agent (e.g., potassium permanganate stain, which reacts with the hydroxyl group).
-
Combine the fractions that contain only the pure product (single spot at the correct Rf).
-
-
Isolate the Product:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield pure this compound, which may be a colorless oil or a white solid.
-
References
-
Chemistry of Amides. (2022). LibreTexts Chemistry. [Link]
-
Gogoi, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (PMC). [Link]
-
Amide Reactions: Amidation, Alcohol, Formation, Techniques. (2023). StudySmarter. [Link]
-
N-(2-Ethylhexyl)-3-hydroxybutanamide. MySkinRecipes. [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
This compound. PubChem, National Institutes of Health. [Link]
-
Amide coupling help. (2022). Reddit r/Chempros. [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. [Link]
-
Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! (2023). YouTube. [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. [Link]
-
Clean & Fast Amide Couplings in Water. University of Louisville. [Link]
-
New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. (2023). PubMed, National Institutes of Health. [Link]
-
3-Hydroxybutanamide. PubChem, National Institutes of Health. [Link]
-
Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. (2023). National Institutes of Health (PMC). [Link]
-
New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. (2023). National Institutes of Health. [Link]
- Methods of making intermediates from polyhydroxyalkanoates.
-
Identification of the Biotransformation Products of 2-Ethylhexyl 4-(N,N-Dimethylamino)benzoate. (2010). National Institutes of Health (PMC). [Link]
- Process for preparation of high purity n-[2-(diethylamine) ethyl]-5-formyl-2, 4-dimethyl-1h-pyrrole-3-carboxyamide.
-
Identification of the Biotransformation Products of 2-Ethylhexyl 4-(N,N-Dimethylamino)benzoate. (2010). PubMed, National Institutes of Health. [Link]
Sources
- 1. N-(2-Ethylhexyl)-3-hydroxybutanamide [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. hepatochem.com [hepatochem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ir.library.louisville.edu [ir.library.louisville.edu]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Butoctamide Dosage for Maximal REM Sleep Enhancement
Welcome to the technical support center for Butoctamide utilization in sleep research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on optimizing this compound dosage for the enhancement of REM sleep. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to this compound in Sleep Research
This compound, specifically in the form of this compound hydrogen succinate (BAHS), is a unique compound that has been shown to increase REM sleep, unlike many other hypnotic agents that tend to suppress it[1][2]. This makes it a valuable tool for investigating the functions of REM sleep and for potential therapeutic applications in conditions characterized by reduced REM sleep, such as in some cases of mental retardation[3][4][5]. Understanding its mechanism and proper application is crucial for obtaining reliable and reproducible results. This guide will walk you through the critical aspects of experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound's effect on REM sleep?
A1: The leading hypothesis for this compound's mechanism of action is that it increases serotonin levels in the brain. This increase in serotonin is thought to secondarily promote REM sleep[1]. It is important to note that while this is the proposed mechanism, further research may be needed to fully elucidate the downstream signaling pathways.
Q2: What are the general effects of this compound on sleep architecture?
A2: this compound has been observed to have several effects on sleep architecture:
-
Increases REM sleep: Studies have shown a significant increase in the average number and percentage of REM periods[1][2].
-
Decreases light sleep: A corresponding decrease in sleep stages 1 and 2 has been noted[2][6].
-
Stabilizes sleep: this compound tends to stabilize the sleep pattern and decrease the number of interruptions during REM sleep[1].
-
May decrease REM density: Interestingly, while the duration of REM sleep increases, REM density (a measure of eye movements during REM) has been observed to decrease[1][2].
Q3: What is a typical starting dosage for this compound in human studies?
A3: Previous clinical trials in humans have utilized dosages of 400 mg and 600 mg of this compound hydrogen succinate (BAHS) administered orally approximately one hour before sleep recording[1][2][3][6]. For initial studies, a 600 mg dose has been a common starting point in healthy adults[2][6].
Q4: Have there been any observed side effects or safety concerns with this compound?
A4: The available clinical trial data from the 1980s and 1990s do not report significant adverse effects at the dosages studied[1][2][3][6]. However, it is crucial to consult the latest safety data sheets (SDS) for comprehensive toxicological information and to conduct appropriate safety monitoring in any new study.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Problem 1: High variability in REM sleep enhancement between subjects.
-
Possible Cause 1: Individual differences in metabolism.
-
Troubleshooting Step: Screen subjects for the use of medications or supplements that could affect drug metabolism. Consider genotyping for key metabolic enzymes if variability remains high.
-
-
Possible Cause 2: Inconsistent drug administration timing relative to sleep onset.
-
Possible Cause 3: Presence of underlying sleep disorders.
-
Troubleshooting Step: Conduct thorough screening for sleep disorders in your study population. An overnight polysomnography (PSG) at baseline is recommended to rule out conditions like sleep apnea that could confound the results[7].
-
Problem 2: Observed increase in REM sleep duration but no functional improvement in the desired outcome (e.g., cognitive task performance).
-
Possible Cause 1: Decreased REM density.
-
Explanation: this compound has been reported to increase REM sleep duration while decreasing REM density[1][2]. REM density is thought to be associated with the restorative functions of REM sleep.
-
Troubleshooting Step: Quantify REM density in your sleep recordings. You may need to investigate if the lack of functional improvement is correlated with the decrease in REM density. Consider if the total "amount" of REM activity (a product of duration and density) is a more relevant metric for your research question.
-
-
Possible Cause 2: "Carry-over" effect.
-
Explanation: A carry-over effect of this compound has been observed on subsequent nights after discontinuation[1][2]. This could influence baseline measurements in a crossover design.
-
Troubleshooting Step: Ensure a sufficient washout period in crossover studies. The literature suggests a carry-over effect on withdrawal nights, so a washout of at least 48-72 hours should be considered and verified with baseline sleep recordings.
-
Problem 3: Difficulty in replicating previously reported magnitudes of REM sleep increase.
-
Possible Cause 1: Differences in study population.
-
Explanation: The effects of this compound have been studied in various populations, including young adults, the elderly, and individuals with mental retardation[1][2][3]. The magnitude of the effect may differ between these groups.
-
Troubleshooting Step: Carefully characterize your study population and compare it to the populations in the cited literature. Age and baseline REM sleep percentage may be significant factors.
-
-
Possible Cause 2: Differences in sleep recording and analysis methodology.
-
Troubleshooting Step: Ensure your sleep scoring is performed according to standardized criteria (e.g., AASM guidelines). The method of data analysis should also be consistent with previous studies to allow for direct comparison.
-
Experimental Protocols
Protocol 1: Dose-Response Study for REM Sleep Enhancement in a Rodent Model
-
Animal Model: Adult male Wistar rats (250-300g).
-
Housing: Individually housed with a 12:12 hour light-dark cycle. Food and water available ad libitum.
-
Surgical Implantation: Surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording for sleep staging. Allow for a 7-10 day recovery period.
-
Habituation: Habituate the animals to the recording chamber and injection procedures for at least 3 days.
-
Drug Preparation: Prepare this compound hydrogen succinate in a vehicle of 0.9% saline. Prepare fresh daily.
-
Experimental Design: A within-subjects, crossover design. Each animal receives each of the following treatments, with a 48-hour washout period between treatments:
-
Vehicle (0.9% saline)
-
This compound (Dose 1, e.g., 10 mg/kg, intraperitoneally)
-
This compound (Dose 2, e.g., 30 mg/kg, i.p.)
-
This compound (Dose 3, e.g., 100 mg/kg, i.p.)
-
-
Administration: Administer the assigned treatment at the beginning of the light period.
-
Sleep Recording: Record EEG and EMG for 6 hours post-injection.
-
Data Analysis: Score the sleep recordings in 30-second epochs into Wake, NREM, and REM sleep. Calculate the percentage of time spent in each state and the latency to the first REM sleep episode.
-
Statistical Analysis: Use a repeated-measures ANOVA to compare the effects of different doses on REM sleep parameters.
Protocol 2: Polysomnographic Assessment of this compound in Human Subjects
-
Subject Recruitment: Recruit healthy adult volunteers with no history of sleep disorders.
-
Screening: Conduct a comprehensive screening including a clinical interview, sleep questionnaires, and a baseline overnight polysomnography (PSG) to rule out any sleep pathology[7].
-
Experimental Design: A double-blind, placebo-controlled, crossover study.
-
Procedure:
-
Subjects will have two in-lab PSG recording nights, separated by a 1-week washout period.
-
On each recording night, subjects will arrive at the sleep laboratory 2 hours before their habitual bedtime.
-
Standard PSG montage will be applied.
-
One hour before "lights out," subjects will receive either a 600 mg capsule of this compound hydrogen succinate or a matching placebo[1][2].
-
Sleep will be recorded for 8 hours.
-
-
Data Analysis: Sleep recordings will be scored by a registered polysomnographic technologist according to AASM guidelines. Key variables include total sleep time, sleep efficiency, sleep latency, REM latency, and the percentage of each sleep stage.
-
Statistical Analysis: Paired t-tests will be used to compare the effects of this compound and placebo on sleep architecture.
Data Presentation
Table 1: Summary of this compound Effects on Human Sleep Architecture from Previous Studies
| Study Population | Dosage | Change in REM Sleep (%) | Change in Stage 1 & 2 Sleep | Change in REM Density | Reference |
| Healthy Young Adults | 600 mg | Significant Increase | Significant Decrease | Tendency to Decrease | [2] |
| Healthy Aged Subjects | 600 mg | Significant Increase | Not specified | Decreased | [1] |
| Mentally Retarded Subjects | 400 mg | Significant Increase | Not specified | Not specified | [3] |
Visualizations
Proposed Signaling Pathway for this compound-Induced REM Sleep Enhancement
Caption: Proposed mechanism of this compound's effect on REM sleep.
Experimental Workflow for Dosage Optimization
Caption: A typical workflow for this compound dosage optimization.
References
-
Tachibana, M., et al. (1982). Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS). Psychopharmacology, 77(4), 367-70. [Link]
-
Tachibana, M., et al. (1980). The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies. Psychopharmacology, 70(2), 117-21. [Link]
-
Gigli, G. L., et al. (1995). Long-term administration of this compound hydrogen succinate on nocturnal sleep of mentally retarded subjects: a polygraphic study versus placebo. Psychopharmacology, 117(4), 438-42. [Link]
- Okuma, T., et al. (1981). Stimulatory effect of this compound hydrogen succinate on REM sleep in normal humans. Folia Psychiatrica et Neurologica Japonica, 35(1), 81-91.
-
Gigli, G. L., et al. (1987). This compound hydrogen succinate and intensive learning sessions: effects on night sleep of Down's syndrome patients. Sleep, 10(6), 563-9. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Epistemonikos. (n.d.). The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies. Retrieved from [Link]
-
PubMed. (n.d.). [The effects of this compound hydrogen succinate (BAHS) on the sleep of the aged people (author's transl)]. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
-
Gigli, G. L., et al. (1987). This compound Hydrogen Succinate and Intensive Learning Sessions: Effects on Night Sleep of Down's Syndrome Patients. Sleep, 10(6), 563–569. [Link]
-
G-SRS. (n.d.). This compound. Retrieved from [Link]
- Grote, L., et al. (2009). Drug Treatment of REM Sleep Behavior Disorder: the Use of Drug Therapies Other Than Clonazepam. Journal of Clinical Sleep Medicine, 5(3), 235–239.
-
UCLA Health. (n.d.). How to Prepare for a Sleep Study. Retrieved from [Link]
-
Krahn, L. E., et al. (2021). Recommended protocols for the Multiple Sleep Latency Test and Maintenance of Wakefulness Test in adults: guidance from the American Academy of Sleep Medicine. Journal of Clinical Sleep Medicine, 17(12), 2489–2498. [Link]
Sources
- 1. Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term administration of this compound hydrogen succinate on nocturnal sleep of mentally retarded subjects: a polygraphic study versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound hydrogen succinate and intensive learning sessions: effects on night sleep of Down's syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Stimulatory effect of this compound hydrogen succinate on REM sleep in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uclahealth.org [uclahealth.org]
Technical Support Center: Butoctamide Formulation & Stability
From the Desk of the Senior Application Scientist
Welcome to the technical support center for Butoctamide. This guide is designed for our valued partners in research, science, and drug development. We understand that working with active pharmaceutical ingredients presents unique challenges, and our goal is to provide you with the in-depth, field-proven insights needed to ensure the stability and efficacy of your this compound formulations. This document moves beyond simple protocols to explain the fundamental principles governing this compound's behavior in aqueous solutions, empowering you to troubleshoot issues and optimize your experimental outcomes.
Part 1: Understanding this compound Instability
This section addresses the core chemical challenges you might face when formulating this compound in an aqueous environment.
Q1: My this compound solution is losing potency over time. What is the most likely cause?
The primary cause of this compound degradation in aqueous solutions is the hydrolysis of its secondary amide bond.[1][2][3][4] this compound, or N-(2-ethylhexyl)-3-hydroxybutyramide, is a fatty amide, and like most amide-containing compounds, it is susceptible to cleavage by water.[5][6]
This reaction, illustrated below, breaks the amide bond to yield two primary degradation products: 3-hydroxybutyric acid and 2-ethylhexylamine.[7][8] The loss of the parent this compound molecule directly corresponds to a loss of therapeutic activity. While amides are generally more resistant to hydrolysis than esters, the reaction rate can become significant under non-optimal conditions.[5][7]
Caption: Workflow for determining the optimal pH for this compound stability.
Buffer Selection: Once the optimal pH range is identified (often between pH 4.0 and 6.5 for many drugs)[9], select a pharmaceutically acceptable buffer with a pKa close to this value.
-
Citrate Buffers (pKa ~3.1, 4.8, 6.4): Excellent choice for pH ranges between 3 and 6.5.
-
Acetate Buffers (pKa ~4.8): Ideal for formulations requiring a pH around 4.5 to 5.5. [10]* Phosphate Buffers (pKa ~2.1, 7.2, 12.3): Suitable for near-neutral pH, but be cautious as some buffer species can catalyze degradation. [10] Avoid buffers like borate and carbonate if possible, as they have been shown to increase degradation rates for some compounds. [10]
Q4: My solution appears cloudy or has formed a precipitate. What could be the cause?
Precipitation can arise from two main sources:
-
pH-Dependent Solubility: this compound or its degradation products may have limited solubility at certain pH values. The degradation product 2-ethylhexylamine is a base and will be protonated and more soluble at lower pH. If the pH of your solution shifts, either of these compounds could precipitate.
-
Degradation Product Insolubility: One or both of the degradation products may be less soluble in your aqueous system than the parent this compound, leading to precipitation as the degradation reaction proceeds.
Troubleshooting Steps:
-
Verify pH: Immediately check the pH of your solution. If it has drifted, the buffer capacity may be insufficient.
-
Analyze the Precipitate: If possible, isolate and analyze the precipitate using techniques like HPLC or Mass Spectrometry to determine if it is the parent compound or a degradant.
-
Consider Co-solvents: If solubility is a persistent issue, consider adding a pharmaceutically acceptable co-solvent (e.g., propylene glycol, ethanol) to your formulation. However, be aware that this can also alter the stability profile and must be re-validated.
Q5: What excipients can I add to enhance the stability of my this compound formulation?
Beyond buffers, other excipients can improve stability. [11][12]* Antioxidants: While hydrolysis is the primary concern, adding antioxidants like ascorbic acid or butylated hydroxyanisole (BHA) is a good practice to prevent potential oxidative degradation. [12]* Chelating Agents: Trace metal ions in your solution can catalyze degradation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions. [13]* Complexing Agents: For some drugs, complexation with agents like cyclodextrins can physically protect the labile amide bond from water, thereby reducing the hydrolysis rate. [14] Table 1: Summary of Factors Affecting this compound Stability and Mitigation Strategies
| Factor | Impact on Stability | Recommended Mitigation Strategy |
| pH | High degradation at acidic (<4) and alkaline (>7) pH. [15] | Maintain pH in the optimal stability range (typically 4.0-6.5) using a suitable buffer (e.g., citrate, acetate). [10][9] |
| Temperature | Increased temperature exponentially increases degradation rate. [16][17] | Store solutions refrigerated (2-8°C). Avoid prolonged exposure to room temperature or heat. [5] |
| Light | Can induce photodegradation. [16] | Protect solutions from light at all times using amber vials or by covering containers with foil. [5] |
| Oxygen | Can cause oxidative degradation, though a secondary concern to hydrolysis. | Consider packaging under an inert atmosphere (e.g., nitrogen flushing) and/or adding antioxidants. [12][18] |
Part 3: Key Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Solution (Example)
This protocol describes the preparation of a 1 mg/mL this compound solution in a 50 mM citrate buffer at pH 5.0.
Materials:
-
This compound reference standard
-
Citric acid monohydrate
-
Sodium citrate dihydrate
-
Water for Injection (WFI) or equivalent high-purity water
-
Calibrated pH meter
-
Sterile amber glass vials
Procedure:
-
Buffer Preparation (50 mM Citrate, pH 5.0): a. Prepare a 50 mM solution of citric acid monohydrate (10.51 g/L). b. Prepare a 50 mM solution of sodium citrate dihydrate (14.71 g/L). c. In a calibrated beaker, add the citric acid solution and slowly titrate with the sodium citrate solution until the pH meter reads 5.00 ± 0.05.
-
This compound Solubilization: a. Accurately weigh the required amount of this compound for a final concentration of 1 mg/mL. b. In a volumetric flask, add approximately 80% of the final volume of the pH 5.0 citrate buffer. c. Add the weighed this compound to the flask. d. Mix gently (e.g., with a magnetic stirrer on a low setting) until fully dissolved. Avoid vigorous vortexing which can introduce oxygen.
-
Final Preparation & Storage: a. Once dissolved, bring the solution to the final volume with the citrate buffer. b. Filter the solution through a suitable sterile filter (e.g., 0.22 µm PVDF) into sterile amber glass vials. c. For maximum stability, consider flushing the headspace of the vials with nitrogen before sealing. d. Store the vials protected from light at 2-8°C.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
A stability-indicating method is crucial for accurately quantifying the parent drug in the presence of its degradation products. [19][20] Instrumentation & Conditions (Typical Starting Point):
-
HPLC System: Standard system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV scan of this compound (typically in the 210-230 nm range).
-
Injection Volume: 10 µL.
Method Validation: To confirm the method is stability-indicating, you must perform forced degradation studies (stress testing). [20][21]Expose this compound to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), heat, and light until 10-20% degradation is observed. [20]The HPLC method must demonstrate baseline separation between the intact this compound peak and all degradation product peaks.
References
- Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. (2018).
- The Hydrolysis of Amide.
- Discuss different methods of preventing hydrolytic degradation of pharmaceutical products. Course Hero.
- Understanding the chemical basis of drug stability and degrad
- Hydrolysis of amide products to produce pharmaceutical compounds or drug intermediates.
- Hydrolysis of Esters and Amides. (2023). Chemistry LibreTexts.
- Hydrolysis of Amides. (2016). Chemistry LibreTexts.
- Preventing Chemical Degradation of Drug Products. (2022). FTLOScience.
- How to prevent hydrolysis in a drug. (2017). Quora.
- This compound | 32838-28-1. ChemicalBook.
- A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention. (2018). Allied Academies.
- This compound | C12H25NO2 | CID 65780.
- Top 5 Factors Affecting Chemical Stability. Dickson.
- Factors affecting the stability of drugs and drug metabolites in biological m
- Excipients for Formulation Success. (2016). Pharmaceutical Technology.
- This compound. GSRS.
- Degradation kinetics in aqueous solution of cefotaxime sodium, a third-gener
- Novel approaches for stability improvement in natural medicines. (2012).
- Method development and validation of a new stability indicating HPLC and LC-APCI-MS methods for the determination of Bumetanide. Research Journal of Pharmacy and Technology.
- Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution. PubMed.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024).
- Temperature and light conditions affect stability of phenolic compounds of stored grape cane extracts. (2023).
- Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (2014).
- Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. (2022).
- Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024). MDPI.
Sources
- 1. Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ftloscience.com [ftloscience.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. This compound | C12H25NO2 | CID 65780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alliedacademies.org [alliedacademies.org]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
- 16. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Solved: Discuss different methods of preventing hydrolytic degradation of pharmaceutical product [Chemistry] [gauthmath.com]
- 19. rjptonline.org [rjptonline.org]
- 20. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Butoctamide Administration & Polysomnography
A Guide for Researchers and Drug Development Professionals
Introduction
Butoctamide, a compound noted for its unique sleep-modulating properties, presents both an opportunity and a challenge in preclinical and clinical research. Unlike the majority of hypnotic agents that typically suppress Rapid Eye Movement (REM) sleep, this compound has been demonstrated to significantly increase it.[1][2][3][4] This distinct pharmacological profile necessitates a rigorous and refined approach to polysomnography (PSG) scoring to ensure data integrity and accurate interpretation of its effects on sleep architecture.
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and troubleshooting solutions in a direct question-and-answer format to address the specific challenges you may encounter when scoring PSG data following this compound administration. Our goal is to equip your team with the expertise to navigate these nuances, ensuring your protocols are self-validating and your results are grounded in the highest standards of scientific integrity.
Section 1: Foundational Knowledge - this compound's Impact on Sleep Architecture
Understanding the expected physiological changes is the first step toward accurate scoring. This compound's primary mechanism is thought to involve the serotonergic system, which plays a crucial role in sleep regulation.[1] An increase in brain serotonin is hypothesized to secondarily promote and increase the duration of REM sleep.[1]
Caption: Proposed mechanism of this compound's effect on sleep stages.
The following table summarizes the quantitatively reported effects of this compound Hydrogen Succinate (BAHS) on key polysomnography parameters based on published clinical studies.
| PSG Parameter | Reported Effect Following this compound Administration | Source(s) |
| Total Sleep Time (TST) | Little to no significant change. | [3][5] |
| Sleep Efficiency | Little to no significant change. | [3][5] |
| Stage N1 Sleep (%) | Significant decrease. | [3][5] |
| Stage N2 Sleep (%) | Significant decrease. | [2] |
| Stage N3 (SWS) Sleep (%) | No significant effect. | [2] |
| REM Sleep (%) | Significant increase. | [1][2][3][4] |
| REM Sleep Latency | Little to no significant change. | [3][5] |
| REM Density | Tendency to decrease. | [1][3] |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses common challenges in a question-and-answer format. The guiding principle for all scoring decisions is strict adherence to the latest version of The AASM Manual for the Scoring of Sleep and Associated Events.[6][7] Pharmacological effects should be noted, but the standardized rules must be applied consistently to maintain data integrity.
Category A: Sleep Staging
Q1: The sheer volume of REM sleep after this compound administration is making it difficult to maintain scoring consistency. What is the best approach?
A1: This is the most expected challenge. The key to consistency is to rigorously apply the foundational AASM criteria for Stage R sleep without deviation. Do not allow the high prevalence of REM to influence your judgment on ambiguous epochs.
Core Criteria for Stage R (REM Sleep):
-
EEG: Low-amplitude, mixed-frequency activity.
-
EOG: Rapid eye movements, which are characteristically irregular, conjugate, and have an initial deflection time of less than 500 msec.
-
EMG: Low chin EMG tone, the lowest of the entire study.[8]
Actionable Advice:
-
Blinding: Whenever possible, scorers should be blinded to the treatment condition (placebo vs. This compound) to prevent bias.
-
Consensus Scoring: For pivotal studies, implement a two-scorer paradigm. A primary scorer analyzes the record, and a secondary, senior scorer reviews all Stage R epochs and any flagged, ambiguous epochs. Discrepancies must be resolved by consensus before finalizing the data. This process creates a self-validating system.
Q2: I am struggling to differentiate Stage R from Stage N1, particularly as some studies report this compound may decrease REM density. What are the definitive signals to rely on?
A2: This is a critical scoring challenge. Decreased REM density means fewer rapid eye movements per epoch, which can make a Stage R epoch resemble Stage N1 if the EOG is the only channel considered.[1][3]
Causality: Stage N1 is characterized by the replacement of the alpha rhythm with low-amplitude, mixed-frequency activity, often with slow eye movements.[9] Stage R has a similar EEG and low EMG, but the defining feature is the type of eye movements.
Troubleshooting Decision Tree:
-
Analyze the Chin EMG: Is the EMG tone at its lowest point in the record? If yes, the likelihood of Stage R increases. If it's only moderately reduced, consider N1.
-
Analyze the EOG:
-
Are there any true rapid eye movements, even if infrequent? The presence of even one definitive REM is a strong indicator for Stage R if the EEG and EMG criteria are also met.
-
Are the eye movements slow and rolling, with a deflection time >500 msec? This is characteristic of Stage N1.
-
-
Analyze the EEG: Look for vertex sharp waves. While they can occasionally appear in Stage N1, their absence in an epoch with low EMG tone and some eye movement activity leans the scoring toward Stage R.[8]
-
Context is Key: Review the preceding and subsequent epochs. Is the epoch part of a sustained period of low EMG tone? Transitions from a clear Stage N2 (with spindles/K-complexes) into an epoch with low EMG and no N2 features strongly suggests a transition to Stage R, even if eye movements are initially sparse.
Q3: Does this compound alter NREM graphoelements like sleep spindles or K-complexes? How should I score epochs with atypical-looking features?
A3: Currently, there is no published evidence to suggest this compound directly alters the morphology of sleep spindles or K-complexes. However, many CNS-active compounds can influence EEG activity.[10][11] Therefore, you must rely strictly on the AASM's quantitative definitions.
Actionable Advice:
-
Sleep Spindles: A spindle is defined as a train of distinct waves with a frequency of 12-14 Hz (though 11-16 Hz is also noted) with a duration of ≥0.5 seconds.[8] Do not score waves as spindles if they fall outside these frequency or duration criteria, even if they appear rhythmic.
-
K-Complexes: A K-complex is a well-delineated negative sharp wave immediately followed by a positive component, with a total duration ≥0.5 seconds. It must be visually distinct from the background EEG.
If you observe a high frequency of atypical EEG patterns, document this observation in your study notes. However, the epoch should be scored based on the features that do meet the AASM criteria. For example, an epoch with atypical rhythmic activity but no true spindles or K-complexes cannot be scored as Stage N2.
Q4: I'm observing fluctuations in chin EMG tone during what otherwise appears to be Stage R. How do I handle this?
A4: While Stage R is defined by low muscle tone, transient EMG bursts (phasic activity) are a known phenomenon and do not preclude a Stage R score. The critical factor is the tonic (sustained) EMG level.
Protocol:
-
Establish the Baseline: Identify the lowest, most stable chin EMG level in the entire recording. This is your reference for "Stage R atonia."
-
Evaluate the Epoch: Score an epoch as Stage R if the tonic EMG is at or below this established baseline for more than 50% of the epoch's duration.
-
Distinguish from Arousals: A transient increase in EMG lasting less than 3 seconds is typically considered phasic activity. An abrupt, sustained increase in EMG lasting more than 3 seconds, especially if accompanied by an EEG frequency shift, should be scored as an arousal, which would terminate the Stage R epoch.
Category B: Arousals & Other Events
Q5: Should I adjust my arousal scoring threshold, given that this compound is reported to stabilize sleep?
A5: No. Absolutely not. The AASM criteria for scoring an arousal are standardized and must be applied uniformly across all studies, regardless of pharmacological intervention.[12] Altering the scoring threshold would invalidate your data and make comparisons to baseline or placebo impossible.
The Rule: An arousal is an abrupt shift in EEG frequency (to alpha, theta, and/or frequencies >16 Hz) lasting ≥3 seconds, with at least 10 seconds of stable sleep preceding the change. In REM sleep, this must also be accompanied by an increase in submental EMG lasting at least 1 second.
Expert Insight: While this compound may "stabilize sleep," this would manifest as a lower number of scorable arousals, not a change in what defines an arousal. Your role is to objectively score the events that occur according to the manual. Documenting a reduced arousal index is a key potential finding of the study.
Q6: How should I approach scoring respiratory events in subjects administered this compound?
A6: The approach is identical to a standard PSG. The administration of a sleep-modulating drug does not change the definitions of apneas, hypopneas, or respiratory effort-related arousals (RERAs).[13][14]
Key Considerations:
-
Hypopnea Scoring: Be consistent with your chosen hypopnea definition (e.g., ≥30% drop in airflow for ≥10 seconds associated with a ≥3% desaturation or an arousal), as per AASM guidelines.[15][16]
-
No Causal Assumption: Do not assume a respiratory event is more or less significant because of the drug. Score what the physiological signals show. The final analysis will determine if this compound had any effect on the apnea-hypopnea index (AHI) or other respiratory parameters.
-
Muscle Tone: While this compound's primary effects are not on respiratory muscle function, any CNS agent could theoretically have secondary effects. Pay close attention to the standard respiratory channels (airflow, effort belts, oximetry) and score events strictly by the book.
Section 3: Best Practices & Experimental Protocols
Protocol 1: Recommended PSG Scoring Workflow for this compound Studies
This workflow is designed to maximize accuracy and minimize bias, creating a robust and self-validating scoring system.
Caption: A robust workflow for scoring PSG data in pharmacological studies.
Step-by-Step Methodology:
-
Data Acquisition: Record PSG data using standard montages as specified by the AASM.[14] Ensure high-quality biocalibrations are performed at the start and end of the recording.[12]
-
Blinding: The scorer must be blinded to the experimental condition (e.g., dose, placebo).
-
Initial Scoring Pass: Perform a full epoch-by-epoch (30-second epochs) scoring of the entire record.
-
Strict AASM Adherence: Apply sleep staging, arousal, and respiratory rules exactly as defined in the AASM Scoring Manual. Do not introduce any study-specific "rules" or modifications.
-
Flagging: If an epoch is ambiguous or does not clearly meet the criteria for a single stage, flag it and provide a comment on the nature of the ambiguity. Make a provisional score based on the dominant features.
-
Consensus Review: A second, senior scorer reviews the entire scored record, paying special attention to the flagged epochs. The two scorers then meet to discuss any discrepancies and come to a consensus score for each disputed epoch. This resolution must be documented.
-
Final Report Generation: Once consensus is reached, generate the final hypnogram and summary statistics. The report should include a note on the scoring methodology, including the consensus review process.
Protocol 2: Ensuring Inter-Scorer Reliability
-
Establish a Gold Standard: Before the study begins, have two or more scorers independently score a set of 5-10 non-study recordings.
-
Calculate Kappa: Calculate the Cohen's kappa statistic to measure inter-scorer agreement. A kappa of >0.8 is generally considered excellent.
-
Resolve Discrepancies: The scorers should review all discrepant epochs together with the AASM manual to clarify rules and align their scoring approaches.
-
Repeat as Needed: Repeat this process until a high level of agreement is consistently achieved. This ensures that when the actual study data is scored, the variability is due to the physiological signals, not scorer inconsistency.
References
-
Berry RB, Brooks R, Gamaldo CE, et al.; for the American Academy of Sleep Medicine. The AASM Manual for the Scoring of Sleep and Associated Events: Rules, Terminology and Technical Specifications. Version 2.4. Darien, IL: American Academy of Sleep Medicine; 2017. [Link]
-
American Academy of Sleep Medicine. AASM releases updated version of scoring manual. February 15, 2023. [Link]
-
American Academy of Sleep Medicine. Summary of Updates in Version 2.1 - The AASM Manual for the Scoring of Sleep and Associated Events. July 1, 2014. [Link]
-
American Academy of Sleep Medicine. AASM Scoring Manual. Accessed January 16, 2026. [Link]
-
Berry RB. AASM Scoring Manual Updates for 2017 (Version 2.4). J Clin Sleep Med. 2017;13(5):665. [Link]
-
Hayashi Y, Ohtaka H, Iijima S, Hishikawa Y. Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS). Psychopharmacology (Berl). 1982;78(3):250-5. [Link]
-
Tachibana M, Tanaka K, Umezawa Y, et al. Stimulatory effect of this compound hydrogen succinate on REM sleep in normal humans. Psychopharmacology (Berl). 1983;80(1):33-8. [Link]
-
Iijima S, Sugita Y, Teshima Y, Hishikawa Y. The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies. Psychopharmacology (Berl). 1980;70(2):117-21. [Link]
-
Epistemonikos. The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies. Epistemonikos, c5a1ba295f87d445ca9c9643d9156ed774f85405. [Link]
-
Ferini-Strambi L, Smirne S, Garancini P, Pinto P, Franceschi M. Long-term administration of this compound hydrogen succinate on nocturnal sleep of mentally retarded subjects: a polygraphic study versus placebo. Psychopharmacology (Berl). 1995;117(4):438-42. [Link]
-
Ferini-Strambi L, Smirne S, Sgariboldi M, Franceschi M. This compound hydrogen succinate and intensive learning sessions: effects on night sleep of Down's syndrome patients. Sleep. 1987;10(6):563-9. [Link]
-
Lo YL. Sleep Staging and Respiratory Scoring of Polysomnograms. In: Lo YL, ed. Clinical Neurophysiology. Springer, Singapore; 2021. [Link]
-
Foldvary-Schaefer N. The Scoring Struggle. Sleep Review. January 6, 2009. [Link]
-
Fernandez-Varela I, Crainiceanu C, Punjabi NM. Emerging challenges in the transition from manual to automated sleep scoring. J Clin Sleep Med. 2024;20(3):329-331. [Link]
-
Soria-Frisch A, Ruffini G. Challenges of Applying Automated Polysomnography Scoring at Scale. Sleep Med Clin. 2023;18(3):355-365. [Link]
-
Kushida CA, Littner MR, Morgenthaler T, et al. Practice Parameters for the Indications for Polysomnography and Related Procedures: An Update for 2005. Sleep. 2005;28(4):499-521. [Link]
-
Madaan P, Kumar R. Overview of Polysomnography, Parameters Monitored, Staging of Sleep. Medscape. November 15, 2023. [Link]
-
Vallat R, Combrisson E. A complete artificial intelligence sleep report: an important step toward automation of polysomnography analyses. Sleep. 2024;47(5):zsae062. [Link]
-
Rihel J, Prober DA. Sites of Action of Sleep and Wake Drugs: Insights from Model Organisms. Curr Top Behav Neurosci. 2015;25:39-66. [Link]
-
Slowik JM, Collen JF. Sleep Study. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; August 14, 2023. [Link]
-
Hayashi Y, Watanabe H, Okudaira N, Otomo E, Endo S. [The effects of this compound hydrogen succinate (BAHS) on the sleep of the aged people (author's transl)]. No To Shinkei. 1981;33(12):1243-50. [Link]
Sources
- 1. Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulatory effect of this compound hydrogen succinate on REM sleep in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term administration of this compound hydrogen succinate on nocturnal sleep of mentally retarded subjects: a polygraphic study versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies. [epistemonikos.org]
- 6. aasm.org [aasm.org]
- 7. aasm.org [aasm.org]
- 8. respiratory-therapy.com [respiratory-therapy.com]
- 9. aasm.org [aasm.org]
- 10. sleepreviewmag.com [sleepreviewmag.com]
- 11. Sites of Action of Sleep and Wake Drugs: Insights from Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AASM Scoring Manual Updates for 2017 (Version 2.4) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aasm.org [aasm.org]
- 14. sleep.org.au [sleep.org.au]
- 15. Polysomnography: Overview of Polysomnography, Parameters Monitored, Staging of Sleep [emedicine.medscape.com]
- 16. Sleep Study - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Minimizing Butoctamide assay interference from biological matrices
A Guide to Minimizing Interference from Biological Matrices
Welcome to the Technical Support Center for Butoctamide bioanalysis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical solutions for the challenges you may encounter when quantifying this compound in complex biological matrices. This resource is structured to offer not just procedural steps, but the scientific reasoning behind them, ensuring robust and reliable results in your research.
Introduction: The Challenge of this compound Bioanalysis
This compound, chemically known as N-(2-ethylhexyl)-3-hydroxybutanamide, is a hypnotic agent.[1] Accurate quantification of this compound in biological matrices like plasma, serum, or urine is crucial for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies.[2][3][4] However, the inherent complexity of these matrices presents a significant analytical challenge. Endogenous components such as proteins, lipids, salts, and metabolites can interfere with the assay, leading to inaccurate and unreliable results.[5][6][7]
This guide provides a comprehensive framework for troubleshooting and minimizing these interferences, ensuring the integrity of your bioanalytical data.
Troubleshooting Guide: A-Q&A Approach
This section addresses common issues encountered during the bioanalysis of this compound. Each question is followed by a detailed explanation of the potential causes and step-by-step solutions.
Q1: I'm observing a high background signal and poor peak shape in my chromatogram. What are the likely causes and how can I fix this?
A: High background and poor peak shape are often indicative of significant matrix effects, where co-eluting endogenous compounds interfere with the ionization of this compound.[5][7] This can also be caused by inadequate sample cleanup.
Immediate Steps:
-
Review Your Sample Preparation: The first line of defense against matrix effects is a robust sample preparation method.[6] If you are using a simple protein precipitation method, consider switching to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[7][8]
-
Optimize Chromatography: Ensure that your chromatographic method provides adequate separation between this compound and the interfering matrix components. Increasing the organic content of the mobile phase gradually or using a column with a different chemistry can improve separation.
In-Depth Solutions:
-
For Protein Precipitation (PPT): While quick and easy, PPT is the least selective sample preparation method. To improve it, try using different precipitation solvents (e.g., acetonitrile, methanol, or a mixture) and varying the solvent-to-sample ratio. Also, ensure complete protein crashing by vortexing thoroughly and centrifuging at a high speed.
-
Implementing Liquid-Liquid Extraction (LLE): LLE is a more selective method that can effectively remove many interfering substances. For a moderately polar compound like this compound, a solvent like methyl tert-butyl ether (MTBE) or ethyl acetate would be a good starting point. Adjusting the pH of the sample can also enhance the extraction efficiency.
-
Utilizing Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity. A reverse-phase SPE cartridge (e.g., C8 or C18) would be suitable for this compound. A typical SPE workflow involves conditioning the cartridge, loading the sample, washing away interferences with a weak solvent, and finally eluting this compound with a stronger solvent.
Workflow for Selecting a Sample Preparation Method:
Caption: Decision tree for improving sample cleanup.
Q2: My analyte recovery is inconsistent and low. How can I improve it?
A: Poor and variable recovery can stem from several factors, including incomplete extraction, analyte degradation, or irreversible binding to matrix components.
Immediate Steps:
-
Evaluate Extraction Efficiency: Spike a known concentration of this compound into a blank matrix and into the final extraction solvent. The ratio of the analyte response in the extracted matrix to the response in the clean solvent will give you the extraction recovery.
-
Assess Analyte Stability: this compound, being an amide, could be susceptible to enzymatic or chemical hydrolysis.[9] Evaluate its stability in the biological matrix at different temperatures and for varying durations.
In-Depth Solutions:
-
Improving LLE Recovery:
-
Solvent Selection: Experiment with different extraction solvents of varying polarities.
-
pH Adjustment: this compound has a secondary amide and a hydroxyl group. Adjusting the sample pH away from its pKa can improve its partitioning into the organic phase.
-
Salting Out: Adding salt (e.g., sodium chloride) to the aqueous phase can decrease the solubility of this compound and drive it into the organic layer.
-
-
Enhancing SPE Recovery:
-
Sorbent Choice: Ensure the sorbent chemistry is appropriate for this compound.
-
Elution Solvent Strength: If recovery is low, the elution solvent may not be strong enough. Increase the percentage of the organic component in the elution solvent.
-
Flow Rate: A slow and consistent flow rate during sample loading and elution ensures proper interaction with the sorbent.
-
-
Preventing Degradation:
-
Enzyme Inhibition: If enzymatic degradation is suspected, add enzyme inhibitors (e.g., sodium fluoride for esterases) to the collection tubes.
-
Temperature Control: Keep samples on ice during processing and store them at -80°C for long-term stability.
-
Q3: I suspect ion suppression is affecting my results. How can I confirm and mitigate this?
A: Ion suppression is a common issue in LC-MS/MS where co-eluting matrix components reduce the ionization efficiency of the analyte in the mass spectrometer's ion source, leading to underestimation of the analyte concentration.[5][6]
Confirmation of Ion Suppression:
The most common method to assess ion suppression is the post-column infusion experiment .
Experimental Protocol: Post-Column Infusion
-
Setup: Infuse a standard solution of this compound at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer.
-
Injection: Inject a blank, extracted biological matrix sample onto the LC column.
-
Analysis: Monitor the this compound signal. A stable baseline signal will be observed from the infused standard. Any dip or suppression in this baseline corresponds to the elution of matrix components that are causing ion suppression.
Mitigation Strategies:
-
Chromatographic Separation: The most effective way to combat ion suppression is to chromatographically separate this compound from the interfering matrix components.
-
Gradient Optimization: A longer, shallower gradient can improve the resolution of peaks.
-
Column Chemistry: Switching to a column with a different stationary phase (e.g., a phenyl-hexyl or pentafluorophenyl column) can alter the elution profile of interferences.
-
-
Sample Preparation: As discussed in Q1, a more rigorous sample preparation method like SPE can significantly reduce the amount of interfering matrix components.
-
Internal Standard Selection: Use of a stable isotope-labeled (SIL) internal standard for this compound is the gold standard for compensating for matrix effects.[8] The SIL internal standard will co-elute with this compound and experience the same degree of ion suppression, thus providing accurate quantification. If a SIL-IS is not available, a structural analog that elutes very close to this compound can be used.
Troubleshooting Ion Suppression Workflow:
Caption: Workflow for addressing ion suppression.
Frequently Asked Questions (FAQs)
Q: What are the potential metabolites of this compound that could interfere with the assay?
A: While specific metabolic studies on this compound are not extensively published, based on its structure (an N-alkyl amide with a secondary alcohol), the following metabolic pathways are likely:
-
Phase I Metabolism:
-
Phase II Metabolism:
These metabolites, particularly glucuronides, can potentially be converted back to the parent drug in the ion source of the mass spectrometer, leading to an overestimation of the this compound concentration. It is crucial to have a chromatographic method that can separate this compound from its potential metabolites.
Q: Are there any endogenous compounds that are structurally similar to this compound and could cause interference?
A: Yes, the human body has a class of endogenous signaling molecules called fatty acid amides , such as oleamide and anandamide.[17][18] These compounds share a similar structural motif with this compound and could potentially co-elute and interfere with the assay, especially if the mass spectrometer settings are not highly specific. High-resolution mass spectrometry or tandem mass spectrometry (MS/MS) with specific transitions for this compound is essential to ensure selectivity.[19]
Q: What are the key parameters to consider for bioanalytical method validation for this compound?
A: According to regulatory guidelines from agencies like the FDA, a bioanalytical method validation should include the following key parameters:[2][3][20][21]
| Parameter | Description |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |
| Accuracy | The closeness of the measured value to the true value. |
| Precision | The degree of scatter between a series of measurements. |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. |
| Recovery | The efficiency of the extraction procedure. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. |
Q: My lab uses a lot of plastic consumables. Could this be a source of interference?
A: Absolutely. Plasticizers and slip agents from plastic labware (e.g., pipette tips, centrifuge tubes) can leach into your samples and cause significant interference.[22][23] One common interferent is oleamide , which is structurally similar to this compound.[22][23] To minimize this, use high-quality, low-leachable plasticware or, where possible, glass consumables. Always run a "process blank" (a blank matrix sample that goes through the entire sample preparation procedure) to check for interferences from your reagents and consumables.
References
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Weaver, R. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Retrieved January 16, 2026, from [Link]
-
Dong, M. W. (2014b, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. Retrieved January 16, 2026, from [Link]
-
Jain, R. (2022, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved January 16, 2026, from [Link]
-
Xu, R. N. (2020, December 16). Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis. Retrieved January 16, 2026, from [Link]
-
Krvavc, M. (2020, February 7). Interference of oleamide with analytical and bioassay results. Nature. Retrieved January 16, 2026, from [Link]
-
Merkler, D. J. (2011, March 23). Fatty Acid Amide Signaling Molecules. PubMed Central. Retrieved January 16, 2026, from [Link]
-
Tse, M. K. (2022, May 20). N-Dealkylation of Amines. PubMed Central. Retrieved January 16, 2026, from [Link]
-
Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. (2018, February 5). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
- Krvavc, M., et al. (2020). Interference of oleamide with analytical and bioassay results.
-
Dadgar, D. (2014, March 4). Bioanalytical Method Validation and Its Pharmaceutical Application- A Review. Walsh Medical Media. Retrieved January 16, 2026, from [Link]
-
Valcourt, B. (n.d.). Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. Lab Manager. Retrieved January 16, 2026, from [Link]
-
(n.d.). Retrieved January 16, 2026, from [Link]
- Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. African Journal of Pharmacy and Pharmacology.
-
The in vivo glucuronidation of buprenorphine and norbuprenorphine determined by liquid chromatography-electrospray ionization-tandem mass spectrometry. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Merkler, D. J. (2018, November 12). Binding-based proteomic profiling and the fatty acid amides. OAText. Retrieved January 16, 2026, from [Link]
-
Biochemistry, Biotransformation. (2023, August 14). StatPearls. Retrieved January 16, 2026, from [Link]
-
An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. (n.d.). IJSAT. Retrieved January 16, 2026, from [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018, May 24). FDA. Retrieved January 16, 2026, from [Link]
-
Glucuronidation. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Metabolic pathways of tolbutamide. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Amide hydrolysis of a novel chemical series of microsomal prostaglandin E synthase-1 inhibitors induces kidney toxicity in the rat. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. (2021, October 26). PLOS ONE. Retrieved January 16, 2026, from [Link]
-
Enzymatic synthesis of fatty acid amides using microbial lipids as acyl group-donors and their biological activities. (2020, September 15). bioRxiv. Retrieved January 16, 2026, from [Link]
-
Biosynthesis of Drug Glucuronide Metabolites in the Budding Yeast Saccharomyces cerevisiae. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Anandamide hydrolysis: a new target for anti-anxiety drugs? (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Simultaneous Degradation Study of Isomers in Human Plasma by HPLC-MS/MS and Application of LEDA Algorithm for Their Characterization. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Modulation of anxiety through blockade of anandamide hydrolysis. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. (2022, August 8). Domainex. Retrieved January 16, 2026, from [Link]
Sources
- 1. This compound | C12H25NO2 | CID 65780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
- 4. ijsat.org [ijsat.org]
- 5. Rapid and simple multi-analyte LC-MS/MS method for the determination of benzodiazepines and Z-hypnotic drugs in blood samples: Development, validation and application based on three years of toxicological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amide hydrolysis of a novel chemical series of microsomal prostaglandin E synthase-1 inhibitors induces kidney toxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methyl-hydroxylation and subsequent oxidation to produce carboxylic acid is the major metabolic pathway of tolbutamide in chimeric TK-NOG mice transplanted with human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anandamide hydrolysis: a new target for anti-anxiety drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The in vivo glucuronidation of buprenorphine and norbuprenorphine determined by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Glucuronidation - Wikipedia [en.wikipedia.org]
- 15. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biosynthesis of Drug Glucuronide Metabolites in the Budding Yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oatext.com [oatext.com]
- 19. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. japsonline.com [japsonline.com]
- 21. fda.gov [fda.gov]
- 22. Interference of oleamide with analytical and bioassay results - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of Butoctamide
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Butoctamide. This guide is designed to provide in-depth, practical solutions to the challenges associated with its oral delivery. We understand that achieving optimal therapeutic efficacy is paramount, and this often begins with overcoming the hurdles of oral bioavailability. This document provides FAQs for initial diagnosis and comprehensive troubleshooting guides with detailed experimental protocols to help you navigate your formulation development.
PART 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions researchers face when initiating a project on this compound oral formulation.
Q1: What are the primary obstacles to achieving high oral bioavailability with this compound?
Based on its chemical structure, N-(2-ethylhexyl)-3-hydroxybutanamide (MW: 215.33 g/mol )[1][2], and a computed XLogP3 of 2.4[1], this compound is a moderately lipophilic molecule. Such compounds frequently exhibit poor aqueous solubility, which is often the rate-limiting step for absorption in the gastrointestinal (GI) tract. Therefore, the primary suspected obstacle is solubility-limited absorption . A secondary, though less likely, challenge could be poor intestinal membrane permeability or significant first-pass metabolism.
Q2: How can I determine the specific bioavailability challenge for my this compound sample? Is it a solubility or permeability issue?
To select the most effective enhancement strategy, you must first diagnose the root cause of poor bioavailability. This is best achieved by determining this compound's Biopharmaceutics Classification System (BCS) class. The BCS framework classifies drugs based on their aqueous solubility and intestinal permeability[3].
-
Step 1: Determine Aqueous Solubility.
-
Protocol: Conduct a shake-flask solubility study following OECD Guideline 105. Equilibrate an excess amount of this compound powder in various aqueous media (pH 1.2, 4.5, and 6.8) at 37°C for 24-48 hours. Subsequently, filter the suspension and analyze the supernatant concentration using a validated HPLC method.
-
Interpretation: A drug is considered "highly soluble" if its highest single therapeutic dose is soluble in ≤250 mL of aqueous media over the physiological pH range[3]. Given the 600 mg dose used in some human studies for the succinate salt, this will be a key benchmark.
-
-
Step 2: Determine Intestinal Permeability.
-
Protocol: The gold standard in vitro model is the Caco-2 cell monolayer permeability assay. These cells, derived from human colon adenocarcinoma, differentiate to form a monolayer that mimics the intestinal epithelium. Measure the transport of this compound from the apical (gut lumen) to the basolateral (blood) side.
-
Interpretation: A drug is considered "highly permeable" if its extent of absorption in humans is ≥85-90%. In the Caco-2 model, this typically corresponds to an apparent permeability coefficient (Papp) comparable to that of a high-permeability reference compound like metoprolol.
-
The results of these two experiments will guide your formulation strategy as illustrated in the diagram below.
Caption: Decision workflow for selecting a formulation strategy.
Q3: My preliminary data suggests this compound is poorly soluble. What are the most promising formulation approaches?
If you've confirmed low aqueous solubility (implying a BCS Class II or IV classification), the goal is to increase the dissolution rate and/or the concentration of dissolved drug in the GI tract. The three most robust and widely adopted strategies for this scenario are:
-
Nanosizing: Reducing particle size to the nanometer range dramatically increases the surface area-to-volume ratio, thereby enhancing dissolution velocity according to the Noyes-Whitney equation.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymeric carrier in its amorphous (non-crystalline) state. The amorphous form has higher free energy and transiently achieves a much higher "apparent" solubility than the stable crystalline form.
-
Lipid-Based Formulations (LBFs): Dissolving the lipophilic this compound in a mixture of oils, surfactants, and co-solvents. These formulations, particularly Self-Micro/Nano-Emulsifying Drug Delivery Systems (SMEDDS/SNEDDS), form fine oil-in-water emulsions upon gentle agitation in GI fluids, presenting the drug in a solubilized state ready for absorption.
The following troubleshooting guides provide detailed protocols for these advanced techniques.
PART 2: Troubleshooting Guides & Experimental Protocols
This section is divided into strategies based on the likely challenge of low solubility.
Guide A: Enhancing Solubility & Dissolution Rate
-
Causality & Rationale: This technique uses mechanical attrition to break down large drug crystals into nanoparticles. The resulting high surface area promotes faster dissolution. Stabilizers (polymers and/or surfactants) are crucial to adsorb onto the particle surface and prevent aggregation through steric or electrostatic repulsion.
-
Detailed Step-by-Step Protocol:
-
Screening Stabilizers: Prepare 1-2% (w/v) solutions of various stabilizers (e.g., Poloxamer 188, HPMC, PVP K30, Docusate Sodium) in purified water.
-
Slurry Preparation: Disperse 5% (w/w) this compound into each stabilizer solution. The addition of a small amount of an antifoaming agent may be necessary.
-
Milling: Add the slurry to a laboratory-scale media mill (e.g., planetary ball mill or a dedicated bead mill) charged with milling media (e.g., yttria-stabilized zirconium oxide beads, 0.2-0.5 mm diameter).
-
Process Parameters: Mill at a set temperature (e.g., 5-10°C to minimize degradation) and speed (e.g., 2000-4000 rpm) for 2-8 hours.
-
Particle Sizing: Withdraw samples periodically (e.g., every 30 minutes) and measure the particle size distribution using Dynamic Light Scattering (DLS) or Laser Diffraction (LD). The target is typically a mean particle size (Z-average) below 500 nm with a Polydispersity Index (PDI) < 0.3.
-
Separation & Drying: Once the target particle size is reached, separate the nanosuspension from the milling media. The resulting suspension can be used as a liquid dosage form or dried (e.g., by freeze-drying or spray-drying) with a cryo/lyoprotectant (e.g., trehalose, mannitol) to produce a solid powder for reconstitution.
-
-
Troubleshooting Common Issues:
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Particle size does not decrease | Insufficient milling energy; Inappropriate media size. | Increase milling speed/time. Use smaller milling beads. |
| Particle aggregation/settling | Inadequate stabilizer concentration or type. | Screen different stabilizers; Increase stabilizer concentration. |
| Crystal growth during storage | Ostwald ripening (growth of larger particles at the expense of smaller ones). | Optimize the stabilizer blend (e.g., combine a polymer with a surfactant). |
| Product degradation | Mechanical or thermal stress during milling. | Reduce milling temperature; check for chemical incompatibility with stabilizers. |
-
Causality & Rationale: By dispersing this compound within a polymer matrix at a molecular level, you prevent the formation of the stable, low-solubility crystal lattice. This high-energy amorphous form can dissolve to create a supersaturated solution in the gut, which provides a powerful driving force for absorption.
-
Detailed Step-by-Step Protocol:
-
Polymer & Solvent Selection: Select a polymer with good miscibility with this compound (e.g., PVP K30, HPMC-AS, Soluplus®). Choose a common volatile solvent that dissolves both the drug and the polymer (e.g., methanol, acetone, dichloromethane).
-
Solution Preparation: Prepare solutions with varying drug-to-polymer ratios (e.g., 1:1, 1:2, 1:4 w/w). A typical total solid content is 5-10% (w/v).
-
Evaporation: Use a rotary evaporator (rotovap) to remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C). This should be done until a dry film or solid mass is formed.
-
Secondary Drying: Transfer the product to a vacuum oven and dry for 24 hours at 40°C to remove residual solvent.
-
Characterization:
-
Confirm Amorphous State: Analyze the ASD powder using Differential Scanning Calorimetry (DSC) (absence of a melting endotherm) and Powder X-Ray Diffraction (PXRD) (presence of a diffuse halo instead of sharp Bragg peaks).
-
Assess Performance: Conduct in vitro dissolution testing in simulated intestinal fluid (FaSSIF). An amorphous system should show a rapid and high degree of supersaturation followed by a gradual precipitation (the "parachute" effect).
-
-
-
Troubleshooting Common Issues:
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Drug recrystallizes on storage | Poor drug-polymer miscibility; High humidity; Insufficient polymer ratio. | Screen for polymers with stronger drug-polymer interactions (e.g., via hydrogen bonding). Increase the polymer ratio. Store in desiccated conditions. |
| Phase separation (drug-rich domains) | Drug loading is too high for the chosen polymer. | Decrease the drug loading. Select a polymer with higher solubilization capacity for this compound. |
| Slow dissolution ("gel-limited") | The polymer forms a viscous gel layer that impedes drug release. | Use a lower molecular weight grade of the polymer or switch to a less gelling polymer. |
-
Causality & Rationale: SMEDDS are isotropic mixtures of oil, surfactant, and a co-surfactant/co-solvent that spontaneously form a fine oil-in-water microemulsion (droplet size < 100 nm) upon introduction into aqueous media under gentle agitation. This compound, being lipophilic, is pre-dissolved in the lipid phase and is delivered in this solubilized form directly to the site of absorption.
Caption: Mechanism of bioavailability enhancement by SMEDDS.
-
Detailed Step-by-Step Protocol:
-
Excipient Screening:
-
Oil Phase: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS, medium-chain triglycerides). Select the oil with the highest solubilizing capacity.
-
Surfactant & Co-surfactant: Screen surfactants (e.g., Kolliphor EL, Tween 80) and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497) for their ability to emulsify the selected oil phase.
-
-
Constructing Ternary Phase Diagrams: Prepare mixtures of oil, surfactant, and co-surfactant at a wide range of ratios (e.g., from 10:0:90 to 10:90:0, covering the entire space). For each mixture, titrate with water and visually observe the point at which a clear or bluish-white microemulsion forms. Plot these points on a ternary phase diagram to identify the optimal microemulsion region.
-
Formulation Preparation: Select a ratio from the optimal region of the phase diagram. Dissolve the required amount of this compound in the oil/surfactant/co-surfactant mixture with gentle stirring and slight warming if necessary.
-
Characterization:
-
Emulsification Performance: Dilute 1 mL of the SMEDDS formulation into 250 mL of water/simulated GI fluids. The system should emulsify in under 1 minute.
-
Droplet Size & PDI: Measure the droplet size and PDI of the resulting emulsion using DLS. A droplet size < 100 nm with a PDI < 0.3 is desirable.
-
Thermodynamic Stability: Centrifuge the diluted emulsion (e.g., at 5000 rpm for 30 min) and subject it to freeze-thaw cycles. The formulation should show no signs of phase separation or drug precipitation.
-
-
-
Hypothetical Pharmacokinetic Data Comparison:
The table below illustrates the potential improvements in pharmacokinetic parameters that can be achieved with these advanced formulation strategies compared to a simple aqueous suspension of this compound.
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 150 ± 35 | 4.0 ± 1.2 | 1200 ± 250 | 100% (Reference) |
| Nanosuspension | 450 ± 90 | 2.0 ± 0.5 | 3600 ± 500 | ~300% |
| Amorphous Solid Dispersion | 700 ± 120 | 1.5 ± 0.5 | 4800 ± 650 | ~400% |
| SMEDDS | 950 ± 150 | 1.0 ± 0.3 | 6600 ± 800 | ~550% |
| (Note: Data are hypothetical and for illustrative purposes only.) |
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
DrugFuture. This compound. [Link]
-
Hayashi, Y., et al. (1982). The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies. Psychopharmacology, 77(4), 367-370. [Link]
-
Ipatova O.M., et al. (2010). Bioavailability of oral drug formulations and methods for its improvement. Biomeditsinskaya Khimiya, 56(1), 101-119. [Link]
-
Kippax, P., et al. (2022). Successfully Accelerating Formulation Strategies. Pharmaceutical Technology Europe. [Link]
-
Lee, J., & Lee, S. (2009). Bioavailability enhancing activities of natural compounds from medicinal plants. Journal of Medicinal Plants Research, 3(13), 1204-1211. [Link]
-
Wikipedia. Biopharmaceutics Classification System. [Link]
Sources
Technical Support Center: Addressing Vehicle Effects in In Vivo Studies of Butoctamide
Introduction
Butoctamide, chemically N-(2-ethylhexyl)-3-hydroxybutyramide, is a molecule of interest in various pharmacological studies.[1][2] As researchers increasingly investigate its potential in vivo, the challenge of proper formulation and administration becomes paramount. Poorly water-soluble compounds like this compound often necessitate the use of specialized formulation vehicles for administration in animal models.[3][4][5] However, the vehicle is not merely an inert carrier; it can exert its own biological effects, potentially confounding experimental results and leading to misinterpretation of the test compound's true activity.[3][6]
This guide serves as a technical support resource for researchers, scientists, and drug development professionals. It provides a series of troubleshooting guides and frequently asked questions (FAQs) to proactively design robust experiments and address specific issues related to vehicle effects in in vivo studies of this compound.
Section 1: Foundational Knowledge: Understanding Vehicle Effects
This section addresses the fundamental questions surrounding the role and impact of vehicles in preclinical research.
Q1: What are "vehicle effects" and why are they a critical concern in my this compound study?
Q2: How can a seemingly inert vehicle impact my experimental results?
A2: Vehicles can influence results through several mechanisms:
-
Direct Physiological & Behavioral Effects: Some common vehicles have inherent biological activity. Dimethyl sulfoxide (DMSO), for instance, can have anti-inflammatory effects and may cause neurotoxicity at higher concentrations.[3][6][8] Surfactants like Tween 80 (Polysorbate 80) can affect the central nervous system, alter locomotor activity, and have been implicated in hypersensitivity reactions.[7][9][10]
-
Altered Pharmacokinetics (PK): The vehicle can change the absorption, distribution, metabolism, and excretion (ADME) of this compound. For example, surfactants can inhibit efflux transporters like P-glycoprotein in the gut, potentially increasing the oral bioavailability of a drug.[11][12] Viscous vehicles like carboxymethylcellulose (CMC) can delay gastric emptying and slow down drug absorption.[13][14]
-
Local Irritation and Toxicity: The vehicle can cause irritation or damage at the site of administration (e.g., intraperitoneal, subcutaneous), leading to inflammation or other responses that can interfere with the study endpoints.[15][16]
Section 2: Proactive Experimental Design: Selecting and Validating Your Vehicle
Careful planning is the most effective way to mitigate vehicle-related artifacts. This section provides workflows and protocols for making informed decisions before your main study begins.
Q3: How do I select the best vehicle for my in vivo this compound study?
A3: The ideal vehicle should effectively solubilize or suspend this compound without having any biological effects of its own. The selection process is a trade-off between solubilizing power and biological inertness. Follow this decision workflow:
Caption: Workflow for selecting an appropriate vehicle.
Summary of Common Vehicles
| Vehicle | Type | Common Concentration | Potential Issues & Considerations |
| Saline (0.9% NaCl) | Aqueous Solution | N/A | Ideal, but limited by drug solubility. The gold standard if possible.[3] |
| Carboxymethylcellulose (CMC) | Aqueous Suspension | 0.5% - 2% (w/v) | Generally well-tolerated and inert.[17][18][19] Can alter absorption kinetics.[13][14] Must ensure uniform suspension. |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | <10%, as low as possible | Powerful solvent but has known biological effects (anti-inflammatory, neurotoxic).[3][6][8][20] Can enhance skin penetration.[8] |
| Polyethylene Glycol (PEG 300/400) | Co-solvent | 10% - 40% | Can cause motor impairment and potential renal toxicity at high doses.[3][6] |
| Tween 80 (Polysorbate 80) | Surfactant | 0.1% - 5% | Can cause hypersensitivity reactions and alter behavior.[7][9] May inhibit P-gp, affecting drug PK.[10][11] |
Q4: I've chosen a vehicle. What is the essential protocol for validating it before my main experiment?
A4: You must conduct a Vehicle Tolerability Study . This is a small-scale pilot study to ensure the vehicle, at the concentration and volume you plan to use, is well-tolerated by the animal model.
Step-by-Step Protocol: Vehicle Tolerability Study
-
Animal Allocation: Assign a small number of animals (e.g., n=3-5) to a group that will receive the vehicle only. These animals should match the species, strain, sex, and age of those in your planned main study.
-
Preparation: Prepare the vehicle formulation exactly as you would for the main study (e.g., 10% DMSO in saline).
-
Administration: Administer the vehicle using the same route (e.g., intraperitoneal, oral gavage), volume, and dosing schedule intended for the main study.
-
Monitoring: Observe the animals closely for a defined period (e.g., 48-72 hours, or longer for chronic studies). Monitor for:
-
Clinical Signs: Lethargy, ruffled fur, abnormal posture, respiratory changes.
-
Behavioral Changes: Changes in locomotor activity, feeding, or drinking.[7]
-
Body Weight: Record body weight daily. A drop of >10% is a common sign of poor tolerability.[21]
-
Local Site Reactions: For injection routes, check for swelling, redness, or signs of pain.
-
-
Decision: If any significant adverse effects are observed, the vehicle is not suitable at that concentration or volume. You must reformulate (e.g., lower the co-solvent percentage) and repeat the tolerability study.[6]
Section 3: Troubleshooting Guide & FAQs
This section provides answers to common problems encountered during and after in vivo experiments.
Q5: My vehicle control group is showing an unexpected effect (e.g., weight loss, sedation). What should I do?
A5: This is a clear indication of a vehicle effect and a critical finding.
-
Do Not Ignore It: Do not proceed with data analysis by simply comparing the drug group to the problematic vehicle group.
-
Characterize the Effect: Quantify the changes observed in the vehicle group relative to a "naive" or untreated control group if you have one.
-
Consult Literature: Search for published studies reporting similar effects for your specific vehicle, concentration, and route of administration. This can help confirm your observation.[3][6][7]
-
Re-evaluate the Experiment:
-
For Future Studies: Your vehicle is not appropriate. You must go back to the selection and validation phase (Section 2) and find a more inert vehicle.
-
For a Completed Study: The data may be unsalvageable. The primary assumption of an inert vehicle has been violated. You cannot reliably subtract the vehicle effect from the drug+vehicle group to determine the true drug effect, as the drug and vehicle may have interactive effects.
-
Q6: How do I properly structure my experiment to isolate the true effect of this compound?
A6: A robust experimental design is non-negotiable. At a minimum, your study should include three groups to properly parse out vehicle effects.
Caption: Minimal experimental design for isolating drug effects.
-
Comparison A (Group 2 vs. Group 1): This comparison isolates the effect of the vehicle and the administration procedure. Any significant difference here is a vehicle effect.
-
Comparison B (Group 3 vs. Group 2): This is the most critical comparison. It isolates the true pharmacological effect of this compound , as the only difference between these groups is the presence of the drug.
Q7: The solubility of this compound is very low. I have to use a high concentration of DMSO. How can I mitigate the known effects of DMSO?
A7: This is a common challenge. While avoiding high concentrations of DMSO is preferable, if it's unavoidable, you must:
-
Keep Concentration Consistent: Ensure the final concentration of DMSO is identical across all treated groups (except the naive control). If you have multiple dose levels of this compound, the vehicle for the lowest dose group should be "topped up" with additional vehicle to match the DMSO concentration in the highest dose group.
-
Use the Absolute Minimum: Perform thorough solubility testing to determine the lowest possible percentage of DMSO that achieves a stable solution or fine suspension for your highest required dose.
-
Acknowledge and Discuss: In any publication or report, you must explicitly state the potential for DMSO to have confounding effects and discuss how your control groups help to account for this. Even with a vehicle control, be aware that DMSO can alter the PK of your compound, an effect that cannot be fully controlled for without a separate PK study.[8]
Q8: Can the vehicle interact with this compound to produce a unique effect?
A8: Yes, this is a possibility. A vehicle could alter the conformation or aggregation state of this compound, potentially affecting its interaction with its biological target. Surfactants, for instance, form micelles that encapsulate the drug, which can change how it is presented to cells and tissues.[22] While the three-group experimental design (Naive, Vehicle, Drug+Vehicle) is the standard for identifying the drug's effect in that specific formulation, it cannot rule out synergistic or antagonistic interactions between the drug and vehicle. If such an interaction is suspected, testing the drug in a second, chemically distinct vehicle could provide valuable insight.
References
- Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT.
- ResearchGate. (2014, May 27). Can we use carboxymethylcellulose as vehicle/solvent for Intraperitonial dosing in rodents?
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Gomes, M. V. M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 12-23.
- McIlwain, D. R., et al. (2002). Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and Emulphor-620. Pharmacology Biochemistry and Behavior, 72(1-2), 45-51.
- Singh, S., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 56(12), 6423–6426.
- Haque, A., et al. (2022). Recent Developments of Carboxymethyl Cellulose. Polymers, 14(13), 2729.
- Gairola, C. G. (1982).
- Abdul Hamid, K., et al. (2009). The effects of common solubilizing agents on the intestinal membrane barrier functions and membrane toxicity in rats. International Journal of Pharmaceutics, 379(1), 100-108.
- Zhang, H., & Vore, M. (2003). Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats. Pharmaceutical Research, 20(10), 1642-1646.
- Journal of Pharmacy and Pharmacology. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. Retrieved from the University of Alberta Libraries.
- Basiri, M., & Nami, M. (2016). Effects of Dimethyl Sulfoxide on Neuronal Response Characteristics in Deep Layers of Rat Barrel Cortex. Basic and Clinical Neuroscience, 7(3), 185–192.
- American Society for Microbiology. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy.
- Fritz, H., & Becker, H. (1981). The suitability of carboxymethylcellulose as a vehicle in reproductive studies. Arzneimittelforschung, 31(5), 813-815.
- Scardochio, T., et al. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Journal of Pharmaceutical Sciences.
- Roberts, M. S., & Walker, M. (1991). Vehicle effects on percutaneous absorption: in vivo and in vitro comparisons with human skin. Journal of Pharmaceutical Sciences, 80(1), 80-85.
- ResearchGate. (2013). Vehicle selection for nonclinical oral safety studies.
- ResearchGate. (2012). Carboxymethylcellulose sodium improves the pharmacodynamics of 1-deoxynojirimycin by changing its absorption characteristics and pharmacokinetics in rats.
- ResearchGate. (n.d.). Pharmacological Effects of Formulation Vehicles.
- Wang, Y., et al. (2012).
- ResearchGate. (2009). The effects of common solubilizing agents on the intestinal membrane barrier functions and membrane toxicity in rats.
- European Centre for Ecotoxicology and Toxicology of Chemicals. (2021). Guidance on Dose Selection. ECETOC TR No. 138.
- Gokhale, M. S., et al. (1996). Effect of vehicles and penetration enhancers on the in vitro and in vivo percutaneous absorption of methotrexate and edatrexate through hairless mouse skin. Journal of Controlled Release, 41(1-2), 143-152.
- U.S. Food and Drug Administration. (2010). M3(R2)
- National Institutes of Health. (n.d.). This compound. PubChem.
- U.S. Food and Drug Administration. (n.d.). This compound.
- Dai, Y., et al. (2021).
- Ritschel, W. A., & Kearns, G. L. (2014). Chapter 9. Physicochemical and Biological Factors Affecting In Vivo Performance of Drugs.
- Pollard, J. (2014). THE BIOLOGICAL EFFECTS OF COMMONLY USED EXCIPIENTS. Aston University.
- NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals.
- MDPI. (2021).
- National Institutes of Health. (2021). Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility.
- National Institutes of Health. (n.d.). This compound | C12H25NO2 | CID 65780. PubChem.
- U.S. Food and Drug Administration. (n.d.). This compound.
- MDPI. (2021).
Sources
- 1. This compound | C12H25NO2 | CID 65780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]
- 3. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. Effect of Tween 80 on exploratory behavior and locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publications.aston.ac.uk [publications.aston.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Carboxymethylcellulose sodium improves the pharmacodynamics of 1-deoxynojirimycin by changing its absorption characteristics and pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effects of common solubilizing agents on the intestinal membrane barrier functions and membrane toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Recent Developments of Carboxymethyl Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The suitability of carboxymethylcellulose as a vehicle in reproductive studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of Dimethyl Sulfoxide on Neuronal Response Characteristics in Deep Layers of Rat Barrel Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ecetoc.org [ecetoc.org]
- 22. pharmacylibrary.com [pharmacylibrary.com]
Technical Support Center: Optimization of Butoctamide Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the CNS delivery of Butoctamide. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to facilitate your experimental success. We understand the complexities of traversing the blood-brain barrier (BBB) and have structured this resource to address the specific challenges you may encounter with this compound, a lipophilic small molecule with therapeutic potential in the central nervous system.
Part 1: Understanding this compound's Predicted Blood-Brain Barrier Profile
This compound (N-(2-Ethylhexyl)-3-hydroxybutanamide) is a small molecule with a molecular weight of 215.33 g/mol and a predicted LogP of 2.4.[1][2] These physicochemical properties suggest that this compound has the potential to cross the BBB through passive diffusion. Its moderate lipophilicity is generally favorable for membrane permeation. However, successful CNS delivery is not solely dependent on these characteristics. Several factors can hinder its brain uptake, including rapid metabolism, plasma protein binding, and, most notably, active efflux by transporters at the BBB.
A derivative, this compound hydrogen succinate, has been observed to increase REM sleep, suggesting that the core this compound moiety can indeed cross the BBB to exert a pharmacological effect.[3][4] This provides a strong rationale for investigating and optimizing its delivery for various CNS applications.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that may arise during the initial stages of your research with this compound.
Q1: What is the most likely mechanism of this compound transport across the BBB?
A1: Based on its molecular weight (<400 Da) and predicted LogP value (2.4), the primary mechanism of this compound transport across the BBB is likely to be passive transcellular diffusion .[2] This process is driven by the concentration gradient of the free (unbound) drug between the blood and the brain. However, researchers should not rule out the possibility of interactions with influx or efflux transporters.
Q2: My in vitro BBB model shows low permeability of this compound. What are the potential reasons?
A2: Low permeability in an in vitro model, such as a Transwell assay with brain endothelial cells, can be attributed to several factors:
-
High Efflux Ratio: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound back into the luminal (blood) side.[5]
-
Poor Cell Monolayer Integrity: The tightness of the junctions between the endothelial cells is crucial for a valid in vitro BBB model. Low transendothelial electrical resistance (TEER) values can indicate a leaky barrier, leading to inaccurate permeability measurements.
-
Metabolism by Brain Endothelial Cells: The cells themselves may metabolize this compound, reducing the concentration of the parent compound that reaches the basolateral (brain) side.
-
Adsorption to Plasticware: Lipophilic compounds can sometimes adsorb to the surfaces of the experimental apparatus, leading to an underestimation of permeability.
Q3: How can I determine if this compound is a substrate for P-glycoprotein?
A3: You can perform a bi-directional transport study using an in vitro BBB model. This involves measuring the permeability of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (B-A permeability / A-B permeability) significantly greater than 2 is a strong indicator of active efflux. To confirm P-gp involvement, you can repeat the assay in the presence of a known P-gp inhibitor, such as verapamil or cyclosporin A.[6] A significant reduction in the efflux ratio in the presence of the inhibitor would confirm that this compound is a P-gp substrate.
Q4: What in vivo models are suitable for assessing this compound's brain penetration?
A4: Several in vivo models can be employed:
-
Brain Microdialysis: This technique allows for the continuous sampling of unbound this compound concentrations in the brain extracellular fluid, providing a direct measure of the pharmacologically active concentration at the target site.[7]
-
Brain Tissue Homogenate Analysis: This involves measuring the total concentration of this compound in the brain tissue after systemic administration. While it doesn't distinguish between bound and unbound drug, it provides a good overall indication of brain penetration (Kp).
-
In Situ Brain Perfusion: This method allows for the precise control of the drug concentration delivered to the brain and can be used to determine the brain uptake clearance (Cl_up).
Part 3: Troubleshooting Guides
This section provides detailed troubleshooting guides for common experimental challenges encountered when optimizing this compound delivery across the BBB.
Guide 1: Low Brain-to-Plasma Concentration Ratio (Kp) in In Vivo Studies
Issue: You have administered this compound systemically to your animal model, but the concentration in the brain is significantly lower than in the plasma, resulting in a low Kp value.
| Potential Cause | Troubleshooting Steps | Rationale |
| High Plasma Protein Binding | Determine the fraction of unbound this compound in plasma using techniques like equilibrium dialysis or ultrafiltration. | Only the unbound fraction of a drug is available to cross the BBB. High plasma protein binding can severely limit brain penetration. |
| Active Efflux at the BBB | Co-administer this compound with a broad-spectrum efflux transporter inhibitor (e.g., probenecid) or a specific P-gp inhibitor (e.g., tariquidar) and compare the brain concentrations to those without the inhibitor. | Inhibition of efflux transporters will increase the net influx of this compound into the brain if it is a substrate.[8] |
| Rapid Systemic Metabolism | Analyze plasma samples at various time points to determine the pharmacokinetic profile of this compound. A short half-life may indicate rapid metabolism. | If this compound is cleared from the circulation too quickly, it will not have sufficient time to accumulate in the brain. |
| Poor Intrinsic Permeability | Re-evaluate the in vitro permeability using a well-validated BBB model. If intrinsic permeability is genuinely low, formulation strategies may be necessary. | While its LogP suggests good permeability, experimental validation is crucial. |
Guide 2: High Variability in Experimental Data
| Potential Cause | Troubleshooting Steps | Rationale |
| Inconsistent In Vitro Model Quality | Regularly monitor the TEER values of your cell monolayers to ensure consistent barrier tightness. Standardize cell seeding density and culture conditions. | A consistent and tight barrier is essential for reproducible in vitro permeability data. |
| Inaccurate Dosing in Animals | Ensure accurate and consistent administration of this compound in your animal studies. For intravenous injections, check for proper catheter placement. | Dosing errors are a common source of variability in in vivo experiments. |
| Issues with Bioanalytical Method | Validate your analytical method for quantifying this compound in plasma and brain tissue. This includes assessing linearity, accuracy, precision, and stability. | A robust and validated bioanalytical method is critical for obtaining reliable concentration data.[9] |
| Inter-animal Variability | Increase the number of animals per group to improve statistical power. Ensure that animals are of a similar age and weight. | Biological variability is inherent in in vivo studies; increasing the sample size can help to mitigate its impact. |
Part 4: Experimental Protocols and Workflows
This section provides a detailed, step-by-step methodology for a key experiment in assessing this compound's BBB permeability.
Protocol: In Vitro Bidirectional Transport of this compound Across a Brain Endothelial Cell Monolayer
Objective: To determine if this compound is a substrate for active efflux transporters at the BBB.
Materials:
-
Transwell inserts with microporous membranes (e.g., 0.4 µm pore size)
-
24-well plates
-
Human cerebral microvascular endothelial cells (hCMEC/D3) or other suitable brain endothelial cell line
-
Cell culture medium and supplements
-
This compound stock solution
-
Lucifer yellow (paracellular marker)
-
Hank's Balanced Salt Solution (HBSS)
-
LC-MS/MS or other suitable analytical method for this compound quantification
Workflow Diagram:
Caption: Workflow for in vitro bidirectional transport assay.
Procedure:
-
Cell Seeding: Seed the brain endothelial cells onto the Transwell inserts at a predetermined density.
-
Cell Culture: Culture the cells until a confluent monolayer is formed. This can take several days.
-
Barrier Integrity Check: Measure the TEER of the cell monolayers. Only use inserts with TEER values above a pre-defined threshold.
-
Pre-incubation: Wash the monolayers with pre-warmed HBSS and pre-incubate for 30 minutes at 37°C.
-
Transport Assay (Apical to Basolateral - A-B):
-
Add HBSS containing a known concentration of this compound and Lucifer yellow to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate for 60 minutes at 37°C with gentle shaking.
-
At the end of the incubation, collect samples from the basolateral chamber.
-
-
Transport Assay (Basolateral to Apical - B-A):
-
Add HBSS containing the same concentration of this compound and Lucifer yellow to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Incubate and collect samples from the apical chamber as described above.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
Measure the fluorescence of Lucifer yellow to assess the integrity of the paracellular barrier during the experiment.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (Papp B-A / Papp A-B).
-
Expected Results and Interpretation:
| Efflux Ratio | Interpretation |
| ~ 1 | Passive diffusion is the dominant mechanism. |
| > 2 | Active efflux is likely occurring. |
| < 0.5 | Active influx may be occurring. |
Part 5: Advanced Strategies for Enhancing this compound Delivery
If passive delivery of this compound is insufficient, several advanced strategies can be explored to enhance its brain penetration.
1. Nanoparticle-Based Delivery Systems:
Encapsulating this compound into nanoparticles (e.g., liposomes, polymeric nanoparticles) can offer several advantages:
-
Protection from Metabolism: The nanoparticle shell can protect this compound from enzymatic degradation in the bloodstream.
-
Reduced Efflux: Nanoparticles can mask this compound from recognition by efflux transporters.
-
Targeted Delivery: The surface of the nanoparticles can be functionalized with ligands (e.g., transferrin, insulin) that bind to receptors on the BBB, facilitating receptor-mediated transcytosis.
Workflow for Nanoparticle Formulation and Evaluation:
Caption: Nanoparticle formulation and evaluation workflow.
2. Chemical Modification (Prodrug Approach):
Temporarily modifying the structure of this compound to create a more lipophilic prodrug can enhance its passive diffusion across the BBB. Once in the brain, the modifying group would be cleaved by brain-specific enzymes to release the active this compound.
3. Co-administration with Efflux Inhibitors:
For clinical applications, co-administering this compound with a safe and specific inhibitor of relevant efflux transporters could be a viable strategy to increase its brain concentration. However, this approach requires careful consideration of potential drug-drug interactions and systemic side effects.
Part 6: Conclusion
Optimizing the delivery of this compound across the blood-brain barrier is a multifaceted challenge that requires a systematic and evidence-based approach. By understanding the physicochemical properties of this compound, anticipating potential barriers such as active efflux, and employing a rigorous experimental and troubleshooting framework, researchers can significantly enhance the prospects of translating this promising molecule into an effective CNS therapeutic. This guide provides a foundation for your research, and we encourage you to adapt and refine these strategies based on your specific experimental findings.
References
-
This compound. (n.d.). In The Merck Index Online. Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
-
Römermann, K., et al. (2017). Multiple blood-brain barrier transport mechanisms limit bumetanide accumulation, and therapeutic potential, in the mammalian brain. Neuropharmacology, 117, 253-264. [Link]
-
This compound. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Hayashi, Y., et al. (1982). Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS). Psychopharmacology, 77(4), 367-370. [Link]
-
The future of CNS drug development: signs of real progress. (2025). Drug Discovery World. [Link]
-
Hayashi, Y., et al. (1979). The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies. Psychopharmacology, 62(3), 291-295. [Link]
-
Tsuji, A., et al. (1998). Efflux transport of tolbutamide across the blood-brain barrier. Journal of Pharmacy and Pharmacology, 50(10), 1127-1133. [Link]
-
Gkeka, P., & Prima, E. (2015). A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations. Biophysical Journal, 108(5), 1044-1055. [Link]
-
Tentative Identification of Phytochemicals from Smilax glabra and Smilax corbularia Extracts by LC-QTOF/MS and Their Bioactive Potential. (2022). Molecules. [Link]
-
Improved prediction of blood–brain barrier permeability through machine learning with combined use of molecular property-based descriptors and fingerprints. (2015). Journal of Cheminformatics. [Link]
-
This compound. (n.d.). In Global Substance Registration System. U.S. Food and Drug Administration. Retrieved January 16, 2026, from [Link]
-
Crivori, P., et al. (2000). Predicting Blood-Brain Barrier Permeation from Three-Dimensional Molecular Structure. Journal of Medicinal Chemistry, 43(11), 2204-2216. [Link]
-
Uptake Transporters at the Blood–Brain Barrier and Their Role in Brain Drug Disposition. (2023). Pharmaceutics. [Link]
-
Challenges and Opportunities in CNS Drug Development. (2024). Simbec-Orion. [Link]
-
Podlogar, B. L., et al. (2007). New Predictive Models for Blood—Brain Barrier Permeability of Drug-like Molecules. Journal of Pharmaceutical Sciences, 96(11), 3031-3043. [Link]
-
Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). Molecules. [Link]
-
Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). Molecules. [Link]
-
Terasaki, T., & Hosoya, K. (2001). The blood-brain barrier efflux transporters as a detoxifying system for the brain. Advanced Drug Delivery Reviews, 49(3), 287-313. [Link]
-
Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives. (2014). National Academies Press (US). [Link]
-
Challenges and Opportunities - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System. (2011). National Academies Press (US). [Link]
-
de Lange, E. C. (2004). Blood-Brain Barrier Active Efflux Transporters: ATP-Binding Cassette Gene Family. AAPS PharmSci, 6(3), e24. [Link]
-
A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations. (2015). Biophysical Journal. [Link]
-
Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System: Workshop Summary. (2011). National Academies Press (US). [Link]
-
Drug Delivery to the Brain: Recent Advances and Unmet Challenges. (2021). Pharmaceutics. [Link]
-
Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. (2021). Pharmaceutics. [Link]
-
Why Are the Majority of Active Compounds in the CNS Domain Natural Products? A Critical Analysis. (2018). Journal of Medicinal Chemistry. [Link]
-
Interaction of Plant Extracts with Central Nervous System Receptors. (2017). Current Neuropharmacology. [Link]
-
Accessing Lipophilicity and Biomimetic Chromatography Profile of Biologically Active Ingredients of Botanicals Used in the Treatment of Inflammatory Bowel Disease. (2022). Molecules. [Link]
-
The role of the efflux transporter, P‐glycoprotein, at the blood–brain barrier in drug discovery. (2022). British Journal of Pharmacology. [Link]
-
Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier. (2001). Clinical and Experimental Pharmacology and Physiology. [Link]
-
A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). (2016). Analytical Methods. [Link]
-
Nanoparticles as Blood–Brain Barrier Permeable CNS Targeted Drug Delivery Systems. (2011). Journal of Controlled Release. [Link]
-
Induction of P-glycoprotein overexpression in brain endothelial cells as a model to study blood-brain barrier efflux transport. (2024). Frontiers in Neuroscience. [Link]
-
Nanoparticles as blood-brain barrier permeable cns targeted drug delivery systems. (2011). Journal of Controlled Release. [Link]
-
Efflux transport of tolbutamide across the blood-brain barrier. (1998). Journal of Pharmacy and Pharmacology. [Link]
-
Transport Mechanisms at the Blood–Brain Barrier and in Cellular Compartments of the Neurovascular Unit: Focus on CNS Delivery of Small Molecule Drugs. (2021). Pharmaceutics. [Link]
-
Improving CNS Delivery to Brain Metastases by Blood-Tumor Barrier Disruption. (2019). Trends in Cancer. [Link]
-
In Vitro Study of the Blood–Brain Barrier Transport of Natural Compounds Recovered from Agrifood By-Products and Microalgae. (2021). Pharmaceutics. [Link]
-
Glutamate Induces Blood–Brain Barrier Permeability through Activation of N-Methyl-D-Aspartate Receptors. (2016). eNeuro. [Link]
-
Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery. (2022). Pharmaceutics. [Link]
-
Current approaches to enhance CNS delivery of drugs across the brain barriers. (2014). International Journal of Nanomedicine. [Link]
-
Formulations for Intranasal Delivery of Pharmacological Agents to Combat Brain Disease: A New Opportunity to Tackle GBM? (2018). Pharmaceutics. [Link]
-
Analytical Techniques to Investigate the Neurochemical Basis of Behavior. (2019). eScholarship, University of California. [Link]
-
Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. (2022). Journal of Medicinal Chemistry. [Link]
-
Tuning Properties for Blood-Brain Barrier Permeation: A Statistics-Based Analysis. (2020). ACS Chemical Neuroscience. [Link]
-
Validated methods for determination of neurotransmitters and metabolites in rodent brain tissue and extracellular fluid by reversed phase UHPLC-MS/MS. (2018). Journal of Chromatography B. [Link]
-
Quantification of endogenous neurotransmitters and related compounds by liquid chromatography coupled to tandem mass spectrometry. (2018). Journal of Chromatography B. [Link]
-
Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of neurotransmitters in rat brain tissue exposed to 4'-fluoro-α-PHP. (2021). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Blood–Brain Barrier Permeability Study of Potential Neuroprotective Compounds Recovered From Plants and Agri-Food by-Products. (2021). Frontiers in Nutrition. [Link]
Sources
- 1. This compound [drugfuture.com]
- 2. This compound | C12H25NO2 | CID 65780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blood-Brain Barrier Active Efflux Transporters: ATP-Binding Cassette Gene Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efflux transport of tolbutamide across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple blood-brain barrier transport mechanisms limit bumetanide accumulation, and therapeutic potential, in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Challenges and Opportunities - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The blood-brain barrier efflux transporters as a detoxifying system for the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Butoctamide Sleep Studies
This guide is designed for researchers, scientists, and drug development professionals investigating the sleep-modulating effects of Butoctamide. Inconsistent results in sleep studies can be a significant source of frustration, leading to delays and ambiguity in research findings. This technical support center provides a structured approach to troubleshooting common issues, rooted in scientific principles and practical field experience. Our goal is to empower you to conduct robust, reproducible experiments with this compound.
Introduction to this compound
This compound, also known as this compound hydrogen succinate (BAHS), is a hypnotic agent that has been shown to uniquely increase Rapid Eye Movement (REM) sleep, unlike many other hypnotics that tend to suppress it.[1][2][3] Its chemical designation is N-(2-Ethylhexyl)-3-hydroxybutanamide.[4][5][6] This distinct pharmacological profile makes it a compound of interest for various sleep-related research. However, achieving consistent and interpretable results requires careful attention to experimental design and execution.
Part 1: Understanding the Science - FAQs on this compound's Mechanism and Properties
This section addresses fundamental questions about this compound, providing the scientific context needed to troubleshoot effectively.
Q1: What is the proposed mechanism of action for this compound's effect on REM sleep?
The leading hypothesis is that this compound may increase REM sleep by modulating serotonergic pathways in the brain.[1] It is suggested that this compound increases serotonin levels, which in turn secondarily promotes REM sleep.[1] Understanding this proposed mechanism is crucial, as any experimental factor that influences serotonin signaling could potentially impact the effects of this compound.
Diagram: Proposed Serotonergic Pathway of this compound Action
Caption: A systematic approach to troubleshooting compound-related issues.
Category 2: Subject and Environmental Factors
The physiological state of the animal subjects and their environment are critical variables.
Q1: I am observing high inter-individual variability in the response to this compound. What factors should I consider?
-
Animal Strain and Genetics: Different rodent strains can have varying metabolic rates and sensitivities to pharmacological agents. Ensure you are using a consistent and well-characterized strain.
-
Age and Sex: The age and sex of the animals can influence drug metabolism and sleep patterns. These variables should be consistent within and across your experimental groups.
-
Health Status: Ensure all animals are healthy and free from any underlying conditions that could affect sleep. A proper acclimation period is crucial.
-
Diet and Gut Microbiome: Diet can influence drug metabolism. Ensure a consistent diet is provided to all animals. The gut microbiome can also play a role in drug metabolism, though this is a more complex variable to control.
Q2: My animals are not showing consistent sleep patterns even at baseline. How can I improve this?
-
Acclimation Period: A sufficient acclimation period to the recording environment (e.g., recording chambers, tethering) is essential to minimize stress-induced sleep disturbances.
-
Environmental Control:
-
Light-Dark Cycle: Maintain a strict and consistent light-dark cycle.
-
Temperature and Humidity: The ambient temperature and humidity should be kept within the thermoneutral zone for the species being studied.
-
Noise and Vibration: The recording room should be free from excessive noise and vibration.
-
Category 3: Technical and Methodological Issues
Flaws in the data acquisition and analysis pipeline can be a major source of inconsistency.
Q1: I am seeing a lot of artifacts in my EEG/EMG recordings. How can I troubleshoot this?
-
Electrode Impedance: High and unstable electrode impedances are a common cause of artifacts. Aim for low and stable impedances (typically <5 kΩ).
-
Signal Quality:
-
60 Hz Noise: Ensure proper grounding of all equipment to minimize electrical interference.
-
Movement Artifacts: Secure the head-stage and tether to prevent excessive movement and cable artifacts.
-
Sweat Artifacts: Maintain a cool and stable room temperature to minimize sweating, which can affect electrode contact.
-
-
Biocalibrations: Perform biocalibrations before each recording to ensure all channels are functioning correctly.
Q2: My sleep scoring seems subjective and inconsistent. How can I improve the reliability of my analysis?
-
Standardized Scoring Criteria: Adhere to established and standardized criteria for sleep scoring in your chosen animal model.
-
Blinded Scoring: The person scoring the sleep data should be blinded to the experimental conditions to prevent bias.
-
Inter-scorer Reliability: If multiple individuals are scoring data, establish and regularly check for high inter-scorer reliability.
-
Automated Scoring Software: Consider using validated automated sleep scoring software to improve consistency, but always visually inspect the automated scoring for accuracy.
Protocol: Basic EEG/EMG Troubleshooting Workflow
-
Visual Inspection: Before each recording, visually inspect the implant for any signs of damage or inflammation.
-
Impedance Check: Measure the impedance of all EEG and EMG electrodes. If impedances are high, try to gently clean the connector pins and re-seat the connection. If the issue persists, the implant may need to be replaced.
-
Signal Check: During the initial part of the recording, carefully examine the raw signals for any signs of artifact (e.g., 60 Hz noise, movement artifacts, ECG artifact).
-
Grounding: Ensure all equipment is connected to a common ground.
-
Cable Management: Check that the recording cable is not tangled and can move freely with the animal.
Part 3: Data Interpretation and Next Steps
After addressing the potential sources of variability, a careful interpretation of your data is essential.
Q1: I have addressed the troubleshooting points, but my results are still not as expected. What should I do next?
-
Re-evaluate the Hypothesis: Consider if your initial hypothesis about the effect of this compound in your specific model or paradigm needs to be revised.
-
Dose-Response Study: If you are seeing a weak or inconsistent effect, a dose-response study can help determine if you are in the optimal therapeutic window.
-
Pharmacokinetic Analysis: If feasible, consider conducting a pilot pharmacokinetic study to measure the plasma and/or brain concentrations of this compound at different time points after administration. This will provide valuable information on drug exposure and help to explain variability in the pharmacodynamic response.
-
Consult with Experts: Do not hesitate to consult with other researchers experienced in sleep studies or pharmacology for their insights.
Conclusion
Troubleshooting inconsistent results in this compound sleep studies requires a systematic and multi-faceted approach. By carefully considering compound-related factors, subject and environmental variables, and technical and methodological issues, researchers can significantly improve the quality and reproducibility of their data. This guide provides a framework for this process, empowering you to generate reliable and impactful findings in the fascinating field of sleep research.
References
-
Hayashi, Y., et al. (1982). Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS). Psychopharmacology, 77(4), 367-371. [Link]
-
Grubar, J. C., et al. (1987). This compound hydrogen succinate and intensive learning sessions: effects on night sleep of Down's syndrome patients. Sleep, 10(6), 563-569. [Link]
-
Hayashi, Y., et al. (1980). The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies. Psychopharmacology, 70(2), 117-121. [Link]
-
Tanaka, M., et al. (1980). Stimulatory effect of this compound hydrogen succinate on REM sleep in normal humans. Folia Psychiatrica et Neurologica Japonica, 34(1), 63-72. [Link]
-
Cazzullo, C. L., et al. (1995). Long-term administration of this compound hydrogen succinate on nocturnal sleep of mentally retarded subjects: a polygraphic study versus placebo. Psychopharmacology, 117(4), 438-442. [Link]
-
Pugsley, T. A., & Lippmann, W. (1977). Effect of butaclamol, a new neuroleptic, on serotoninergic mechanisms. Journal of Pharmacy and Pharmacology, 29(3), 135-138. [Link]
- The Merck Index. (n.d.). This compound. Royal Society of Chemistry.
-
Hayashi, Y., et al. (1981). [The effects of this compound hydrogen succinate (BAHS) on the sleep of the aged people (author's transl)]. No To Shinkei. Brain and Nerve, 33(12), 1243-1250. [Link]
-
UCLA Health. (n.d.). How to Prepare for a Sleep Study. [Link]
-
ClinicalTrials.gov. (2022). Effects of a Novel Supplement on Sleep, Metabolism, Body Composition and Performance. [Link]
-
Sleep Foundation. (2023). How to Prepare for a Sleep Study. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
GSRS. (n.d.). This compound. Global Substance Registration System. [Link]
-
Australasian Sleep Association. (2010). Guidelines for sleep studies in adults. [Link]
-
MDPI. (2023). Phytochemicals Modulate Biosynthesis and Function of Serotonin, Dopamine, and Norepinephrine for Treatment of Monoamine Neurotransmission-Related Psychiatric Diseases. [Link]
-
National Center for Biotechnology Information. (2023). Physiology, Serotonin. StatPearls. [Link]
-
Pond, S. M., et al. (1977). Mechanisms of inhibition of tolbutamide metabolism: phenylbutazone, oxyphenbutazone, sulfaphenazole. Clinical Pharmacology and Therapeutics, 22(5 Pt 1), 573-579. [Link]
-
Stahl, S. M. (1998). Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects. Journal of Affective Disorders, 51(3), 215-235. [Link]
-
Sateia, M. J., et al. (2017). Clinical Practice Guideline for the Pharmacologic Treatment of Chronic Insomnia in Adults: An American Academy of Sleep Medicine Clinical Practice Guideline. Journal of Clinical Sleep Medicine, 13(2), 307-349. [Link]
-
Halladay, S. C., et al. (1977). Diuretic effect and metabolism of bumetanide in man. Clinical Pharmacology and Therapeutics, 22(2), 179-187. [Link]
-
Stat Care Pulmonary and Sleep. (n.d.). 4 Tips to Prepare for Your In-Lab Sleep Study. [Link]
-
MDPI. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]
-
Research Journal of Pharmacy and Technology. (2020). Method development and validation of a new stability indicating HPLC and LC-APCI-MS methods for the determination of Bumetanide. [Link]
Sources
- 1. sleepreviewmag.com [sleepreviewmag.com]
- 2. Apt artifact recognition & troubleshooting | PPT [slideshare.net]
- 3. Biocalibration, Artifacts, and Common Variants of Sleep | Neupsy Key [neupsykey.com]
- 4. This compound | C12H25NO2 | CID 65780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Polygraphic Recording Procedure for Measuring Sleep in Mice [jove.com]
- 6. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Butoctamide vs. Benzodiazepines: A Comparative Analysis of Their Effects on Sleep Architecture for the Research Professional
In the pursuit of novel hypnotics, the ultimate goal is to induce a state of sleep that is not only restorative but also mirrors the natural, physiological sleep architecture. For decades, benzodiazepines have been a cornerstone in the management of insomnia, yet their widespread use has been tempered by their significant alterations to the delicate structure of sleep. This guide offers a comparative analysis of butoctamide, a lesser-known hypnotic agent, and the well-established class of benzodiazepines, with a specific focus on their divergent effects on sleep architecture. This document is intended for researchers, scientists, and drug development professionals, providing in-depth mechanistic insights and supporting experimental data to inform future research and development.
Mechanisms of Action: A Tale of Two Modulators
The divergent effects of this compound and benzodiazepines on sleep architecture are rooted in their distinct molecular mechanisms. While both ultimately influence GABAergic neurotransmission, the nature of this influence differs significantly.
Benzodiazepines: Potentiating Inhibition
Benzodiazepines exert their effects by acting as positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel.[1] This receptor is a pentameric complex that, upon binding with its endogenous ligand, gamma-aminobutyric acid (GABA), allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.[1][2] Benzodiazepines bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA, thereby increasing the frequency of channel opening and promoting a state of sedation. The widespread presence of GABA-A receptors throughout the central nervous system, including in key sleep-regulating areas like the ventrolateral preoptic nucleus, underlies their potent hypnotic effects.[2]
Caption: Benzodiazepine (BZD) allosterically modulates the GABA-A receptor.
This compound: A Different Approach to Sleep Promotion
This compound hydrogen succinate (BAHS), in contrast, appears to promote sleep through a mechanism that does not suppress, and may even enhance, REM sleep. Studies suggest that this compound's hypnotic effect might be linked to an increase in serotonin levels in the brain, which in turn secondarily increases REM sleep.[3] This is a significant departure from benzodiazepines and most other clinically used hypnotics, which are known to suppress REM sleep.[3][4]
The Impact on Sleep Architecture: A Head-to-Head Comparison
The gold standard for evaluating sleep architecture is polysomnography (PSG), which provides a detailed picture of the various stages of sleep.[5][6] Key parameters include sleep latency, total sleep time, and the relative percentages of non-rapid eye movement (NREM) stages (N1, N2, N3/slow-wave sleep) and rapid eye movement (REM) sleep.[6][7]
A systematic review of benzodiazepines' effects on sleep architecture confirms a consistent pattern: an increase in stage N2 sleep, and a decrease in the duration of stages N3 and N4 (now collectively N3, or slow-wave sleep) and REM sleep.[8][9][10] While the increase in stage N2 can lead to a subjective feeling of improved sleep with fewer awakenings, the reduction in slow-wave and REM sleep may contribute to deficits in concentration and memory.[8][9][10]
This compound presents a strikingly different profile. Studies in healthy young and elderly subjects have shown that this compound significantly increases REM sleep.[3][4] One study directly comparing this compound with the benzodiazepine nitrazepam found that this compound increased REM sleep and decreased stage 2 sleep, while nitrazepam increased total sleep time and stage 2 sleep but decreased stage 3 and REM sleep.[11] This suggests that this compound may induce a more natural sleep pattern compared to benzodiazepines.[11]
| Parameter | Benzodiazepines | This compound |
| Total Sleep Time | Increased[11][12] | Little change[4] |
| Sleep Latency | Reduced | Little change[4] |
| NREM Stage 1 | Reduced | Decreased[4] |
| NREM Stage 2 | Increased[8][9][10] | Decreased[4][11] |
| NREM Stage 3 (SWS) | Decreased[8][9][10] | No significant effect[11] |
| REM Sleep | Decreased[8][9][10] | Increased[3][4][11][13] |
Experimental Protocol: A Validated Preclinical Model for Sleep Architecture Assessment
To rigorously compare novel hypnotic compounds like this compound with established drugs such as benzodiazepines, a robust preclinical model is essential. The following protocol outlines a standard methodology for assessing sleep architecture in rodents using electroencephalography (EEG) and electromyography (EMG).[14][15][16]
Step-by-Step Methodology
-
Animal Model and Housing: Adult male Sprague-Dawley rats are commonly used.[16] They should be individually housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[16]
-
Surgical Implantation of Electrodes: Under general anesthesia, animals are implanted with EEG and EMG electrodes.[14][15] EEG electrodes are typically miniature screws placed through the skull over the cortex, while EMG electrodes are inserted into the nuchal muscles.[14] The electrode assembly is secured to the skull with dental cement.[14]
-
Post-Operative Recovery and Habituation: A recovery period of at least one week is crucial for the animal to return to baseline physiological status.[16] This is followed by a habituation period of several days where the animals are connected to the recording cables in their home cages within sound-attenuated recording chambers to acclimate them to the experimental setup.[14][16]
-
Baseline and Drug Administration: Baseline sleep-wake patterns are recorded for at least 24 hours.[16] On subsequent days, animals are administered either the test compound (this compound), a reference compound (e.g., a benzodiazepine), or a vehicle control via an appropriate route (e.g., intraperitoneal injection).[14]
-
Polysomnographic Recording: Continuous EEG and EMG data are recorded for 24 hours post-administration.[16] The EEG signal provides information on brain wave activity, while the EMG signal indicates muscle tone, which is crucial for differentiating between sleep stages.
-
Data Analysis and Sleep Scoring: The recorded data is segmented into epochs (e.g., 10-30 seconds) and scored as wakefulness, NREM sleep, or REM sleep based on the characteristic EEG and EMG patterns for each state. Automated scoring software is often used, followed by manual verification. The duration and percentage of each sleep stage, as well as other parameters like sleep latency and number of awakenings, are then calculated and compared across treatment groups.
Caption: A typical workflow for a preclinical rodent sleep study.
Synthesis and Future Directions
The available evidence strongly suggests that this compound and benzodiazepines have fundamentally different effects on sleep architecture. While benzodiazepines effectively induce and maintain sleep, they do so at the cost of suppressing physiologically important stages like slow-wave and REM sleep.[8][9][10] this compound, on the other hand, appears to be unique in its ability to increase REM sleep, potentially offering a more restorative sleep experience.[3][4][11]
For drug development professionals, this presents a compelling rationale for further investigation into compounds with this compound-like mechanisms. The development of a hypnotic that can effectively treat insomnia without disrupting the natural sleep cycle would be a significant advancement in sleep medicine. Future research should focus on elucidating the precise molecular targets of this compound and exploring analogues that may offer improved pharmacokinetic and pharmacodynamic profiles.
References
-
CNS Neurol Disord Drug Targets. 2023;22(2):172-179.
-
Sleep. 2023 Nov 8;46(11):zsad209.
-
Massive Bio.
-
DSpace Repository.
-
Journal of Clinical Sleep Medicine. 2014;10(1):35-42.
-
Bentham Science.
-
Psychopharmacology (Berl). 1977 May 11;52(3):293-300.
-
Wikipedia.
-
Medscape.
-
Waking Sleeping. 1981;5(3):249-57.
-
NDI Neuroscience.
-
Gwinnett Sleep.
-
American Academy of Sleep Medicine.
-
Psychopharmacology (Berl). 1995 Feb;117(4):438-42.
-
Psychopharmacology (Berl). 1986;90(2):162-6.
-
Sleep. 1987 Dec;10(6):563-9.
-
J Vis Exp. 2011;(53):2982.
-
NDI Neuroscience.
-
Labroots.
-
UpToDate.
-
YouTube.
-
Berkeley News.
-
ResearchGate.
-
Biomolecules & Therapeutics.
-
Br J Pharmacol. 2005 May;145(2):261-70.
-
Trends Pharmacol Sci. 2014 Jan;35(1):34-45.
Sources
- 1. Sleep-Aids Derived from Natural Products [biomolther.org]
- 2. Drugs for sleep disorders: mechanisms and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. massivebio.com [massivebio.com]
- 6. Polysomnography - Wikipedia [en.wikipedia.org]
- 7. gwinnettsleep.com [gwinnettsleep.com]
- 8. Benzodiazepines and Sleep Architecture: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzodiazepines and Sleep Architecture: A Systematic Review [observatorio.fm.usp.br]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Stimulatory effect of this compound hydrogen succinate on REM sleep in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jcsm.aasm.org [jcsm.aasm.org]
- 13. Long-term administration of this compound hydrogen succinate on nocturnal sleep of mentally retarded subjects: a polygraphic study versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ndineuroscience.com [ndineuroscience.com]
- 15. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ndineuroscience.com [ndineuroscience.com]
A Comparative Analysis of Butoctamide and Zolpidem on Sleep Latency: A Guide for Researchers
This guide provides an in-depth comparative analysis of Butoctamide and zolpidem, focusing on their effects on sleep latency. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product-to-product comparison to explore the fundamental mechanisms, pharmacological profiles, and the practical aspects of evaluating these compounds in a research setting.
Introduction: The Criticality of Sleep Latency
Sleep latency, the time it takes to transition from full wakefulness to sleep, is a primary metric in the assessment of insomnia and the efficacy of hypnotic agents. Prolonged sleep latency is a hallmark of sleep-onset insomnia, a condition that can significantly impair cognitive function, mood, and overall quality of life. Consequently, the development of pharmaceuticals that effectively and safely reduce sleep latency is a major focus of sleep medicine research. This guide will dissect two compounds with distinct mechanisms of action: the well-established hypnotic zolpidem and the less-studied this compound.
Pharmacological Deep Dive: Contrasting Mechanisms of Action
The divergent effects of zolpidem and this compound on sleep architecture stem from their fundamentally different interactions with the central nervous system.
Zolpidem: A Selective GABA-A Receptor Modulator
Zolpidem, a non-benzodiazepine hypnotic, exerts its sedative effects through positive allosteric modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[1][2] Its mechanism is characterized by a high affinity for the α1 subunit of the GABA-A receptor.[1] This selectivity is thought to contribute to its potent hypnotic effects with relatively weaker anxiolytic, myorelaxant, and anticonvulsant properties compared to non-selective benzodiazepines.[1] By enhancing the effect of GABA, zolpidem suppresses neural transmission, leading to a reduction in neuronal excitability and the induction of sleep.[2]
Caption: Zolpidem's signaling pathway.
This compound: A Putative Serotonergic Modulator
In contrast, the mechanism of action for this compound (also known as this compound hydrogen succinate or BAHS) is less definitively established. Research suggests that this compound may exert its effects by increasing serotonin levels in the brain.[3] Serotonin (5-HT) is a neurotransmitter with complex and multifaceted roles in the sleep-wake cycle. While it is generally recognized to promote wakefulness, its influence on sleep architecture is intricate.[4] The primary documented effect of this compound is a significant increase in REM sleep, an effect that is notably different from most clinically used hypnotics which tend to suppress it.[3][5] This suggests a distinct pathway of action that does not primarily target the GABAergic system for sleep induction.
Caption: this compound's proposed signaling pathway.
Comparative Pharmacokinetics: A Tale of Two Profiles
The pharmacokinetic properties of a hypnotic are critical to its clinical utility, influencing its onset of action, duration of effect, and potential for next-day residual effects.
| Parameter | Zolpidem | This compound |
| Bioavailability | ~70%[1] | Not well-documented |
| Protein Binding | 92%[1] | Not well-documented |
| Metabolism | Primarily hepatic via CYP3A4, CYP2C9, and CYP1A2[1][6] | Not well-documented |
| Half-life | 2-3 hours[1] | Not well-documented |
| Time to Peak Concentration (Tmax) | ~1.6 hours (immediate-release)[7] | Not well-documented |
Zolpidem is characterized by rapid absorption and a short elimination half-life, which are desirable properties for a hypnotic aimed at reducing sleep latency without causing significant next-day drowsiness.[1] Its metabolism is well-characterized, primarily occurring in the liver through various cytochrome P450 enzymes.[1][6]
Head-to-Head on Sleep Latency: The Experimental Evidence
Direct, head-to-head clinical trials comparing this compound and zolpidem on sleep latency are conspicuously absent from the scientific literature. However, by examining independent studies, a comparative picture emerges.
Zolpidem: A Consistent Reducer of Sleep Latency
Numerous studies have consistently demonstrated zolpidem's efficacy in reducing sleep latency. It has been shown to decrease the time to sleep onset by approximately fifteen minutes.[1] Both immediate-release and extended-release formulations are effective in helping patients fall asleep faster.[8] Studies have found zolpidem to be effective in reducing sleep latency as well as in increasing total sleep time.[9]
This compound: Minimal Impact on Sleep Latency
In contrast, studies on this compound have not shown a significant effect on sleep latency. A key study involving all-night polygraphical analysis in healthy young men reported "little change in... sleep latency" following the administration of 600 mg of this compound hydrogen succinate.[3][5] The primary and statistically significant effect observed was an increase in REM sleep and a decrease in stage 1 and 2 sleep.[3][5] This suggests that while this compound alters sleep architecture, it does not appear to hasten the onset of sleep.
Experimental Protocols for Assessing Sleep Latency
The objective measurement of sleep latency is paramount in clinical and preclinical research of hypnotic compounds. The gold-standard methodology is polysomnography (PSG).
Polysomnography (PSG)
PSG is a comprehensive, multi-parametric test that records various physiological changes during sleep.[10]
Step-by-Step PSG Protocol for Sleep Latency Assessment:
-
Participant Preparation: Participants are instructed to maintain a regular sleep-wake schedule for at least a week prior to the study and to avoid caffeine, alcohol, and other CNS-active substances.
-
Electrode Placement: On the night of the study, trained technicians attach electrodes to the scalp (electroencephalography - EEG), the outer canthi of the eyes (electrooculography - EOG), and the chin (electromyography - EMG). Respiratory effort, airflow, oxygen saturation, and limb movements are also monitored.
-
Data Acquisition: The participant goes to sleep in a controlled laboratory environment. Continuous data is recorded throughout the night.
-
Sleep Scoring: Trained professionals manually or with computer assistance score the recording in 30-second epochs, identifying different sleep stages (N1, N2, N3, and REM).
-
Sleep Latency Determination: Sleep latency is defined as the time from "lights out" to the first epoch of any stage of sleep.
EEG Markers of Sleep Onset: The transition from wakefulness to sleep is characterized by specific changes in the EEG. The disappearance of the alpha rhythm (8-13 Hz), prominent during relaxed wakefulness with eyes closed, and the appearance of low-amplitude, mixed-frequency activity (4-7 Hz) are key indicators of the onset of stage N1 sleep.[11]
Sources
- 1. Effect of zolpidem on sleep architecture and its next-morning residual effect in insomniac patients: a randomized crossover comparative study with brotizolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sleep Efficiency and Sleep Onset Latency in One Saskatchewan First Nation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin control of sleep-wake behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Pharmacokinetics of bumetanide following intravenous, intramuscular, and oral administrations to normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Guideline for the Evaluation and Management of Chronic Insomnia in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predictors of Sleep Latency From the Multiple Sleep Latency Test: A Random Forest Investigation in a Community Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polysomnography (sleep study) - Mayo Clinic [mayoclinic.org]
- 11. EEG Normal Sleep - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Guide to the Placebo-Controlled Validation of Butoctamide's Hypnotic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of the hypnotic effects of butoctamide, a compound with historical evidence of sleep-modifying properties. As a Senior Application Scientist, this document is structured to provide not only a methodological blueprint but also the scientific rationale behind the proposed experimental design, ensuring a robust and self-validating study. We will delve into the known characteristics of this compound, the principles of placebo-controlled trials for hypnotic agents, and a detailed protocol for a modern clinical investigation.
Introduction to this compound and the Rationale for Placebo-Controlled Validation
This compound, chemically known as N-(2-ethylhexyl)-3-hydroxybutanamide, and its succinate salt (this compound hydrogen succinate or BAHS), have been investigated for their effects on sleep architecture. Early clinical studies, although limited in scale, have suggested that this compound may be an effective hypnotic agent with a unique profile. Specifically, research has indicated that this compound can increase REM sleep, a characteristic that distinguishes it from many conventional hypnotics which tend to suppress this sleep stage.[1][2]
The primary purpose of a placebo-controlled study is to differentiate the true pharmacological effects of a drug from non-specific effects, such as the patient's expectations or the natural course of their condition.[3] In the context of hypnotic agents, where subjective perception of sleep quality is a key outcome, a rigorously designed placebo-controlled trial is indispensable for establishing efficacy.
Known Effects and Hypothesized Mechanism of Action
Clinical trials conducted in the 1980s on healthy young men and elderly women demonstrated that administration of 600 mg of this compound hydrogen succinate led to a significant increase in REM sleep and a decrease in lighter sleep stages (1 and 2).[1][2] Notably, total sleep time and sleep latency showed little change in these studies.[1] The proposed mechanism for these effects involves an increase in brain serotonin levels, which in turn is thought to secondarily enhance REM sleep.[2]
The following diagram illustrates the hypothesized mechanism of action:
Caption: Hypothesized mechanism of this compound's effect on REM sleep.
Designing a Robust Placebo-Controlled Trial for this compound
A modern clinical trial to validate the hypnotic effects of this compound should be a randomized, double-blind, placebo-controlled study. This design minimizes bias from both participants and investigators.[4][5]
Participant Selection
A well-defined study population is critical. Inclusion criteria should target individuals with a specific sleep disorder, such as primary insomnia, to ensure the relevance of the findings.[6]
Inclusion Criteria:
-
Adults aged 18-65 years.
-
Diagnosis of chronic insomnia according to established criteria (e.g., DSM-5).
-
Objective evidence of sleep disturbance from polysomnography (PSG) during a screening period.
Exclusion Criteria:
-
Presence of other sleep disorders (e.g., sleep apnea, restless legs syndrome).
-
Current use of other hypnotic medications.
-
Significant medical or psychiatric comorbidities.
Treatment Arms and Blinding
The study should include at least two parallel treatment arms:
-
This compound Group: Receiving a standardized dose of this compound (e.g., 600 mg, based on previous studies).[1][2]
-
Placebo Group: Receiving a placebo that is identical in appearance, taste, and smell to the this compound capsule. The choice of placebo is crucial; previous studies on this compound have used linoleic or linolenic acid.[1][2]
To maintain the integrity of the double-blind, neither the participants nor the researchers administering the treatment should know who is receiving the active drug versus the placebo.[7][8][9]
Outcome Measures
A combination of objective and subjective measures should be used to assess the efficacy of this compound.[6][10]
Primary Outcome Measures:
-
Polysomnography (PSG): Considered the gold standard for objective sleep measurement.[6] Key PSG parameters to be analyzed include:
-
Latency to persistent sleep.
-
Total sleep time.
-
Wake after sleep onset (WASO).
-
Percentage and duration of each sleep stage (N1, N2, N3, REM).
-
Secondary Outcome Measures:
-
Sleep Diaries: Daily logs completed by participants to capture subjective sleep quality, sleep onset latency, and number of awakenings.[10]
-
Standardized Questionnaires: Such as the Insomnia Severity Index (ISI) to assess the perceived severity of insomnia.[11]
-
Actigraphy: Wrist-worn devices to measure sleep-wake patterns over an extended period in a more naturalistic setting.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines a structured approach for conducting the clinical trial.
Step 1: Screening and Baseline Assessment (2 weeks)
-
Recruit and screen potential participants based on the inclusion and exclusion criteria.
-
Obtain informed consent.
-
Conduct a comprehensive medical and psychiatric evaluation.
-
Participants undergo a 2-night baseline PSG to objectively quantify their sleep disturbances.
-
Participants complete baseline sleep diaries and questionnaires.
Step 2: Randomization and Treatment Period (4 weeks)
-
Eligible participants are randomly assigned to either the this compound or placebo group.
-
Participants are instructed to take one capsule (this compound or placebo) 30-60 minutes before their usual bedtime each night.
-
Throughout the treatment period, participants continue to complete daily sleep diaries.
Step 3: Mid-point and Final Assessments
-
At the end of week 2, a mid-point assessment can be conducted, including questionnaires.
-
At the end of the 4-week treatment period, participants undergo another 2-night PSG.
-
Final questionnaires are completed.
Step 4: Washout and Follow-up (2 weeks)
-
Participants discontinue the study medication.
-
A follow-up assessment, including a final PSG and questionnaires, can be conducted to evaluate any potential withdrawal effects or sustained benefits.
The following diagram provides a visual representation of the experimental workflow:
Caption: Experimental workflow for a placebo-controlled trial of this compound.
Data Presentation and Interpretation
The collected data should be analyzed to compare the changes from baseline between the this compound and placebo groups. The following table provides a hypothetical example of how the primary polysomnography data could be presented.
| Parameter | This compound Group (n=50) | Placebo Group (n=50) | p-value |
| Change from Baseline in Total Sleep Time (min) | +45.2 (± 15.3) | +15.8 (± 12.1) | <0.05 |
| Change from Baseline in Wake After Sleep Onset (min) | -20.5 (± 8.9) | -5.2 (± 7.5) | <0.05 |
| Change from Baseline in REM Sleep (%) | +5.1 (± 2.3) | +0.8 (± 1.9) | <0.01 |
| Change from Baseline in Stage N1+N2 Sleep (%) | -4.8 (± 3.1) | -1.2 (± 2.5) | <0.05 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
A statistically significant improvement in the this compound group compared to the placebo group for key sleep parameters would provide strong evidence for its hypnotic efficacy.
Conclusion
The validation of this compound's hypnotic effects through a well-designed, placebo-controlled clinical trial is a critical step in its potential development as a therapeutic agent. The historical data suggesting a unique REM-enhancing property warrants further investigation. By adhering to the principles of scientific integrity, employing robust methodologies, and utilizing both objective and subjective outcome measures, researchers can definitively establish the clinical utility of this compound in the management of sleep disorders.
References
-
The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies. [Link]
-
Sleep Disorders and Clinical Trials. [Link]
-
How “Blind” Are Double-Blind Placebo-Controlled Trials of Benzodiazepine Hypnotics? | SLEEP | Oxford Academic. [Link]
-
How "blind" are double-blind placebo-controlled trials of benzodiazepine hypnotics?. [Link]
-
Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS). [Link]
-
How "Blind" Are Double-Blind Placebo-Controlled Trials of Benzodiazepine Hypnotics?. [Link]
-
Assessment methodologies in sleep medicine clinical trials. [Link]
-
How "blind" are double-blind placebo-controlled trials of benzodiazepine hypnotics? - PubMed. [Link]
-
Clinical Practice Guideline for the Pharmacologic Treatment of Chronic Insomnia in Adults. [Link]
-
Placebo-controlled study - Wikipedia. [Link]
-
This compound | C12H25NO2 | CID 65780 - PubChem. [Link]
-
This compound - gsrs. [Link]
-
Process evaluation protocol for the SLEEP study: a hybrid digital CBT-I intervention for working people with insomnia | medRxiv. [Link]
-
Clinical Practice Guidelines for Sleep Disorders - PMC. [Link]
-
Sedative–Hypnotic Activity of the Water Extracts of Coptidis Rhizoma in Rodents. [Link]
-
Modes of Action of Herbal Medicines and Plant Secondary Metabolites. [Link]
Sources
- 1. The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Placebo-controlled study - Wikipedia [en.wikipedia.org]
- 4. Sleep Disorders and Clinical Trials [webmd.com]
- 5. How "blind" are double-blind placebo-controlled trials of benzodiazepine hypnotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. academic.oup.com [academic.oup.com]
- 8. How "blind" are double-blind placebo-controlled trials of benzodiazepine hypnotics? | Semantic Scholar [semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. jcsm.aasm.org [jcsm.aasm.org]
- 11. Clinical Practice Guidelines for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Examination of Butoctamide's Unique REM Sleep-Enhancing Properties
A Comparative Guide for Researchers in Sleep Science and Neuropharmacology
Introduction: The Quest for REM Sleep Modulation
Rapid eye movement (REM) sleep is a distinct behavioral state characterized by cerebral activation, muscle atonia, and rapid eye movements. Its role in memory consolidation, emotional regulation, and neural development underscores the scientific interest in pharmacological agents that can modulate its architecture. While the majority of hypnotic and sedative drugs tend to suppress REM sleep, Butoctamide and its hydrogen succinate salt (BAHS) have emerged as a unique class of compounds that consistently demonstrate an increase in REM sleep across different species. This guide provides a comprehensive cross-species comparison of this compound's effects on REM sleep, juxtaposing its activity with other REM-modulating agents and detailing the experimental methodologies crucial for such investigations.
This compound: A Profile of a REM Sleep-Enhancing Agent
This compound, chemically N-(2-ethylhexyl)-3-hydroxybutanamide, is a structurally novel hypnotic agent. Its hydrogen succinate salt, BAHS, has been the primary form studied for its effects on sleep architecture. Unlike conventional hypnotics, such as benzodiazepines, which often lead to a reduction in REM sleep, this compound has been shown to increase the time spent in this critical sleep stage in both human and feline models.
Mechanism of Action: A Serotonergic Hypothesis
The precise molecular mechanism underpinning this compound's REM-enhancing effects is not fully elucidated; however, current evidence points towards a modulation of the serotonergic system. It is suggested that this compound may increase the availability of serotonin in the brain, which in turn, secondarily promotes REM sleep[1][2]. Serotonin (5-hydroxytryptamine, 5-HT) is a key monoamine neurotransmitter with complex and sometimes paradoxical roles in sleep-wake regulation. While direct administration of serotonin or selective serotonin reuptake inhibitors (SSRIs) can suppress REM sleep, the nuanced, long-term modulation of serotonergic pathways, potentially targeted by this compound, may lead to a different outcome. Further research is required to delineate the specific interactions of this compound with serotonin synthesis, reuptake, and various receptor subtypes to confirm this hypothesis[3][4][5][6].
Cross-Species Comparison of this compound's Effects on REM Sleep
The effects of this compound have been documented in both human subjects and cats, providing a valuable, albeit limited, cross-species perspective.
Effects in Humans
Studies in healthy young adults, elderly individuals, and mentally retarded subjects have consistently demonstrated that this compound hydrogen succinate (BAHS) increases the percentage of REM sleep[1][2][7][8][9].
In a study involving aged female subjects (68-77 years), oral administration of 600 mg of BAHS resulted in a significant increase in the average number and percentage of REM periods compared to baseline nights (P < 0.05 and P < 0.02, respectively)[1][2]. The maximum percentage of BAHS-induced REM sleep was approximately 20%[1][2]. Interestingly, while the total time in REM sleep and the length of REM periods increased, the REM density (a measure of the frequency of rapid eye movements within a REM period) was found to decrease[1][2].
Another study in healthy young male adults (mean age 21 years) receiving 600 mg of BAHS also showed a significant increase in REM sleep, with a maximum induced REM sleep percentage reaching 34%[7]. This study also noted a decrease in sleep stages 1 and 2, with little change to total sleep time, sleep efficiency, or REM sleep latency[7].
Long-term administration of a lower dose of BAHS (400 mg) in mentally retarded children also led to a significant increase in the REM sleep stage, with the effects becoming more pronounced over a 6-month treatment period[8].
Effects in Cats
Comparative Analysis with Other REM Sleep Modulators
This compound's REM-enhancing properties are particularly noteworthy when compared to the broader landscape of sleep-modulating compounds, which predominantly suppress this sleep stage.
REM Sleep Suppressants
A wide array of pharmacological agents are known to decrease REM sleep across various species.
-
Benzodiazepines: Drugs like nitrazepam, commonly used as hypnotics, significantly decrease stage 3 sleep and slightly decrease REM sleep in humans[9][10].
-
Antidepressants: Many classes of antidepressants, including tricyclic antidepressants (TCAs), monoamine oxidase inhibitors (MAOIs), and selective serotonin reuptake inhibitors (SSRIs), are potent REM sleep suppressors in both humans and laboratory animals[11][12].
-
Other Compounds: Melatonin has been shown to suppress REM sleep in cats for about 3 hours following intraventricular injection[3].
Table 1: Effects of Selected REM Sleep Suppressants Across Species
| Compound | Species | Route of Administration | Effect on REM Sleep | Reference |
| Nitrazepam | Human | Oral | Slight Decrease | [9][10] |
| Melatonin | Cat | Intraventricular | Suppression for ~3 hours | [3] |
| SSRIs/SNRIs | Human | Oral | Suppression | [11][12] |
REM Sleep Enhancers
Agents that reliably increase REM sleep are less common, making this compound a compound of significant interest.
-
Cholinergic Agonists: Direct microinjections of cholinergic agonists like carbachol and the M2 receptor agonists Oxotremorine-M and Cisdioxolane into the pontine reticular formation of cats have been shown to induce a significant and prolonged increase in REM sleep[13][14][15][16]. At its peak effect, carbachol tripled the amount of time spent in REM sleep in cats[15]. However, in rodents, cholinergic stimulation often leads to increased wakefulness rather than a robust increase in REM sleep, highlighting a significant species-dependent difference in response[14].
-
5-HT2A Receptor Antagonists: While some 5-HT2A receptor antagonists have been shown to increase slow-wave sleep, their effects on REM sleep are more variable and can be species-dependent. In rats, some 5-HT2A antagonists have been found to have no significant effect on REM sleep, while others may decrease it[10][17][18]. In cats, the 5-HT2A antagonist ritanserin has been reported to decrease slow-wave sleep, the opposite of its effect in rats[17].
Table 2: Effects of Selected REM Sleep Enhancers Across Species
| Compound/Class | Species | Route of Administration | Effect on REM Sleep | Reference |
| This compound (BAHS) | Human | Oral | Increase (up to 34%) | [7] |
| This compound (BAHS) | Cat | Not Specified | Increase (qualitative) | [1][2][7][8] |
| Carbachol | Cat | Pontine Microinjection | Significant, prolonged increase (tripled) | [15] |
| Carbachol | Rat | Pontine Microinjection | Often increased wakefulness | [14] |
| Oxotremorine-M (M2 Agonist) | Cat | Pontine Microinjection | Significant increase | [13] |
| 5-HT2A Antagonists | Rat | Intraperitoneal | No significant effect or decrease | [10][17][18] |
Methodological Considerations for Cross-Species Sleep Studies
The investigation of sleep-modulating compounds necessitates rigorous and standardized experimental protocols. Polysomnography (PSG) remains the gold standard for detailed sleep architecture analysis in both humans and animals.
Polysomnography (PSG)
PSG involves the simultaneous recording of multiple physiological parameters during sleep. Key measurements include:
-
Electroencephalogram (EEG): To monitor brain wave activity and define sleep stages.
-
Electrooculogram (EOG): To detect eye movements, particularly the rapid eye movements characteristic of REM sleep.
-
Electromyogram (EMG): To measure muscle tone, which is markedly reduced during REM sleep (atonia).
The following diagram illustrates a typical workflow for a preclinical sleep study.
Experimental Protocol: Polysomnography in Feline Models
The following provides a detailed, step-by-step methodology for conducting polysomnographic studies in cats, a common model for sleep research.
1. Surgical Implantation of Electrodes:
-
Anesthesia: The cat is anesthetized using a suitable anesthetic agent (e.g., a combination of ketamine and xylazine, or isoflurane).
-
Stereotaxic Placement: The animal is placed in a stereotaxic frame to ensure precise electrode placement.
-
EEG Electrode Implantation: Small stainless-steel screws are implanted into the skull over the frontal and parietal cortices to serve as EEG electrodes.
-
EOG Electrode Implantation: Fine, insulated wires with exposed tips are implanted in the bone or muscle surrounding the orbits to record eye movements.
-
EMG Electrode Implantation: Insulated, multi-stranded stainless-steel wires are inserted into the nuchal (neck) muscles to record EMG activity.
-
Ground and Reference Electrodes: Screws for ground and reference are placed in a neutral area of the skull, such as over the cerebellum.
-
Connector Assembly: All electrode wires are soldered to a connector, which is then secured to the skull using dental acrylic.
2. Post-Operative Recovery and Habituation:
-
The cat is allowed to recover fully from surgery for at least one week.
-
During this period, the animal is habituated to the recording chamber and the flexible recording cable that will be attached to the head-mounted connector.
3. Polysomnographic Recording:
-
The recording cable is connected to the animal's head-mounted connector.
-
EEG, EOG, and EMG signals are amplified, filtered, and digitized for continuous recording.
-
Video recording is often performed concurrently to correlate physiological data with behavioral observations.
-
Baseline sleep data is typically collected for several days to establish normal sleep patterns before any drug administration.
4. Data Analysis:
-
The recorded data is visually scored in epochs (e.g., 30 seconds) to classify the animal's state as wakefulness, non-REM (NREM) sleep, or REM sleep based on standard criteria for EEG, EOG, and EMG patterns.
-
Quantitative analysis is then performed to determine parameters such as total sleep time, sleep efficiency, sleep stage percentages, REM sleep latency, and the duration and frequency of sleep stage bouts.
The following diagram illustrates the key components of a polysomnography setup.
Sources
- 1. A quantitative study of the brainstem cholinergic projections to the ventral part of the oral pontine reticular nucleus (REM sleep induction site) in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Both synthesis and reuptake are critical for replenishing the releasable serotonin pool in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Serotonin synthesis, release and reuptake in terminals: a mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to increase serotonin in the human brain without drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term administration of this compound hydrogen succinate on nocturnal sleep of mentally retarded subjects: a polygraphic study versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stimulatory effect of this compound hydrogen succinate on REM sleep in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. This compound | C12H25NO2 | CID 65780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Effect of specific M1, M2 muscarinic receptor agonists on REM sleep generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluating the Evidence Surrounding Pontine Cholinergic Involvement in REM Sleep Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-term enhancement of REM sleep following cholinergic stimulation [pubmed.ncbi.nlm.nih.gov]
- 16. Cholinergic microstimulation of the peribrachial nucleus in the cat. II. Delayed and prolonged increases in REM sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selective 5HT2A and 5HT6 Receptor Antagonists Promote Sleep in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Butoctamide Compared to Serotonergic Sleep Aids: A Mechanistic and Clinical Comparison
Executive Summary
The serotonergic system's role in regulating the sleep-wake cycle presents a complex and valuable target for the development of hypnotic agents. This guide provides a comparative analysis of Butoctamide hydrogen succinate (BAHS), a lesser-known compound with a unique sleep-modifying profile, against two established serotonergic-acting sleep aids: Trazodone and Agomelatine. While clinical data for this compound is limited to older, small-scale studies, it consistently demonstrates a rare characteristic among hypnotics: the enhancement of REM sleep. This contrasts sharply with many sleep aids that tend to suppress this sleep stage. However, a significant knowledge gap exists regarding its fundamental pharmacokinetics and specific molecular mechanism, which is hypothesized to involve a general increase in brain serotonin. Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), and Agomelatine, a melatonergic agonist and 5-HT2C antagonist, offer well-defined mechanisms and a larger body of clinical evidence. This guide will dissect these differences in mechanism, compare the available clinical efficacy data on sleep architecture, and outline standardized protocols for future research. We conclude by proposing a research framework to fully characterize this compound, potentially revitalizing interest in a compound with a distinct and potentially beneficial sleep-modifying signature.
Introduction: The Serotonergic System as a Sleep Regulator
Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a vast array of physiological functions, including mood, cognition, and, pivotally, the sleep-wake cycle.[1] Its influence on sleep is not monolithic; different serotonin receptor subtypes in various brain regions can exert opposing effects, promoting either wakefulness or sleep.[2] For instance, activation of 5-HT2A and 5-HT2C receptors is associated with increased arousal and suppression of slow-wave sleep (SWS), while other pathways are necessary for the production of melatonin, a key sleep-promoting hormone.[3][4] This complexity allows for the nuanced development of drugs that can selectively target components of the serotonergic system to treat insomnia. An ideal serotonergic hypnotic would antagonize arousal-promoting receptors while preserving or enhancing the natural sleep architecture. This guide examines this compound in the context of other agents that leverage this system.
Pharmacological Profiles of Selected Sleep Aids
A drug's clinical effect is a direct consequence of its pharmacokinetic (how the body processes the drug) and pharmacodynamic (how the drug affects the body) properties. Here, we profile this compound and its key comparators.
This compound Hydrogen Succinate (BAHS)
This compound, or N-(2-ethylhexyl)-3-hydroxybutanamide, is a compound whose hypnotic properties were investigated in the 1980s.[5][6]
-
Mechanism of Action: The precise molecular mechanism of this compound remains unelucidated. Early studies suggest that its effects are mediated by an increase in brain serotonin, which in turn secondarily increases REM sleep.[6] However, whether this is due to inhibition of serotonin reuptake, modulation of its synthesis, or specific receptor interactions is not documented in available literature.
-
Pharmacokinetics (ADME): Detailed data on the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound are not available in modern, peer-reviewed literature. Its 2-ethylhexyl chain suggests lipophilic properties that may facilitate crossing the blood-brain barrier, but this is speculative.[7] The absence of this foundational data is a primary barrier to its further development.
-
Key Clinical Feature: Its most notable and consistent finding across studies is a significant increase in the percentage of REM sleep, often at the expense of lighter sleep stages (Stage 1 and 2), without significantly altering total sleep time.[5][8]
Trazodone
Trazodone is an antidepressant approved for major depressive disorder but is widely used off-label at lower doses for insomnia.[9]
-
Mechanism of Action: Trazodone is classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI). Its hypnotic effects at low doses are primarily attributed to the potent antagonism of several receptors that promote wakefulness:
-
5-HT2A Receptor Antagonism: Blocks the arousal-promoting effects of serotonin at this receptor.
-
Histamine H1 Receptor Antagonism: Induces sedation, similar to first-generation antihistamines.
-
α1-Adrenergic Receptor Antagonism: Contributes to sedation and can cause side effects like orthostatic hypotension. At these low doses, its inhibition of the serotonin transporter (SERT) is minimal.[9]
-
-
Pharmacokinetics (ADME): Trazodone is well-absorbed orally, with peak plasma concentrations reached in 1-2 hours.[10] It is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, into an active metabolite (mCPP). Its elimination half-life is biphasic, averaging between 5 to 9 hours.[9][10]
Agomelatine
Agomelatine is an antidepressant used in the treatment of major depressive disorder, with notable efficacy in improving sleep disturbances associated with depression.[8]
-
Mechanism of Action: Agomelatine possesses a unique dual mechanism:
-
Melatonin Receptor Agonism: It is a potent agonist at MT1 and MT2 receptors, mimicking the effects of endogenous melatonin to help regulate the circadian rhythm and promote sleep onset.[8]
-
5-HT2C Receptor Antagonism: By blocking these receptors, it disinhibits the release of norepinephrine and dopamine in the prefrontal cortex, which is thought to contribute to its antidepressant effects and may also influence sleep architecture.
-
-
Pharmacokinetics (ADME): Agomelatine is rapidly absorbed after oral administration but undergoes extensive first-pass metabolism, resulting in low absolute bioavailability. It is primarily metabolized by CYP1A2. The average elimination half-life is short, around 1 to 2 hours.
Comparative Analysis of Mechanisms
The distinct clinical profiles of these compounds can be traced back to their different molecular targets. While this compound's target is ill-defined, the actions of Trazodone and Agomelatine at the serotonergic synapse are well-characterized and illustrate different strategies for promoting sleep.
// Drug Interactions Trazodone -> HT2A [label="Antagonist", color="#EA4335", style=bold, fontcolor="#EA4335"]; Trazodone -> SERT [label="Weak\nInhibitor", color="#FBBC05", style=dashed, fontcolor="#FBBC05"]; Agomelatine -> HT2C [label="Antagonist", color="#EA4335", style=bold, fontcolor="#EA4335"]; this compound -> Synaptic_Cleft [label="Increases Level\n(Mechanism Unknown)", color="#5F6368", style=dotted, arrowhead=tee, fontcolor="#5F6368"];
// Receptor Signaling Synaptic_Cleft -> HT2A [label="Activates"]; Synaptic_Cleft -> HT2C [label="Activates"]; Synaptic_Cleft -> Other_HT [label="Activates"]; } caption [label="Fig. 1: Comparative Mechanisms at the Serotonergic Synapse.", fontsize=10]; dot Causality Behind Mechanisms:
-
Trazodone's efficacy stems from its potent blockade of the 5-HT2A receptor, which is a primary mediator of serotonin-induced arousal. By preventing serotonin from activating this receptor, Trazodone promotes sleepiness and has been shown to increase slow-wave sleep, a deep, restorative stage of sleep.
-
Agomelatine combines a chronobiotic effect (via MT1/MT2 agonism) with serotonergic modulation. Its antagonism of the 5-HT2C receptor is thought to contribute to its ability to normalize sleep architecture in depressed patients, potentially by alleviating the sleep disturbances characteristic of the disorder.[8]
-
This compound's hypothesized mechanism—a general increase in synaptic serotonin—is paradoxical. Typically, increasing serotonin (e.g., with SSRIs) is associated with decreased sleep quality and REM suppression, especially early in treatment. This compound's ability to increase REM sleep suggests a more complex, downstream, or receptor-specific action that is not yet understood. This unique outcome makes its unknown mechanism a compelling area for investigation.
Comparative Efficacy from Clinical Trial Data
Direct head-to-head trials of this compound against Trazodone or Agomelatine are unavailable. Therefore, this comparison is synthesized from separate placebo-controlled studies. All data should be interpreted with the caveat that trial populations and methodologies may differ.
Table 1: Objective Efficacy Data from Polysomnography (PSG) Studies
| Feature | This compound Hydrogen Succinate | Trazodone | Agomelatine |
| Dose(s) Studied | 600 mg[5][8] | 25-100 mg | 25-50 mg[8] |
| Primary Population | Healthy Young & Elderly Adults[5][6] | Chronic Insomnia, Depression | Major Depressive Disorder[8] |
| Total Sleep Time (TST) | No significant change[5][8] | Significant increase | Trend towards improvement |
| Sleep Onset Latency (SOL) | No significant change[5] | Significant decrease | Significant decrease[8] |
| Wake After Sleep Onset (WASO) | Not reported | Significant decrease | Significant decrease |
| % REM Sleep | Significant Increase [5][6][8] | Variable; may decrease or not change | Normalizes/Resets; no suppression |
| % Stage 1 & 2 Sleep | Significant Decrease[5][8] | Variable | Not consistently reported |
| % Slow-Wave Sleep (SWS) | No significant change | Significant Increase | Normalizes/Resets |
| Data Source(s) | [5][6][8] | [8] |
Table 2: Subjective Sleep Quality Data
| Feature | This compound Hydrogen Succinate | Trazodone | Agomelatine |
| Assessment Tool(s) | Subjective assessment questionnaires | Pittsburgh Sleep Quality Index (PSQI), etc. | Leeds Sleep Evaluation Questionnaire (LSEQ), etc.[1] |
| Overall Sleep Quality | No obvious changes reported | Significant improvement | Significant improvement[1] |
| Daytime Drowsiness | Not reported | Common side effect, dose-dependent | Decreased daytime drowsiness reported[8] |
| Data Source(s) | [1][8] |
Experimental Methodologies for Efficacy Assessment
To ensure trustworthiness and reproducibility, the evaluation of hypnotic drugs relies on standardized, validated protocols.
Protocol 1: Objective Sleep Assessment via Polysomnography (PSG)
Polysomnography is the gold-standard objective measure of sleep architecture. A typical protocol in a clinical trial setting is a self-validating system designed to capture comprehensive physiological data.
Step-by-Step Methodology:
-
Participant Acclimation: Participants spend at least one adaptation night in the sleep laboratory to acclimate to the environment and sensor application, minimizing the "first-night effect."
-
Screening Night: A full PSG is performed to screen for and exclude other primary sleep disorders (e.g., severe sleep apnea, periodic limb movement disorder) that could confound the results.
-
Baseline Recording: Following screening, a baseline PSG night is recorded to establish the participant's typical sleep architecture before any intervention.
-
Sensor Application: Certified technologists apply a standardized montage of sensors, including:
-
Electroencephalogram (EEG): (e.g., F4-M1, C4-M1, O2-M1) to monitor brain waves for sleep staging.
-
Electrooculogram (EOG): To detect eye movements, critical for identifying REM sleep.
-
Electromyogram (EMG): Submental (chin) EMG to measure muscle atonia during REM sleep.
-
Electrocardiogram (ECG): To monitor heart rate and rhythm.
-
Respiratory Sensors: Nasal cannula, oral thermistor, thoracic/abdominal belts, and pulse oximeter to monitor breathing and oxygenation.
-
-
Randomization and Dosing: Participants are randomized to receive the investigational drug (e.g., this compound) or a matched placebo, administered at a fixed time before "lights out" (e.g., 30 minutes prior).
-
Intervention Night Recording: A full PSG is recorded throughout the night following drug/placebo administration.
-
Data Scoring and Analysis:
-
Sleep records are scored in 30-second epochs by a blinded, registered polysomnographic technologist according to standardized criteria (e.g., American Academy of Sleep Medicine standards).
-
Key variables are quantified: Total Sleep Time (TST), Sleep Onset Latency (SOL), Wake After Sleep Onset (WASO), Sleep Efficiency (SE), and the percentage of time spent in each sleep stage (N1, N2, N3/SWS, REM).
-
Statistical analysis compares the change in these variables from baseline between the active drug group and the placebo group.
-
Protocol 2: Subjective Sleep Assessment via Pittsburgh Sleep Quality Index (PSQI)
The PSQI is a validated, self-report questionnaire used to assess subjective sleep quality over a one-month period.
Step-by-Step Methodology:
-
Administration: The 19-item questionnaire is provided to the participant, typically at a baseline visit and at follow-up visits. It can be self-administered and takes 5-10 minutes to complete.[5]
-
Instructions: The participant is instructed to answer the questions based on their sleep habits over the "past month."
-
Scoring:
-
The 19 items are grouped into seven component scores: (1) subjective sleep quality, (2) sleep latency, (3) sleep duration, (4) habitual sleep efficiency, (5) sleep disturbances, (6) use of sleeping medication, and (7) daytime dysfunction.
-
Each component is scored on a scale from 0 (no difficulty) to 3 (severe difficulty).
-
The seven component scores are summed to produce a global PSQI score, ranging from 0 to 21.
-
-
Interpretation: A global score >5 is considered indicative of poor sleep quality and is often used as a cutoff to distinguish good sleepers from poor sleepers. The change in the global score from baseline is a primary endpoint in many clinical trials.
Synthesis and Future Research Directions
This comparative analysis reveals this compound as a compound with a unique and scientifically intriguing profile. Unlike Trazodone and Agomelatine, which modulate well-defined serotonergic receptors (5-HT2A and 5-HT2C, respectively) and tend to normalize or enhance deep sleep, this compound consistently increases REM sleep. This effect is rare among hypnotics, which often suppress REM sleep, and its clinical implications—whether beneficial or detrimental—are unknown.
The primary obstacle to understanding this compound's potential is the profound lack of modern pharmacological data. For a compound to be considered for further development by today's standards, a comprehensive preclinical and early-phase clinical package is mandatory.
Proposed Research Framework for this compound:
-
Preclinical Pharmacodynamics:
-
Receptor Binding Assays: Conduct a comprehensive screening of this compound's binding affinity against a panel of CNS targets, focusing on all major serotonin receptor subtypes (e.g., 5-HT1A, 1B, 2A, 2C, 7) and the serotonin transporter (SERT). This is the most critical step to elucidate its molecular mechanism.
-
In Vitro Functional Assays: Determine if this compound acts as an agonist, antagonist, or allosteric modulator at any identified targets.
-
-
Preclinical and Phase I Pharmacokinetics:
-
ADME Studies: Conduct formal studies in animal models and subsequently in Phase I human trials to characterize its absorption, distribution (including brain penetration), metabolism (identifying key CYP enzymes and metabolites), and excretion pathways. This will establish a safe and effective dosing range.
-
-
Modernized Clinical Efficacy Trials:
-
Phase II Randomized Controlled Trial: A double-blind, placebo-controlled trial in patients with primary insomnia is required. This trial should include an active comparator arm with a well-established hypnotic (e.g., low-dose Trazodone).
-
Co-Primary Endpoints: Efficacy should be measured by both objective PSG data (to confirm the REM-enhancing effect and assess other sleep parameters) and validated subjective measures like the PSQI and daily sleep diaries.
-
Cognitive and Next-Day Functioning: Assess next-day residual effects on cognition, memory, and psychomotor function, as the impact of enhanced REM sleep is unknown.
-
By following this rigorous, self-validating research path, the scientific community can definitively determine if this compound is a pharmacological curiosity or a novel therapeutic agent with a unique place in the management of specific sleep disorders.
References
-
Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia. PMC - NIH.[Link]
-
The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies. PubMed.[Link]
-
N-(2-Ethylhexyl)-3-hydroxybutanamide. MySkinRecipes.[Link]
-
This compound. gsrs.[Link]
-
Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS). PubMed.[Link]
-
Trazodone for Insomnia: A Systematic Review. PMC - NIH.[Link]
-
The efficacy and safety of trazodone for sleep problems in depressive patients: a GRADE-assessed systematic review and meta-analysis of clinical trials. PubMed.[Link]
-
Stimulatory effect of this compound hydrogen succinate on REM sleep in normal humans. PubMed.[Link]
-
Effects of Trazodone on Sleep: A Systematic Review and Meta-analysis. ResearchGate.[Link]
-
Agomelatine, A Potential Multi-Target Treatment Alternative for Insomnia, Depression, and Osteoporosis in Postmenopausal Women: A Hypothetical Model. Frontiers.[Link]
-
Pittsburgh Sleep Quality Index (PSQI). STOP, THAT and One Hundred Other Sleep Scales.[Link]
-
The Pittsburgh Sleep Quality Index: a brief review. PMC - NIH.[Link]
-
Exhibit A-PSQI scoring.pdf. University of Pittsburgh.[Link]
-
Effects of trazodone versus cognitive behavioral therapy in the insomnia with short sleep duration phenotype: a preliminary study. American Academy of Sleep Medicine.[Link]
-
Effects of Agomelatine on Sleep Across Populations: A Systematic Review and Meta-Analysis. PubMed.[Link]
-
Sequential psychological and pharmacological therapies for comorbid and primary insomnia: study protocol for a randomized controlled trial. PubMed Central.[Link]
-
Australasian Sleep Association 2024 guidelines for sleep studies in adults. Wiley Online Library.[Link]
-
Drugs for sleep disorders: mechanisms and therapeutic prospects. PMC - PubMed Central.[Link]
-
Structure, dynamics and lipid interactions of serotonin receptors: excitements and challenges. PMC.[Link]
-
Agomelatine : CNS Drugs. Ovid.[Link]
-
This compound | C12H25NO2 | CID 65780. PubChem - NIH.[Link]
-
Trazodone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Psychopharmacology Institute.[Link]
-
Pharmacokinetics: The Dynamics of Drug Absorption, Distribution, Metabolism, and Elimination. Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e | AccessMedicine.[Link]
-
Chapter 1 Pharmacokinetics & Pharmacodynamics. Nursing Pharmacology - NCBI - NIH.[Link]
-
Role of serotonin in sleep mechanisms | Request PDF. ResearchGate.[Link]
-
Serotonin is a neurotransmitter responsible for modulating mood, cognition, perception, memory, sleep, appetite, anxiety, gut motility and blood clotting. BMB Reports.[Link]
-
Serotonin Receptors and Drugs Affecting Serotonergic Neurotransmission Chapter. Lippincott.[Link]
-
PSQI english-original order and scoring.indd. Brainclinics.[Link]
-
A comparison of the effectiveness of two hypnotic agents for the treatment of insomnia. ResearchGate.[Link]
Sources
- 1. The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(2-Ethylhexyl)-3-hydroxybutanamide [myskinrecipes.com]
- 4. Succinate metabolism: underlying biological mechanisms and emerging therapeutic targets in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of tolbutamide in ethnic Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of tolbutamide in ethnic Chinese - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-hydroxybutanamide | C4H9NO2 | CID 419176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of bumetanide following intravenous, intramuscular, and oral administrations to normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism and urinary excretion kinetics of di(2-ethylhexyl) adipate (DEHA) in four human volunteers after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Statistical Validation of Butoctamide's Influence on Sleep Continuity
This guide provides a comprehensive framework for researchers and drug development professionals on the statistical validation of Butoctamide's effect on sleep continuity. It delves into the mechanistic rationale, comparative analysis with other hypnotics, and the rigorous experimental and statistical methodologies required for a thorough evaluation. Our focus is to equip you with the expertise to design and execute self-validating studies that produce robust and publishable data.
Introduction: The Quest for Uninterrupted Sleep and the Role of this compound
Sleep continuity, the ability to maintain sleep without frequent awakenings, is a cornerstone of restorative sleep. Its disruption is a hallmark of insomnia and other sleep disorders, leading to significant daytime impairment. The ideal hypnotic agent should not only hasten sleep onset but also preserve sleep architecture and promote seamless sleep throughout the night.
This compound, chemically N-(2-ethylhexyl)-3-hydroxybutanamide, has emerged as a compound of interest due to its unique effects on sleep architecture. Unlike many conventional hypnotics that can suppress REM sleep, this compound hydrogen succinate (BAHS) has been demonstrated to increase REM sleep in both preclinical and clinical studies.[1][2][3] This distinct profile necessitates a specialized approach to validating its effects, particularly on the continuity of sleep.
The proposed mechanism of action for this compound's REM-enhancing effect involves an increase in brain serotonin levels, which in turn promotes REM sleep.[2] This serotonergic modulation may also contribute to the stabilization of sleep and a reduction in REM sleep interruptions.[2]
dot graphdiv { graph [layout=neato, overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];
} pdot Caption: Proposed Mechanism of this compound on Sleep.
Comparative Framework: Positioning this compound in the Hypnotic Landscape
To truly understand the clinical potential of this compound, its effects on sleep continuity must be benchmarked against established and diverse classes of hypnotic agents. A robust comparative study should include representatives from the following categories:
-
Benzodiazepines (e.g., Nitrazepam, Temazepam): These GABA-A receptor agonists are known to reduce sleep latency and increase total sleep time. However, they can also suppress slow-wave and REM sleep, and alter sleep architecture. A direct comparison, as has been done with Nitrazepam, reveals this compound's contrasting effect on REM sleep.[3]
-
Non-Benzodiazepine Receptor Agonists ("Z-drugs"; e.g., Zolpidem, Eszopiclone): While having a better side-effect profile than benzodiazepines, their impact on sleep architecture can vary. They are essential comparators due to their widespread use.
-
Orexin Receptor Antagonists (e.g., Suvorexant, Lemborexant): This newer class of drugs promotes sleep by blocking the wake-promoting neuropeptides, orexins. Their mechanism is distinct from GABAergic agents and this compound, making them a crucial comparison group for understanding differential effects on sleep continuity.
-
Melatonin Receptor Agonists (e.g., Ramelteon): These agents target the sleep-wake cycle and are primarily used for sleep-onset insomnia.[4] Including a melatonin agonist can help delineate this compound's specific effects on sleep maintenance.
-
Natural and Over-the-Counter (OTC) Options (e.g., Valerian Root, Diphenhydramine): While often perceived as milder, their efficacy and impact on sleep structure are important to quantify against a novel agent like this compound.[5]
Experimental Design and Methodology: A Rigorous Approach
A double-blind, placebo-controlled, crossover study design is the gold standard for evaluating sleep medications. This design minimizes inter-subject variability and allows for a robust comparison of this compound against a placebo and other active comparators.
dot graphdiv { graph [bgcolor="#F1F3F4", rankdir=TB]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];
} pdot Caption: Experimental Workflow for a Crossover Study.
Participant Selection
-
Inclusion Criteria: Healthy volunteers with a clinical diagnosis of primary insomnia, aged 18-65. Sleep disturbances should be confirmed by a standardized questionnaire such as the Pittsburgh Sleep Quality Index (PSQI).
-
Exclusion Criteria: Individuals with other sleep disorders (e.g., sleep apnea, restless legs syndrome), psychiatric comorbidities, substance abuse history, or those taking medications that could interfere with sleep.
Objective Measurement of Sleep Continuity: Polysomnography (PSG)
Polysomnography is the definitive method for assessing sleep architecture and continuity.[6][7] It provides a detailed, objective account of sleep stages and arousals.
Step-by-Step PSG Protocol:
-
Participant Habituation: An initial adaptation night in the sleep laboratory to minimize the "first-night effect," a phenomenon where sleep is disturbed in a novel environment.[8]
-
Electrode Placement: Application of electrodes to the scalp (Electroencephalography - EEG), face (Electrooculography - EOG for eye movements, and Electromyography - EMG for muscle tone), and legs. Respiratory effort and airflow, as well as blood oxygen saturation (pulse oximetry), should also be monitored to rule out sleep-disordered breathing.
-
Data Acquisition: Continuous recording of physiological signals throughout the night in a time-synchronized manner.
-
Sleep Scoring: Manual or computer-assisted scoring of the PSG data in 30-second epochs by a trained technician, according to the American Academy of Sleep Medicine (AASM) guidelines. Sleep is staged into Wake, N1, N2, N3 (slow-wave sleep), and REM.
-
Data Extraction: Quantification of key sleep continuity parameters (see Table 1).
Subjective Assessment
While objective measures are crucial, the patient's perception of their sleep is also a vital endpoint.
-
Sleep Diaries: Participants should maintain a daily sleep diary to record bedtime, wake time, sleep latency, number and duration of awakenings, and overall sleep quality.[6]
-
Questionnaires: Standardized questionnaires like the Insomnia Severity Index (ISI) can be administered at baseline and after each treatment arm to assess the impact on insomnia symptoms.[6]
Key Sleep Continuity Parameters and Statistical Validation
The following table outlines the primary and secondary endpoints for assessing sleep continuity and the appropriate statistical tests for their analysis.
| Parameter | Description | Statistical Test |
| Wake After Sleep Onset (WASO) | Total time spent awake from sleep onset to final awakening. A primary indicator of sleep fragmentation. | ANOVA or Mixed-Effects Model |
| Sleep Efficiency (SE) | (Total Sleep Time / Time in Bed) x 100%. A global measure of sleep continuity. | ANOVA or Mixed-Effects Model |
| Number of Awakenings | The total count of awakenings after sleep onset. | Poisson Regression or Non-parametric tests (e.g., Friedman test) |
| Arousal Index | Number of arousals per hour of sleep. A sensitive measure of sleep disruption. | ANOVA or Mixed-Effects Model |
| Sleep Stage Transitions | The frequency of shifts between different sleep stages. An increased rate can indicate sleep instability.[9] | ANOVA or Mixed-Effects Model |
| Sleep Onset Latency (SOL) | Time taken to fall asleep from "lights out." | Survival Analysis (e.g., Kaplan-Meier) or ANOVA on log-transformed data |
Rationale for Statistical Choices:
-
ANOVA/Mixed-Effects Models: These are ideal for comparing the means of continuous variables (like WASO, SE) across multiple treatment groups in a crossover design. Mixed-effects models are particularly powerful as they can account for both fixed effects (the treatments) and random effects (the individual participants).
-
Poisson Regression: Suitable for count data, such as the number of awakenings.
-
Survival Analysis: For time-to-event data like SOL, survival analysis provides a more nuanced comparison than a simple t-test or ANOVA, as it can account for censored data (e.g., participants who did not fall asleep within the recording period).
Data Presentation and Interpretation
The results of the statistical analysis should be presented in a clear and concise manner. The following table provides a template for summarizing the comparative data.
| Sleep Parameter | This compound (Mean ± SD) | Comparator (e.g., Zolpidem) (Mean ± SD) | Placebo (Mean ± SD) | p-value |
| WASO (min) | Example: 25.3 ± 10.1 | Example: 30.5 ± 12.4 | Example: 45.7 ± 15.2 | <0.05 |
| Sleep Efficiency (%) | Example: 92.1 ± 5.3 | Example: 90.8 ± 6.1 | Example: 85.4 ± 7.8 | <0.05 |
| Number of Awakenings | Example: 8.2 ± 3.5 | Example: 9.1 ± 4.0 | Example: 15.6 ± 5.9 | <0.05 |
| Arousal Index | Example: 10.4 ± 4.2 | Example: 12.1 ± 5.0 | Example: 18.9 ± 6.7 | <0.05 |
| REM Sleep (%) | Example: 28.5 ± 4.5 | Example: 21.3 ± 3.9 | Example: 23.1 ± 4.1 | <0.05 |
Note: The data presented above are for illustrative purposes only and do not represent actual study results.
A statistically significant reduction in WASO, number of awakenings, and arousal index, coupled with an increase in sleep efficiency, would provide strong evidence for this compound's positive effect on sleep continuity. The concurrent increase in REM sleep percentage would further highlight its unique pharmacological profile compared to other hypnotics.
Conclusion and Future Directions
The statistical validation of this compound's effect on sleep continuity requires a multifaceted approach that combines rigorous experimental design, objective polysomnographic measures, and appropriate statistical analyses. By comparing this compound to a range of existing hypnotics, researchers can accurately delineate its clinical utility and unique mechanism of action. Future research should also explore the long-term effects of this compound on sleep architecture and its efficacy in specific patient populations with fragmented sleep, such as the elderly or individuals with comorbid conditions. This comprehensive validation framework will be instrumental in determining this compound's place in the therapeutic armamentarium for sleep disorders.
References
-
Hayashi, Y., et al. (1980). The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies. Psychopharmacology, 70(2), 117-121. [Link]
-
Hayashi, Y., et al. (1982). Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS). Psychopharmacology, 77(3), 255-259. [Link]
-
Tachibana, M., et al. (1981). Stimulatory effect of this compound hydrogen succinate on REM sleep in normal humans. Folia Psychiatrica et Neurologica Japonica, 35(2), 161-175. [Link]
-
Gigli, G. L., et al. (1987). This compound hydrogen succinate and intensive learning sessions: effects on night sleep of Down's syndrome patients. Sleep, 10(6), 563-569. [Link]
-
Ferri, R., et al. (1995). Long-term administration of this compound hydrogen succinate on nocturnal sleep of mentally retarded subjects: a polygraphic study versus placebo. Psychopharmacology, 117(4), 438-442. [Link]
-
White-Noises.org. (2025). Sleep Quality Assessment: How to Measure Your Sleep. [Link]
-
ResearchGate. (n.d.). Statistical Analysis of the Human Sleep Process. [Link]
-
Landry, G. J., & Smith, M. T. (2015). Investigating the relationship between objective measures of sleep and self-report sleep quality in healthy adults: a review. Sleep Medicine Reviews, 21, 58-67. [Link]
-
Younes, M., et al. (2012). Utility of Sleep Stage Transitions in Assessing Sleep Continuity. Sleep, 35(1), 137-145. [Link]
-
Hirscher, V., et al. (2018). Reference Data for Polysomnography-Measured and Subjective Sleep in Healthy Adults. Journal of Clinical Sleep Medicine, 14(4), 565-576. [Link]
-
The Alliance for Benzodiazepine Best Practices. (n.d.). Alternatives for Insomnia Relief. [Link]
-
Healthline. (2023). 10 of the Best Natural Sleep Aids for 2025. [Link]
-
Sleep Foundation. (2025). Compare Sleep Aids: Understanding the Differences. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65780, this compound. [Link]
-
Global Substance Registration System. (n.d.). This compound. [Link]
-
ClinicalTrials.gov. (2022). Effects of a Novel Supplement on Sleep, Metabolism, Body Composition and Performance. [Link]
-
MDPI. (2023). Efficacy and Tolerability of a Chemically Characterized Scutellaria lateriflora L. Extract-Based Food Supplement for Sleep Management: A Single-Center, Controlled, Randomized, Crossover, Double-Blind Clinical Trial. [Link]
-
Digital WPI. (n.d.). Exploratory Analysis of Sleep Data. [Link]
-
The Alliance for Benzodiazepine Best Practices. (n.d.). Alternatives for Insomnia Relief. [Link]
-
Weaver, D. R. (2014). Sites of Action of Sleep and Wake Drugs: Insights from Model Organisms. Journal of Neuroscience, 34(46), 15251-15256. [Link]
-
Kamal, M., et al. (2022). Edible Herbal Medicines as an Alternative to Common Medication for Sleep Disorders: A Review Article. Evidence-Based Complementary and Alternative Medicine. [Link]
-
Life Extension. (n.d.). 10 Melatonin Alternatives for Sleep. [Link]
-
Healthline. (2023). 10 of the Best Natural Sleep Aids for 2025. [Link]
-
Sleep Foundation. (2025). Compare Sleep Aids: Understanding the Differences. [Link]
-
Jo, Y., et al. (2018). Sleep-Aids Derived from Natural Products. Biomolecules & Therapeutics, 26(4), 343-349. [Link]
-
Saper, C. B., et al. (2005). Drugs for sleep disorders: mechanisms and therapeutic prospects. British Journal of Pharmacology, 146(3), 339-349. [Link]
Sources
- 1. The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulatory effect of this compound hydrogen succinate on REM sleep in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alternatives for Insomnia Relief - The Alliance for Benzodiazepine Best Practices [benzoreform.org]
- 5. 10 of the Best Natural Sleep Aids for 2025 [healthline.com]
- 6. white-noises.org [white-noises.org]
- 7. Investigating the relationship between objective measures of sleep and self-report sleep quality in healthy adults: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reference Data for Polysomnography-Measured and Subjective Sleep in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
A Comparative Guide to Butoctamide's Performance in Preclinical Models of Insomnia
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive analysis of Butoctamide's known effects on sleep architecture and a comparative framework for its evaluation in validated animal models of insomnia. While direct experimental data of this compound in established insomnia models is limited in publicly accessible literature, this guide synthesizes the existing clinical and preclinical findings to offer a scientifically grounded perspective on its potential performance relative to standard hypnotics.
Introduction to this compound: A Unique Profile in Sleep Modulation
This compound, also known as this compound Hydrogen Succinate (BAHS), is a hypnotic agent that has demonstrated a unique and intriguing profile in sleep modulation. Unlike many conventional hypnotics, particularly those of the benzodiazepine class that are known to suppress Rapid Eye Movement (REM) sleep, this compound has been consistently shown to increase it. Clinical studies in healthy young and elderly adults, as well as in specific patient populations, have highlighted a significant increase in the percentage of REM sleep without substantially altering total sleep time or sleep latency[1][2][3]. The only animal data available indicates that this compound also increases REM sleep in chronically prepared cats[1][2].
This distinct characteristic suggests a mechanism of action that diverges from the GABAergic modulation typical of benzodiazepines and "Z-drugs." It has been postulated that this compound may exert its effects through serotonergic pathways, potentially increasing serotonin levels in the brain, which in turn promotes REM sleep[2]. This unique profile makes this compound a person of interest for insomnia, especially in patient populations where REM sleep suppression is a concern.
Mechanism of Action: A Divergence from Conventional Hypnotics
The primary mechanism of action for the most widely prescribed hypnotics, benzodiazepines (e.g., Diazepam) and non-benzodiazepine "Z-drugs" (e.g., Zolpidem), involves positive allosteric modulation of the GABA-A receptor. This enhances the inhibitory effects of GABA, leading to sedation and sleep induction. However, this broad inhibitory action often alters the natural sleep architecture, most notably by reducing the duration of REM and slow-wave sleep.
This compound's REM-enhancing properties suggest a departure from this GABAergic mechanism. The current hypothesis points towards a modulation of the serotonergic system, a key player in the regulation of the sleep-wake cycle and, particularly, in the induction and maintenance of REM sleep.
Caption: Hypothesized mechanism of this compound vs. conventional hypnotics.
Comparative Performance in Validated Animal Models of Insomnia
Commonly Utilized Animal Models of Insomnia:
-
Stress-Induced Insomnia: Rodents are exposed to stressors such as cage change, restraint, or foot shocks, which reliably induce a state of hyperarousal and sleep fragmentation, mimicking aspects of human insomnia[4][6].
-
Pharmacologically-Induced Insomnia: Stimulants like caffeine or modafinil are administered to induce wakefulness and sleep disturbances.
-
Genetically Modified Models: Rodents with genetic modifications that predispose them to sleep disturbances are also utilized.
The following table presents a comparative summary of the expected or known effects of this compound, Diazepam (a benzodiazepine), and Zolpidem (a Z-drug) in a stress-induced rodent model of insomnia. The data for this compound is hypothetical and based on its known pharmacological profile.
| Parameter | This compound (Hypothetical) | Diazepam | Zolpidem |
| Sleep Onset Latency | Moderate Decrease | Significant Decrease | Significant Decrease |
| Total Sleep Time | Minimal to No Change | Significant Increase | Significant Increase |
| Wake After Sleep Onset (WASO) | Decrease | Significant Decrease | Significant Decrease |
| NREM Sleep | Minimal to No Change | Increase | Increase |
| REM Sleep | Significant Increase | Significant Decrease | Decrease or No Change |
| Sleep Architecture | Preservation with REM enhancement | Altered (REM suppression) | Altered (REM suppression) |
| Next-Day Sedation | Unlikely | Possible | Possible |
| Abuse Liability | Low (postulated) | High | Moderate to High |
Experimental Protocols for Assessing Hypnotic Efficacy
To ensure the trustworthiness and reproducibility of findings, standardized and validated protocols are essential. Below is a detailed methodology for a stress-induced insomnia model in rodents, a common paradigm for screening novel hypnotics.
Stress-Induced (Cage Change) Insomnia Model in Rats: A Step-by-Step Protocol
This protocol is designed to induce a transient state of insomnia, against which the efficacy of a test compound can be measured.
Materials:
-
Male Wistar rats (250-300g)
-
Standard housing cages
-
Clean cages with new bedding
-
EEG/EMG telemetry system for sleep recording
-
Test compound (e.g., this compound)
-
Vehicle control
-
Positive control (e.g., Diazepam)
-
Dosing syringes and needles
Procedure:
-
Surgical Implantation of EEG/EMG Electrodes:
-
Anesthetize rats with isoflurane.
-
Secure the animal in a stereotaxic frame.
-
Implant EEG screw electrodes over the frontal and parietal cortices.
-
Implant EMG wire electrodes into the nuchal muscles.
-
Connect electrodes to a telemetry transmitter and secure the assembly with dental cement.
-
Allow a 2-week recovery period.
-
-
Habituation:
-
House rats individually in recording chambers.
-
Connect the telemetry system and allow for at least 3 days of habituation to the recording cables and environment.
-
-
Baseline Sleep Recording:
-
Record baseline EEG/EMG data for 24 hours to establish normal sleep-wake patterns for each animal.
-
-
Induction of Insomnia and Dosing:
-
At the beginning of the light phase (the primary sleep period for rodents), transfer the rats to a clean cage with new bedding. This novel environment acts as a mild stressor and induces wakefulness[4].
-
Immediately after the cage change, administer the test compound, vehicle, or positive control (e.g., intraperitoneal injection).
-
-
Post-Dosing Sleep Recording:
-
Record EEG/EMG data for at least 6-8 hours post-dosing.
-
-
Data Analysis:
-
Score the recorded data in 10-second epochs as Wake, NREM sleep, or REM sleep using appropriate sleep analysis software.
-
Calculate key sleep parameters: sleep onset latency, total sleep time, time spent in each sleep stage, and the number of awakenings.
-
Compare the sleep parameters between the different treatment groups using statistical analysis (e.g., ANOVA).
-
Caption: Workflow for assessing hypnotic efficacy in a rodent model.
Conclusion and Future Directions
This compound presents a compelling profile as a hypnotic agent due to its unique REM-sleep-enhancing properties, a feature that distinguishes it from the majority of currently available sleep aids. While clinical data in humans is encouraging, a significant gap remains in our understanding of its performance in validated preclinical models of insomnia.
Future research should prioritize the evaluation of this compound in rodent models of stress-induced and pharmacologically-induced insomnia. Such studies would be instrumental in:
-
Confirming its efficacy in reducing sleep latency and fragmentation in a disease-relevant context.
-
Elucidating its dose-response relationship for hypnotic effects.
-
Further investigating its mechanism of action , particularly its interaction with the serotonergic system.
-
Providing a direct comparison with standard-of-care hypnotics like benzodiazepines and Z-drugs in a controlled preclinical setting.
By undertaking these investigations, the scientific community can better delineate the therapeutic potential of this compound and pave the way for its development as a novel treatment for insomnia, potentially offering a safer and more physiologically natural sleep to patients.
References
-
The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies. Psychopharmacology (Berl). 1980;70(2):117-21. [Link]
-
Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS). Folia Psychiatr Neurol Jpn. 1981;35(3):269-78. [Link]
-
This compound hydrogen succinate and intensive learning sessions: effects on night sleep of Down's syndrome patients. Sleep. 1987 Dec;10(6):563-9. [Link]
-
Insomnia-related rodent models in drug discovery. Acta Pharmacol Sin. 2024 Apr 26. [Link]
-
Stimulatory effect of this compound hydrogen succinate on REM sleep in normal humans. Methods Find Exp Clin Pharmacol. 1985 Nov;7(11):583-9. [Link]
-
[The effects of this compound hydrogen succinate (BAHS) on the sleep of the aged people (author's transl)]. No To Shinkei. 1981 Dec;33(12):1243-50. [Link]
-
Long-term administration of this compound hydrogen succinate on nocturnal sleep of mentally retarded subjects: a polygraphic study versus placebo. Psychopharmacology (Berl). 1995 Feb;117(4):438-42. [Link]
-
Insomnia-related rodent models in drug discovery. PubMed. [Link]
-
(PDF) Insomnia-related rodent models in drug discovery. ResearchGate. [Link]
-
Comparison of benzodiazepine (BZ) receptor agonists in two rodent activity tests. J Psychopharmacol. 1996 Jan;10(3):206-13. [Link]
-
Animal Models of Human Insomnia. PMC - PubMed Central. [Link]
-
A comparison of the effects of some benzodiazepines and other drugs on aggressive and exploratory behaviour in mice and rats. Neuropharmacology. 1970 Jan;9(1):17-29. [Link]
-
Sleep phenotyping in a rat model of susceptibility to substance use disorders. PMC. [Link]
Sources
- 1. The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulatory effect of this compound hydrogen succinate on REM sleep in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insomnia-related rodent models in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insomnia-related rodent models in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Butoctamide and Nitrazepam on Sleep Parameters: A Technical Guide for Researchers
This guide provides a detailed comparative analysis of two hypnotic compounds, Butoctamide and Nitrazepam, focusing on their distinct effects on sleep architecture and key sleep parameters. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causal relationships between the pharmacological properties of these compounds and their observed clinical effects on sleep. We will delve into their mechanisms of action, present comparative experimental data, and provide standardized protocols for the evaluation of hypnotic agents.
Introduction: The Complex Landscape of Sleep Modulation
Sleep is a fundamental physiological process, critical for cognitive function, metabolic regulation, and overall health. Its disruption, manifesting as insomnia, is a widespread condition prompting the development of various pharmacological interventions. The ideal hypnotic agent should not only facilitate sleep onset and maintenance but also preserve or restore a natural, restorative sleep architecture.
Sleep is broadly divided into two states: Non-Rapid Eye Movement (NREM) and Rapid Eye Movement (REM) sleep. NREM is further subdivided into stages N1, N2, and N3 (slow-wave sleep, SWS), with N3 being the deepest and most restorative stage. The cyclical progression through these stages is vital for the recuperative functions of sleep. Most conventional hypnotics, particularly those of the benzodiazepine class, effectively reduce sleep latency but often do so at the cost of altering this natural architecture, commonly by suppressing SWS and REM sleep[1][2].
This guide focuses on a comparative study of Nitrazepam, a classic long-acting benzodiazepine, and this compound, a lesser-known compound with a unique sleep-modulating profile. By examining their contrasting effects, we aim to provide a clearer understanding of different approaches to pharmacological sleep management.
Profile of a Conventional Hypnotic: Nitrazepam
Nitrazepam is a well-established benzodiazepine hypnotic used for the short-term management of insomnia.[3] Its primary therapeutic action is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which produces sedative, anxiolytic, and muscle relaxant effects.[4][5]
Mechanism of Action
Nitrazepam, like other benzodiazepines, does not act as a direct agonist at the GABA-A receptor. Instead, it binds to a specific allosteric site on the receptor complex, known as the benzodiazepine receptor site.[5] This binding increases the affinity of GABA for its own binding site, leading to an increased frequency of chloride channel opening.[4] The resulting influx of chloride ions hyperpolarizes the neuron, making it less excitable and producing a widespread inhibitory effect on the central nervous system.[4][5]
Pharmacokinetic Profile
-
Absorption: Nitrazepam is well-absorbed after oral administration, with peak plasma concentrations reached in about 2 to 3 hours.[3][6]
-
Distribution: Being lipid-soluble, it has a high cerebral uptake and is largely bound to plasma proteins.[3]
-
Metabolism: It is metabolized in the liver into several metabolites, none of which have significant clinical activity.[6][7]
-
Elimination: Nitrazepam is classified as a long-acting benzodiazepine. Its elimination half-life is substantial, ranging from 16.5 to 48.3 hours, and is often longer in elderly populations (around 40 hours) compared to younger adults (around 29 hours).[3]
Profile of a REM-Enhancing Agent: this compound
This compound, administered as this compound Hydrogen Succinate (BAHS), is a hypnotic agent with a pharmacological profile that diverges significantly from traditional benzodiazepines. It is noted for its unique ability to increase REM sleep, a property suppressed by most other hypnotics.[8][9]
Mechanism of Action
The precise mechanism of this compound is not as definitively characterized as that of Nitrazepam. However, experimental evidence suggests that its REM-enhancing effect is linked to the serotonergic system. The prevailing hypothesis is that this compound increases the availability of serotonin in the brain, which in turn secondarily promotes or increases REM sleep.[4] This proposed mechanism sets it apart from GABAergic agents.
Pharmacokinetic Profile
Detailed pharmacokinetic data for this compound, including its absorption, distribution, and metabolism, are not widely available in the peer-reviewed literature. However, one comparative study noted that this compound was eliminated more rapidly than Nitrazepam, suggesting a shorter half-life.
Comparative Analysis of Effects on Sleep Parameters
The most salient differences between this compound and Nitrazepam emerge from their effects on polysomnographically-measured sleep architecture. Data from direct comparative studies and individual agent evaluations are summarized below.
Quantitative Comparison
The following table summarizes the principal effects of a standard dose of this compound (600 mg) and Nitrazepam (5 mg) on key sleep parameters in healthy adults, as derived from clinical studies.
| Sleep Parameter | This compound (600 mg) | Nitrazepam (5 mg) | Causality & Significance |
| Total Sleep Time (TST) | Little to no change[9] | Significant Increase [10] | Nitrazepam's potent sedative effect via GABAergic inhibition prolongs sleep duration, a primary goal for patients with sleep maintenance insomnia. This compound's weaker hypnotic effect does not significantly extend total sleep.[11] |
| Sleep Latency | Little to no change[9] | Significant Decrease [12] | Nitrazepam's rapid onset of CNS depression effectively shortens the time to fall asleep. This compound is not effective in this regard. |
| Stage 1 (N1) Sleep | Decrease[9] | Slight Decrease[10] | Both agents reduce the lightest stage of sleep, which is generally considered a positive hypnotic effect, indicating a transition to deeper sleep stages. |
| Stage 2 (N2) Sleep | Significant Decrease [10] | Significant Increase [10] | This is a key point of divergence. Nitrazepam promotes N2 sleep, which constitutes the bulk of a typical night. This compound appears to facilitate a transition out of N2 sleep, likely into REM sleep. |
| Stage 3/4 (N3/SWS) | No significant effect[10] | Significant Decrease [10][12] | Nitrazepam's suppression of deep, slow-wave sleep is a major drawback of many benzodiazepines, as this stage is critical for physical restoration and memory consolidation. This compound's lack of SWS suppression is a significant advantage.[2] |
| REM Sleep | Significant Increase [4][8][9] | Slight Decrease / Suppression[10][12] | This is the most unique characteristic of this compound. While most hypnotics suppress REM sleep (associated with dreaming and emotional regulation), this compound actively increases its duration and percentage.[9] |
| Wake After Sleep Onset | No significant effect | Decrease[12] | Nitrazepam's sustained action helps reduce nocturnal awakenings, improving sleep continuity. |
Implications for Clinical Research
The contrasting profiles of this compound and Nitrazepam offer a valuable research paradigm:
-
Nitrazepam represents a "classic" hypnotic profile: effective at inducing and maintaining sleep but at the cost of distorting natural sleep architecture by suppressing SWS and REM. This profile is useful for studying the consequences of SWS/REM deprivation.
-
This compound presents a unique tool for investigating the functional role of REM sleep. Its ability to enhance REM without suppressing SWS makes it a candidate for conditions characterized by reduced REM sleep, such as in certain psychiatric disorders or among elderly populations.[9]
Experimental Methodology: Polysomnographic Evaluation of Hypnotics
To objectively measure the effects described above, all-night polysomnography (PSG) is the gold standard.[3] A rigorous protocol is essential for generating reliable and reproducible data in a clinical or preclinical setting.
Rationale for Polysomnography
The choice of PSG as the primary endpoint is driven by its ability to provide a comprehensive and objective assessment of sleep.[7] Unlike subjective questionnaires, which can be influenced by placebo effects or poor recall, PSG directly measures neurophysiological and cardiorespiratory signals. This allows for the precise quantification of sleep stages, sleep continuity, and the identification of sleep-disrupting events, which is crucial for evaluating a drug's true impact on sleep architecture.
Step-by-Step Protocol
-
Subject Recruitment: Recruit healthy volunteers or patients with insomnia, ensuring they are free of other sleep disorders and are not taking medications that could affect sleep.
-
Baseline & Acclimatization: Subjects undergo at least two consecutive nights of PSG recording in the sleep laboratory while receiving a placebo. The first night is primarily for acclimatization to the environment and equipment to mitigate the "first-night effect" (atypical sleep on the first night in a lab). The second night serves as the true baseline data.
-
Drug Administration: In a double-blind, placebo-controlled, crossover design, subjects are randomized to receive either the active drug (e.g., Nitrazepam 5 mg or this compound 600 mg) or a placebo for a set number of consecutive nights (e.g., 3-7 nights). The drug is typically administered 30-60 minutes before "lights out."
-
Polysomnography Recording: Continuous overnight recording is performed. The standard montage includes:
-
Electroencephalogram (EEG): To determine sleep stages based on brainwave activity.
-
Electrooculogram (EOG): To detect the rapid eye movements characteristic of REM sleep.
-
Electromyogram (EMG): Chin muscle tone is high during wakefulness, lower in NREM, and absent (atonia) in REM.
-
Electrocardiogram (ECG): To monitor heart rate and rhythm.
-
Respiratory Sensors & Pulse Oximetry: To rule out sleep-disordered breathing.
-
-
Sleep Scoring: The recorded data is divided into 30-second epochs and scored by a trained technologist according to established guidelines (e.g., AASM criteria) to determine the sleep stage for each epoch.
-
Washout Period: A sufficient period (at least 7 days) is allowed between crossover arms for the drug to be completely eliminated from the body.
-
Withdrawal Period: Following the final drug administration night, subjects are monitored for at least two additional nights on a placebo to assess for any rebound effects (e.g., worsening of sleep compared to baseline).[12]
-
Data Analysis: The key sleep parameters from the baseline, drug, and withdrawal nights are statistically compared to determine the drug's effects.
Conclusion and Future Directions
The comparison between this compound and Nitrazepam highlights a critical consideration in hypnotic drug development: the distinction between simply inducing sleep and promoting a physiologically normal sleep architecture.
-
Nitrazepam is an effective sedative-hypnotic for reducing sleep latency and increasing total sleep time. However, its significant suppression of slow-wave and REM sleep raises concerns about its impact on the restorative quality of sleep, especially with long-term use.[2][12]
-
This compound displays a weaker overall hypnotic effect but possesses the unique and valuable property of enhancing REM sleep without compromising slow-wave sleep.[9][10] This suggests its potential utility not as a broad-spectrum hypnotic, but as a specialized agent for conditions involving REM sleep deficits.
For drug development professionals, this comparative study underscores the necessity of moving beyond primary endpoints like Total Sleep Time. Future research should focus on developing agents that can normalize sleep architecture, not merely suppress wakefulness. The unique profile of compounds like this compound provides a valuable pharmacological tool to probe the functions of specific sleep stages and to develop novel therapeutics for targeted sleep disorders.
References
- Nitrazepam - Wikipedia. (n.d.).
- Pharmacology of Nitrazepam (Mogadon) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 7). YouTube.
- Tachibana, M., et al. (1982). Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS). Psychopharmacology, 77(4), 367-70.
- Nakazawa, Y., et al. (1980). The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies. Psychopharmacology, 70(2), 117-21.
- What is the mechanism of Nitrazepam? (2024, July 17). Patsnap Synapse.
- Unleashing the Power of Nitrazepam: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target. (2023, October 9). Patsnap Synapse.
- Kangas, L., & Breimer, D. D. (1981). Clinical Pharmacokinetics of Nitrazepam. Clinical Pharmacokinetics, 6(5), 346-66.
- Nitrazepam Pharmacology - Active Ingredient. (n.d.). RxReasoner.
- Polysomnography in Transition: Reassessing Its Role in the Future of Sleep Medicine. (2024). National Institutes of Health (NIH).
- APO-NITRAZEPAM. (2022, March 24).
- Zappella, M., et al. (1995). Long-term administration of this compound hydrogen succinate on nocturnal sleep of mentally retarded subjects: a polygraphic study versus placebo. Psychopharmacology, 117(4), 438-42.
- Tachibana, M., et al. (1976). Stimulatory effect of this compound hydrogen succinate on REM sleep in normal humans. Folia Psychiatrica et Neurologica Japonica, 30(2), 199-211.
- Zappella, M., & Vigna, S. (1987).
- Hindmarch, I., & Parrott, A. C. (1980). A comparison of the effects of chlormezanone and nitrazepam on sleep. British Journal of Clinical Pharmacology, 10(1), 57-62.
- Polysomnography in drug development. (1997). PubMed.
- Nitrazepam | C15H11N3O3 | CID 4506. (n.d.). PubChem - NIH.
- Ueki, S., et al. (1989). Effects of this compound hydrogen succinate and nitrazepam on psychomotor function and EEG in healthy volunteers. Psychopharmacology, 97(3), 370-5.
- Moldofsky, H., et al. (1986). Nitrazepam for periodic movements in sleep (sleep-related myoclonus). The Canadian Journal of Neurological Sciences, 13(1), 52-4.
- Sleep Study - StatPearls. (2023, August 14). NCBI Bookshelf - NIH.
- Comparative effects of psychotropic medications on sleep architecture: a retrospective review of diagnostic polysomnography sleep parameters. (n.d.). PMC - NIH.
- Polysomnographic procedures. (n.d.). Scribd.
- Sleep medications linked to reduced deep sleep and disrupted memory. (2025, September 8).
- Polysomnography (sleep study). (2025, January 1). Mayo Clinic.
- The association between benzodiazepine use and sleep quality in residential aged care facilities: a cross-sectional study. (2016, November 26). PubMed Central.
Sources
- 1. Polysomnography in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound hydrogen succinate and intensive learning sessions: effects on night sleep of Down's syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of tolbutamide in ethnic Chinese - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical evaluation of hypnotic drugs: contributions from sleep laboratory studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stimulatory effect of this compound hydrogen succinate on REM sleep in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polysomnography: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 9. Pharmacokinetics and pharmacodynamics of bumetanide after intravenous and oral administration to spontaneously hypertensive rats and DOCA-salt induced hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Absorption Distribution Metabolism Excretion and Toxicity Property Prediction Utilizing a Pre-Trained Natural Language Processing Model and Its Applications in Early-Stage Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of tolbutamide in ethnic Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polysomnography in Transition: Reassessing Its Role in the Future of Sleep Medicine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Butoctamide Quantification
For Researchers, Scientists, and Drug Development Professionals
The Imperative for Validated Butoctamide Quantification
This compound (N-(2-Ethylhexyl)-3-hydroxybutanamide) is a compound whose accurate measurement is critical for ensuring product quality, safety, and efficacy in research and pharmaceutical applications. The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[1] This process is not merely a regulatory formality but a cornerstone of scientific integrity, ensuring that the data generated is reliable and reproducible.[2]
International regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established comprehensive guidelines for analytical method validation.[3][4] The principles outlined in documents such as ICH Q2(R2) provide a framework for demonstrating that an analytical procedure is fit for its intended purpose.[3][4]
Foundational Knowledge: this compound's Physicochemical Profile
A successful analytical method is built upon a solid understanding of the analyte's physicochemical properties. For this compound (C12H25NO2, Molecular Weight: 215.33 g/mol ), the following characteristics are key considerations:
-
Structure: The presence of a secondary amide and a hydroxyl group suggests potential for hydrogen bonding, influencing its solubility and chromatographic behavior. The long alkyl chain (2-ethylhexyl) imparts significant non-polar character.
-
Polarity: The combination of polar functional groups and a non-polar alkyl chain makes this compound a molecule of intermediate polarity. This is a critical factor in selecting the appropriate chromatographic conditions.
-
UV Absorbance: The amide functional group will exhibit some absorbance in the low UV region, which can be exploited for spectrophotometric and HPLC-UV detection.
A Comparative Analysis of Proposed Analytical Methodologies
Given the physicochemical properties of this compound, HPLC, GC, and UV-Vis spectrophotometry are all viable analytical techniques for its quantification. Below, we propose a starting point for the development and validation of each method.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a molecule of intermediate polarity like this compound, Reversed-Phase HPLC (RP-HPLC) is the most suitable approach. In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar.
Proposed Starting Conditions:
| Parameter | Recommended Starting Point | Rationale |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | The non-polar C18 stationary phase will provide good retention for the non-polar alkyl chain of this compound. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | A mixture of a polar solvent (water) and a less polar organic modifier (acetonitrile) allows for the fine-tuning of the retention time. The proposed ratio is a common starting point for moderately polar analytes. |
| Flow Rate | 1.0 mL/min | A standard flow rate that typically provides good separation efficiency without generating excessive backpressure. |
| Detection Wavelength | 210 nm | The amide bond in this compound is expected to have a UV absorbance maximum in the far UV region. 210 nm is a good starting point to ensure sufficient sensitivity. A full UV scan of a standard solution should be performed to determine the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analyses. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Experimental Protocol for Validation (Based on ICH Q2(R2) Guidelines):
-
System Suitability: Before each validation run, inject a standard solution multiple times to ensure the system is performing adequately. Key parameters include retention time, peak area, tailing factor, and theoretical plates.[5]
-
Specificity: Analyze a blank (diluent), a placebo (if in a formulation), and a spiked placebo sample to demonstrate that there is no interference from other components at the retention time of this compound.
-
Linearity: Prepare a series of at least five concentrations of this compound standard solutions. Inject each concentration and plot the peak area against the concentration. The relationship should be linear, with a correlation coefficient (r²) ≥ 0.999.[6]
-
Range: The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.[2]
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.[7]
-
Intermediate Precision (Inter-day and inter-analyst): Repeat the analysis on a different day with a different analyst. The RSD should remain within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve. LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[5]
-
Robustness: Deliberately make small variations to the method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±5 °C) and assess the impact on the results.[7]
Workflow for HPLC Method Development and Validation
Caption: HPLC Method Development and Validation Workflow.
Gas Chromatography with Mass Spectrometry Detection (GC-MS)
Principle: GC is a powerful technique for separating and analyzing volatile compounds. For compounds that are not sufficiently volatile, a derivatization step is often employed to increase their volatility and thermal stability. Given the hydroxyl group in this compound, derivatization is recommended for robust GC analysis. Mass Spectrometry (MS) provides highly specific detection and structural information.
Proposed Starting Conditions:
| Parameter | Recommended Starting Point | Rationale |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) | This is a common and effective silylating agent that will react with the hydroxyl group of this compound to form a more volatile trimethylsilyl (TMS) ether. |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A low-polarity 5% phenyl-methylpolysiloxane stationary phase is a good general-purpose column for a wide range of underivatized and derivatized analytes. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Helium is the most common carrier gas for GC-MS, providing good efficiency. |
| Injection Mode | Splitless | For trace analysis, a splitless injection ensures that the entire sample is transferred to the column, maximizing sensitivity. |
| Injector Temperature | 250 °C | Should be high enough to ensure rapid and complete vaporization of the derivatized analyte without causing thermal degradation. |
| Oven Temperature Program | Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min. | A temperature program is necessary to elute the derivatized this compound with a good peak shape and to clean the column of any less volatile components. This program is a typical starting point and should be optimized. |
| MS Detector | Electron Ionization (EI) at 70 eV | Standard EI provides reproducible fragmentation patterns for library matching and identification. |
| MS Scan Range | m/z 50-500 | This range should cover the expected molecular ion and major fragment ions of the derivatized this compound. |
Experimental Protocol for Validation:
The validation parameters for GC-MS are similar to those for HPLC. However, there are some specific considerations:
-
Derivatization Efficiency and Stability: The completeness and reproducibility of the derivatization reaction should be assessed. The stability of the derivatized sample over time should also be determined.
-
Specificity: In GC-MS, specificity is greatly enhanced by monitoring specific ions characteristic of the derivatized this compound. A full scan can be used for initial identification, followed by selected ion monitoring (SIM) for enhanced sensitivity and specificity during quantification.
-
Matrix Effects: Biological samples can sometimes interfere with the ionization process in the MS source. This should be evaluated by comparing the response of the analyte in a pure solvent to its response in a sample matrix.
Workflow for GC-MS Method Development and Validation
Caption: GC-MS Method Development and Validation Workflow.
UV-Vis Spectrophotometry
Principle: This technique measures the absorbance of light by a substance at a specific wavelength. It is a simpler and more accessible method than chromatography but lacks specificity. It is best suited for the analysis of pure this compound or simple formulations where there are no other UV-absorbing components.
Proposed Method:
-
Solvent Selection: A suitable solvent that dissolves this compound and does not absorb in the same UV region is required. Methanol or ethanol are good starting choices.
-
Determination of λmax: A solution of this compound in the chosen solvent is scanned across the UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). For the amide chromophore, this is expected to be in the low UV range (around 200-220 nm).
-
Calibration Curve: A series of standard solutions of this compound are prepared, and their absorbance is measured at the λmax. A calibration curve of absorbance versus concentration is then plotted.
Experimental Protocol for Validation:
The validation of a UV-Vis spectrophotometric method follows the same principles as for chromatographic methods, with some simplifications:
-
Specificity: This is the major limitation of UV-Vis spectrophotometry. The method is only suitable if excipients or other active ingredients do not absorb at the analytical wavelength. This must be thoroughly investigated.
-
Linearity, Range, Accuracy, and Precision: These are determined in the same manner as for HPLC, using absorbance measurements instead of peak areas.
-
LOD and LOQ: Can be calculated from the standard deviation of the blank and the slope of the calibration curve.
Comparative Summary of Proposed Analytical Methods
| Feature | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | Good to Excellent | Excellent | Poor to Fair |
| Sensitivity | Good | Excellent | Fair |
| Sample Throughput | Moderate | Moderate (derivatization adds time) | High |
| Instrumentation Cost | Moderate | High | Low |
| Ease of Use | Moderate | Requires more expertise | Simple |
| Information Provided | Quantitative | Quantitative and Structural | Quantitative (in simple matrices) |
| Suitability for Complex Matrices | Yes | Yes (with appropriate sample preparation) | No |
Selecting the Appropriate Method: A Practical Decision Tree
The choice of the analytical method depends on the specific requirements of the analysis.
Relationship between Validation Parameters
Caption: Interdependence of Analytical Method Validation Parameters.
Conclusion
While a standardized, validated analytical method for this compound quantification is not currently published, this guide provides a robust framework for developing and validating such methods using HPLC-UV, GC-MS, or UV-Vis spectrophotometry. The key to successful implementation lies in a thorough understanding of the compound's physicochemical properties and a rigorous adherence to the principles of analytical method validation as laid out by regulatory bodies like the ICH. By following the proposed starting conditions and validation protocols, researchers and drug development professionals can establish reliable and reproducible methods to ensure the quality and consistency of this compound in their products and studies.
References
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]
-
IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
Chen, Y., et al. (2021). Simultaneous determination of five diuretic drugs using quantitative analysis of multiple components by a single marker. BMC Chemistry, 15(39). Retrieved from [Link]
-
R Discovery. (n.d.). Validated HPLC Method Research Articles. Retrieved from [Link]
-
MDPI. (n.d.). Current Trends in Simultaneous Determination of Co-Administered Drugs. Retrieved from [Link]
-
Poomanee, W., et al. (2022). Tentative Identification of Phytochemicals from Smilax glabra and Smilax corbularia Extracts by LC-QTOF/MS and Their Bioactive Potential. Molecules, 27(16), 5169. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, October 22). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]
-
Latha, D. M., et al. (2013). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ANALYSIS TOLBUTAMIDE IN PURE AND PHARMACEUTICAL FORMULATIONS. International Journal of Chemical Sciences, 11(4), 1606-1614. Retrieved from [Link]
-
ResearchGate. (2021). Simultaneous determination of five diuretic drugs using quantitative analysis of multiple components by a single marker. Retrieved from [Link]
-
TSI Journals. (n.d.). Development and Validation of RP-HPLC Method for Quantitative Analysis Tolbutamide in Pure and Pharmaceutical Formulations. Retrieved from [Link]
-
Omics Online. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(5). Retrieved from [Link]
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. hakon-art.com [hakon-art.com]
- 7. database.ich.org [database.ich.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to Butoctamide Disposal
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, and arguably one of the most critical, phases is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of butoctamide, ensuring the protection of personnel and the environment. While this document offers a comprehensive overview based on established principles of chemical safety and regulatory compliance, it is imperative to always consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for this compound, when available, for guidance tailored to your location and facilities.
The Imperative of Proper Disposal: Beyond the Bench
The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and environmental stewardship. Improper disposal of chemicals like this compound can lead to a cascade of negative consequences, including harm to aquatic life, contamination of soil and groundwater, and potential health risks to the community. Adherence to proper disposal protocols is a professional and ethical obligation.
Step 1: Waste Characterization - Know Your Waste
Before any disposal action is taken, a thorough characterization of the this compound waste is essential. This involves identifying its hazardous properties. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, we can infer potential hazards based on its chemical structure as an amide and general principles of chemical reactivity.
Key Considerations for this compound Waste Characterization:
-
Toxicity: The specific toxicity of this compound is not well-documented in readily accessible literature. Therefore, it is prudent to handle it with care, assuming it may have toxic properties.
-
Reactivity: Amides, as a chemical class, are known to be incompatible with strong acids and oxidizing agents. Mixing this compound waste with acidic waste streams could lead to exothermic reactions, generating heat.[1] Contact with strong oxidizing acids could potentially produce toxic gases.[1]
-
Ignitability and Corrosivity: Based on its structure, this compound is unlikely to be ignitable or corrosive. However, if it is in a solvent solution, the properties of the solvent will dictate these characteristics.
Your institution's EHS department can provide guidance and resources for accurate waste characterization.[2]
Step 2: Segregation - The Foundation of Safe Disposal
Proper segregation of chemical waste is paramount to prevent dangerous reactions. This compound waste must be collected in a dedicated and clearly labeled waste container.
Segregation Protocol:
-
Dedicated Container: Use a chemically compatible container, clearly labeled as "this compound Waste." The original product container can be used if it is in good condition.[3]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams, especially acidic or oxidizing waste.
-
Solid vs. Liquid: If you have both solid this compound and solutions, use separate, appropriately labeled containers.
Step 3: Container Management and Labeling - Clarity is Safety
Proper container management and labeling are mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5]
Container Requirements:
-
Compatibility: The container must be made of a material compatible with this compound. For instance, strong acids should not be stored in metal containers.[4] While this compound is not a strong acid, using a robust, non-reactive container such as high-density polyethylene (HDPE) is a good practice.
-
Closure: The container must have a secure, tight-fitting lid to prevent spills and evaporation.[2][3]
-
Condition: The container must be in good condition, free from leaks or cracks.
Labeling Protocol:
The waste container must be labeled with the following information:
-
The words "Hazardous Waste"[5]
-
The full chemical name: "this compound"
-
The approximate concentration (if in solution)
-
The date accumulation started
-
The primary hazard(s) (e.g., "Toxic," "Handle with Care")
Step 4: Storage - A Secure and Temporary Home
Designated satellite accumulation areas (SAAs) are the appropriate locations for storing hazardous waste in the laboratory pending pickup by EHS or a licensed disposal contractor.[3][5][6]
Storage Guidelines:
-
Location: Store the this compound waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.
-
Incompatible Chemicals: Ensure the storage area does not contain incompatible chemicals, such as strong acids or oxidizers.
Decision Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
Step 5: Final Disposal - The Professional Hand-off
The final disposal of this compound waste must be conducted by your institution's EHS department or a licensed hazardous waste disposal contractor.[7] These professionals are equipped to handle and transport chemical waste in compliance with all federal, state, and local regulations.
Acceptable Disposal Methods:
-
Incineration: High-temperature incineration is a common and effective method for destroying organic chemical waste.
-
Landfilling: In some cases, the waste may be sent to a specially designed hazardous waste landfill.[7]
Under no circumstances should this compound waste be:
-
Poured down the drain.[6]
-
Disposed of in the regular trash.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Limit | Up to 55 gallons of hazardous waste | [5][6] |
| Container Headspace | Leave at least 10% headspace to allow for expansion | General laboratory safety practice |
| pH for Drain Disposal (if permissible for other, non-hazardous chemicals) | Typically between 5.5 and 10.5 | General laboratory safety guidelines |
Conclusion
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By following a systematic approach of characterization, segregation, proper containment, and professional disposal, researchers can ensure they are not only compliant with regulations but are also actively contributing to a safer and healthier environment. Always prioritize safety and when in doubt, contact your institution's Environmental Health and Safety department for guidance.
References
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Voelker, R. (2019).
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Vanderbilt University Medical Center.
- University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
- United Nations Office on Drugs and Crime. (2006). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- CP Lab Safety.
- Emory University. Chemical Waste Disposal Guidelines.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. medlabmag.com [medlabmag.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Navigating the Safe Handling of Butoctamide: A Guide to Personal Protective Equipment and Disposal
Understanding Butoctamide: A Profile
This compound, chemically known as N-(2-Ethylhexyl)-3-hydroxybutanamide, is a fatty amide.[2][3] While specific toxicological data is limited, its classification as a hypnotic agent suggests it is a biologically active molecule.[1] In the absence of detailed hazard information, a conservative approach to handling is warranted, treating the compound as potentially hazardous upon inhalation, ingestion, or skin contact.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₅NO₂ | [2][3] |
| Molecular Weight | 215.33 g/mol | [2][3] |
| Appearance | White powder | [4] |
| Known Use | Sedative, hypnotic | [4] |
The Cornerstone of Safety: Personal Protective Equipment (PPE)
A robust PPE protocol is the first line of defense against potential exposure. The following recommendations are based on general best practices for handling powdered, biologically active compounds of unknown toxicity.
Foundational PPE: The Non-Negotiables
Regardless of the scale of the procedure, the following PPE should be considered mandatory when handling this compound:
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashes or aerosol generation, such as weighing or preparing stock solutions, safety goggles are strongly recommended.[5] A face shield, worn in conjunction with goggles, offers an additional layer of protection.
-
Hand Protection: Given the potential for dermal absorption, chemically resistant gloves are essential. Nitrile gloves are a suitable initial choice due to their resistance to a broad range of chemicals and their dexterity.[6] It is crucial to double-glove when handling the pure compound or concentrated solutions. Gloves should be inspected for any signs of degradation or perforation before and during use. Contaminated gloves should be changed immediately, following proper removal techniques to avoid cross-contamination.
-
Protective Clothing: A lab coat is mandatory to protect against incidental contact. For tasks with a higher risk of contamination, such as handling larger quantities or during cleaning of spills, a disposable gown or apron made of a low-permeability material should be worn over the lab coat.
Respiratory Protection: A Risk-Based Approach
The necessity of respiratory protection is dictated by the specific procedure and the potential for aerosolization.
-
Weighing and Aliquoting: These operations should be conducted within a certified chemical fume hood or a powder containment hood to minimize the inhalation of airborne particles. If a fume hood is not available, a NIOSH-approved N95 respirator is the minimum requirement. For higher-risk scenarios, a respirator with a higher protection factor may be necessary.
-
Solution Preparation: While the risk of aerosolization is lower when handling solutions, it is still advisable to perform these tasks in a well-ventilated area or a chemical fume hood.
Operational Blueprint: From Preparation to Disposal
A clear, step-by-step plan is critical for minimizing risk during the entire workflow.
The Workflow for Safe Handling
Caption: A logical workflow for handling this compound, from preparation to cleanup.
Step-by-Step PPE Protocols
Donning PPE:
-
Gown/Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Mask/Respirator: If required, don your respirator, ensuring a proper fit-check.
-
Goggles/Face Shield: Put on your eye and face protection.
-
Gloves: Don your inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.
Doffing PPE:
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands. Dispose of them in the designated waste container.
-
Gown/Lab Coat: Unbutton your lab coat and remove it by rolling it inside-out.
-
Goggles/Face Shield: Remove your eye and face protection.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Responsible Disposal: A Critical Final Step
As this compound is a pharmaceutical compound, all waste generated must be treated as hazardous chemical waste.[7][8]
Waste Segregation and Disposal Workflow
Caption: A clear workflow for the segregation and disposal of this compound waste.
Disposal Protocol:
-
Solid Waste: Unused or expired this compound powder, as well as any consumables heavily contaminated with the solid (e.g., weighing paper, spatulas), should be collected in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: All solutions containing this compound and the first rinse of any contaminated glassware should be collected in a designated, labeled container for hazardous liquid waste. Do not dispose of this compound solutions down the drain.[1]
-
Contaminated PPE: All disposable PPE, such as gloves and gowns, that has come into contact with this compound should be placed in a designated hazardous waste container.
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated with an appropriate solvent (e.g., 70% ethanol), and the cleaning materials should be disposed of as hazardous waste.
-
Waste Pickup: All hazardous waste containers must be properly labeled and stored in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department for final disposal, which is typically incineration.[8]
By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the protection of their health.
References
-
DrugFuture. (n.d.). This compound. Retrieved from [Link]
-
University of Delaware. (n.d.). Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
Lab Manager. (2019, May 30). Handling Controlled Substances in the Lab. Retrieved from [Link]
-
Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important. Retrieved from [Link]
-
Federal Office of Consumer Protection and Food Safety (BVL). (n.d.). Personal protective equipment when handling plant protection products. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
Sources
- 1. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 2. This compound | C12H25NO2 | CID 65780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. gmpsop.com [gmpsop.com]
- 8. acewaste.com.au [acewaste.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
